Foramsulfuron

Catalog No.
S638527
CAS No.
173159-57-4
M.F
C17H20N6O7S
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foramsulfuron

CAS Number

173159-57-4

Product Name

Foramsulfuron

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide

Molecular Formula

C17H20N6O7S

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26)

InChI Key

PXDNXJSDGQBLKS-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C)
In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8)

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

The exact mass of the compound Foramsulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/l, 20 °c)in water (g/l, 20 deg ): 0.04 (ph 5); 3.3 (ph 7); 94.6 (ph 8). It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Foramsulfuron mode of action acetolactate synthase ALS inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Herbicide Properties

Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an acetolactate synthase (ALS) inhibitor (also known as acetohydroxyacid synthase, or AHAS). Its Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) group classification is Group 2 [1] [2].

The sequence of its herbicidal action is as follows:

G A Application & Absorption B Translocation A->B C ALS Enzyme Inhibition B->C D Disruption of Amino Acid Synthesis C->D C1 Inhibition of Acetolactate Synthase (ALS) C->C1 E Secondary Effects & Plant Death D->E D1 Depletion of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) D->D1 E1 Inhibition of Cell Division & Growth E->E1 E2 Chloroplast Destruction & Tissue Autophagy E->E2

This compound's key physical and chemical properties that influence its environmental behavior and efficacy are summarized in the table below.

Property Value Significance / Implication
Water Solubility (at 20°C, pH 7) 3293 mg/L [1] High solubility facilitates post-emergence activity and root uptake; potential for leaching [1].
Octanol-Water Partition Coefficient (Log P) -0.78 [1] Low lipophilicity indicates limited tendency to bioaccumulate [1].
Soil Persistence "Not normally persistent" [1] Short to moderate residual activity, reducing carryover risk to subsequent crops [1].
Molecular Mass 452.44 g/mol [1] -
Chemical Formula C₁₇H₂₀N₆O₇S [1] -

Known Resistance Mechanisms and Case Studies

Over-reliance on ALS-inhibiting herbicides applies strong selection pressure, leading to resistant weed populations. Resistance to this compound is documented and occurs via two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme, altering its structure so herbicides can no longer bind effectively. A common and consequential mutation is the Trp-574-Leu substitution, which confers broad resistance to multiple ALS-inhibitor classes [3] [4]. Other mutations, such as Pro-197-Ser/Leu, can also lead to resistance, sometimes with varying patterns of cross-resistance to other sulfonylurea herbicides [4] [5].
  • Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide before it reaches its target. Research on Amaranthus retroflexus has shown that cytochrome P450 monooxygenases can metabolize and detoxify this compound. This was demonstrated experimentally by pre-treating plants with the P450 inhibitor malathion, which reversed the resistance [3].

The following table summarizes confirmed resistance cases from recent studies.

Weed Species Resistance Mechanism(s) Identified Experimental Context & Key Findings

| Bassia scoparia (Kochia) [4] | TSR: ALS gene mutations (Pro197Ser, Pro197Leu, Trp574Leu). NTSR: Suspected cytochrome P450 metabolism (reversed by malathion). | Field-evolved population with triple resistance to ALS inhibitors, EPSPS inhibitors (e.g., glyphosate), and synthetic auxins (e.g., 2,4-D) [4]. | | Amaranthus retroflexus (Redroot Pigweed) [3] | TSR: Trp574Leu mutation. NTSR: Metabolism by cytochrome P450. | Resistant biotypes collected from CONVISO SMART sugar beet fields showed extremely high resistance levels (up to 351-fold less sensitive). Malathion pre-treatment reduced resistance, confirming P450 involvement [3]. | | Shattercane [5] | TSR: Various ALS gene mutations (e.g., Ala30Gly, Pro197Leu, Trp574Leu). | Greenhouse dose-response assays confirmed resistance to this compound and cross-resistance to other ALS inhibitors. Different mutations resulted in distinct resistance patterns across chemical families [5]. |

Experimental Protocols for Investigating ALS Inhibition

For researchers studying herbicide action and resistance, the following methodologies are foundational.

Whole Plant Dose-Response Bioassay

This is the primary method to confirm and quantify resistance.

  • Purpose: To determine the dose of herbicide required to cause a 50% reduction in growth (GR₅₀) and to calculate the Resistance Index (RI) by comparing resistant (R) and susceptible (S) biotypes [3] [5].
  • Procedure:
    • Grow R and S biotypes under controlled conditions.
    • Apply a range of this compound doses at a specific growth stage (e.g., 2-4 leaf stage).
    • Assess plant response after 21-28 days by measuring fresh weight, dry weight, and visual injury.
    • Use statistical software to generate dose-response curves and calculate GR₅₀ values. The RI is calculated as GR₅₀(R) / GR₅₀(S) [3].
Molecular Analysis for Target-Site Resistance
  • Purpose: To identify specific mutations in the ALS gene.
  • Procedure:
    • DNA Extraction: Isolate genomic DNA from leaf tissue of R and S plants.
    • PCR Amplification: Design primers to amplify the conserved regions of the ALS gene where known resistance mutations occur.
    • Sequencing: Sequence the purified PCR products and align the sequences with a reference ALS gene from a susceptible biotype to identify nucleotide substitutions and corresponding amino acid changes [3] [4] [5].
Biochemical Assay for Non-Target-Site Resistance
  • Purpose: To investigate the role of cytochrome P450 in metabolic resistance.
  • Procedure:
    • Plant Pretreatment: Divide R and S plants into two groups. One group is treated with a P450 inhibitor like malathion, and the other serves as an untreated control.
    • Herbicide Application: After a short period, apply a discriminating dose of this compound to all plants.
    • Evaluation: Assess plant injury after 14-21 days. A significant increase in injury in the malathion-pretreated R plants compared to the untreated R plants provides strong evidence for P450-mediated metabolism [3].

Research Implications and Future Directions

The evolution of resistance necessitates innovative management and research strategies.

  • Integrated Weed Management (IWM): Experts strongly recommend rotating herbicides with different modes of action (e.g., HRAC Groups 4, 14, 27) and incorporating non-chemical control methods to reduce selection pressure [2].
  • Structural Biology and Crop Development: Understanding the structural basis of resistance through computational methods like molecular docking and dynamics simulation is crucial. This knowledge aids in developing new herbicides and using gene-editing technologies like CRISPR-Cas to create herbicide-tolerant crops by introducing specific, targeted mutations into the crop's own ALS gene [6].

References

what is foramsulfuron herbicide used for

Author: Smolecule Technical Support Team. Date: February 2026

Technical and Efficacy Data

Foramsulfuron is often evaluated for its performance with different adjuvants and in comparison to other herbicides.

① Effect of Adjuvants on Efficacy The physico-chemical properties and efficacy of this compound are significantly influenced by adjuvants [1]. Research from 2013 shows that when a this compound and iodosulfuron mixture was applied at a reduced rate with oil-based adjuvants, its efficacy in reducing plant biomass was only 2-9% lower than the full recommended rate with adjuvants [1]. The study evaluated:

  • Oil Adjuvants: Petroleum oil (PO) and methylated rapeseed seed oils (MSO 1 & MSO 2).
  • Fertilizer Adjuvants: Urea-ammonium nitrate (UAN), ammonium nitrate (AMN), and ammonium sulfate (AMS).

It was found that methylated rapeseed oil (MSO 2) decreased the dynamic surface tension of the spray mixture more than MSO 1 or petroleum oil [1].

② Comparative Efficacy Data A commercial supplier provides the following comparative data, which should be viewed as indicative rather than peer-reviewed [2]:

Parameter This compound Mesotrione
Grass Weed Efficacy 92% 88%
Residual Control (Days) 35-42 30-40
Rainfastness 72 hours 48 hours

The source also claims this compound has a wider pH tolerance range (5.0-8.5) compared to mesotrione (6.0-7.2) and a lower use rate for equivalent control [2].

Mode of Action and Experimental Insight

This compound is a systemic herbicide that is absorbed by leaves and roots and moves throughout the plant to the growing points [3].

ALS Enzyme Inhibition Pathway The following diagram illustrates the specific biochemical pathway through which this compound acts, leading to plant death.

G A Application (this compound absorbed by foliage/roots) B Translocation via vascular system A->B C Inhibition of Acetolactate Synthase (ALS) Enzyme B->C D Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Halted C->D E Disruption of Protein Synthesis & Cell Division D->E F Cessation of Plant Growth followed by Death E->F

Key Experimental Considerations

  • Resistance Management: Some resistance has been reported in Setaria faberi (Giant Foxtail) [4]. Following resistance management guidelines, such as using herbicides with different modes of action in rotation, is crucial.
  • Application Protocol: this compound is typically applied post-emergence to weeds in corn. Field trials indicate that tank-mixing with 2,4-D amine can increase broadleaf weed control from 78% to 93% while maintaining crop safety [2]. Always follow local label instructions.

Regulatory and Safety Overview

This compound is approved for use in multiple regions, including the European Union (until 2035), Canada, and Australia [5] [4].

  • Toxicological Profile: It is of low toxicity via oral and dermal routes. It is not genotoxic, carcinogenic, neurotoxic, or a developmental or reproductive toxicant [5].
  • Ecological Impact: It is of low toxicity to mammals, birds, bees, and earthworms. The primary ecotoxicological concern is its potential to be harmful to aquatic life with long-lasting effects (Hazard Statement H412) [6].
  • Risk Mitigation: Updated labels in Canada, for example, require spray buffer zones to protect non-target aquatic habitats and a 12-hour restricted-entry interval (REI) for workers [5].

Key Takeaways for Researchers

  • This compound is a potent ALS-inhibiting herbicide for post-emergence weed control in corn.
  • Adjuvant selection is critical for optimizing efficacy, with methylated seed oils showing a strong ability to modify spray solution properties.
  • It presents a favorable toxicological and environmental profile compared to many older herbicides, with a key mitigation focus on protecting aquatic environments.
  • Researchers should consult the most recent regulatory documents and local labels for the latest application requirements and restrictions.

References

Physicochemical Properties & Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of foramsulfuron that determine its behavior and fate in the environment [1].

Property Value / Description Implication for Environmental Fate
Chemical Group Sulfonylurea herbicide [1] ALS inhibitor; specific mode of action [1].
Water Solubility 3293 mg L⁻¹ (at 20 °C, pH 7) [1] High solubility. High potential for mobility in the soil profile and leaching to groundwater [1].
Octanol-Water Partition Coefficient (log P) -0.78 [1] Low lipophilicity. Indicates low potential for bioaccumulation [1].
Soil Sorption Data not fully available, but potential to leach [1] Low adsorption. High solubility and low adsorption coefficient suggest high mobility, especially in soils with low organic carbon [1].
Soil Half-Life (DT₅₀) Not persistent [1] Short to moderate persistence. Degradation rate is highly dependent on soil microbial activity and environmental conditions [2].
General Classification Selective, post-emergence herbicide [1] Used mainly in corn and turf for grass and broadleaved weed control [1].

Key Processes in the Environmental Fate of this compound

The following diagram illustrates the primary processes and factors influencing the fate of this compound in the soil environment, based on current research findings.

Key processes and factors influencing this compound's fate in soil.

  • Microbial Degradation: This is the principal route for the breakdown of this compound in soil [2]. The process is linked to the overall health and size of the soil microbial community (biomass) and its metabolic activity [2]. Applications of this compound in mixture with other herbicides like S-metolachlor and thiencarbazone-methyl have been shown to cause a temporary decrease in microbial activity (e.g., soil respiration and dehydrogenase activity) and biomass [2]. However, these parameters typically recover over time, indicating the resilience of the microbial community and the transient nature of the herbicide's impact [2].

  • Soil Activity and Duration: Field studies have shown that the soil activity of this compound, when mixed with thiencarbazone-methyl, typically lasts between 10 to 20 days under European field conditions [3]. This duration is sufficient for weed control but is influenced more by environmental factors (like soil moisture and temperature) than by the application dosage alone [3].

  • Role of Agricultural Management: The environmental impact of this compound is significantly modulated by farming practices [2].

    • Non-Tillage (NT) Systems: In conservation agriculture with mulch cover, the surface mulch can intercept herbicide spray, reducing the amount that immediately reaches the soil [2]. Furthermore, soils under long-term non-tillage generally have higher organic matter and a more robust microbial community, which can better tolerate and degrade the herbicide, leading to a lesser overall impact on soil microbes compared to conventionally tilled soils [2].
    • Conventional Tillage (CT) Systems: In these systems, the herbicide has direct contact with the soil, which may have a less active microbial community. This can lead to a more pronounced initial negative effect on soil microorganisms [2].

Detailed Experimental Protocol: Assessing Impact on Soil Microbes

The following methodology, adapted from a recent field study, details how to evaluate changes in soil microbial parameters after herbicide application [2].

Field Experiment Setup
  • Experimental Design: Establish field plots with multiple replications (e.g., 3 replicates per treatment) in a randomized design [2].
  • Treatment Factors:
    • Soil Management: Compare Conventional Tillage (CT) (soil disturbed to 25-28 cm depth) with Non-Tillage (NT) (soil undisturbed with crop residue mulch covering >85% of the surface) [2].
    • Herbicide Application: Apply this compound (often in a commercial mixture, e.g., with thiencarbazone-methyl and S-metolachlor) at the recommended agronomic dose. Include control plots that receive no herbicide [2].
  • Soil Sampling: Collect soil samples from the topsoil layer at multiple time points after application (e.g., 1, 34, and 153 days) to track temporal changes. Samples should be immediately processed or stored at low temperatures to preserve microbial integrity [2].
Microbial Parameter Analyses
  • Soil Respiration (RES): Measure CO₂ evolution from soil samples incubated under controlled conditions. This indicates overall microbial metabolic activity [2].
  • Dehydrogenase Activity (DHA): This is a key indicator of the electron transport system in living cells and reflects the total oxidative activity of the soil microbial community. It is considered a robust measure of microbial activity [2].
  • Microbial Biomass Carbon (BIO): Quantify using the chloroform fumigation-extraction method. This estimates the total living microbial biomass in the soil [2].
  • Microbial Community Structure (PLFA): Analyze Phospholipid Fatty Acids to profile the structure of the soil microbial community (e.g., ratio of bacteria to fungi, presence of specific groups). This reveals shifts in community composition that are not detectable by activity or biomass measurements alone [2].
Data Interpretation
  • Compare the values of RES, DHA, BIO, and PLFA profiles from herbicide-treated plots against the control plots at each sampling time [2].
  • A significant decrease in parameters in treated plots indicates a negative impact on the microbial community.
  • The recovery over time is evidenced by a return of these parameter values to levels observed in the control plots [2].
  • The impact is generally expected to be more pronounced in CT soils than in NT soils due to the more resilient ecosystem in the latter [2].

References

Foramsulfuron solubility and partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Foramsulfuron

The following table consolidates key quantitative data relevant to its behavior in drug development and environmental fate studies.

Property Value Conditions / Notes Source
Molecular Weight 452.44 g/mol [1] [2]
Melting Point 194.5 - 199.5 °C Data range from different sources [1] [2]
Water Solubility 3293 mg/L High solubility at 20°C, pH 7 [1]
Log P (Partition Coefficient) -0.78 Also reported as log Pow: 0.166; indicates low lipophilicity [1] [2]
Vapor Pressure No data available Stable under recommended storage conditions [1] [2]

Solubility in Organic Solvents

This compound's solubility varies significantly across different organic solvents, which is a critical consideration for formulation development.

Solvent Solubility (mg/L)
Acetone 1925
Methanol 1660
Ethyl Acetate 362
Heptane 10

Data measured at 20°C [1].

Experimental Protocols for Key Determinations

While the search results do not provide explicit, step-by-step protocols for this compound specifically, they point to standardized methodologies used for these types of analyses.

  • Determination of Log P (Octanol-Water Partition Coefficient): The data in the Pesticide Properties DataBase is classified as verified for regulatory purposes [1]. This strongly implies that the log P value was determined following internationally recognized standard test guidelines, such as the OECD Guideline 107 or equivalent. These guidelines typically involve the shake-flask method, where the compound is partitioned between water-saturated octanol and octanol-saturated water phases, followed by quantification of the concentration in each phase using a validated method like HPLC-UV.

  • General Handling and Analysis: For laboratory handling, supplier safety data sheets recommend handling the substance to avoid dust formation and using standard personal protective equipment [2]. The availability of this compound as a certified reference material in acetonitrile solution (1000 µg/ml) suggests that reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and standard method for its quantitative analysis in solution [3].

Herbicide Metabolism Pathway in Plants

Research on herbicide selectivity, including for compounds like this compound, highlights the critical role of cytochrome P450 monooxygenases (CYPs) in plant detoxification pathways. The following diagram illustrates this general metabolic process.

G Herbicide Herbicide Crop Crop Herbicide->Crop Weed Weed Herbicide->Weed GST GST Herbicide->GST Conjugates with GSH CYP450 CYP450 Crop->CYP450 Expresses CYP450->Herbicide Hydroxylates/Dealkylates Vacuole Vacuole GST->Vacuole Sequesters Safener Safener Safener->Crop Induces

Plant Herbicide Detoxification via CYP450 and GST Pathways.

This model shows how crops like maize rapidly metabolize herbicides using safener-induced cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs) for detoxification and sequestration [4] [5].

Key Insights for Research and Development

  • Formulation Guidance: High water solubility and moderate solubility in acetone/methanol provide a basis for developing liquid formulations or using solvents for laboratory stock solutions [1].
  • Environmental and Metabolic Fate: Low log P value suggests low bioaccumulation potential. Understanding the specific CYP isoforms (e.g., CYP81A9) responsible for metabolism is crucial for predicting crop selectivity and resistance in weeds [4].
  • Data Reliability: The solubility and log P data are verified for regulatory purposes, making them reliable for environmental modeling and risk assessment [1].

References

Foramsulfuron degradation and persistence in water systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Environmental Fate

The table below summarizes the key properties of Foramsulfuron related to its behavior in water systems, based on regulatory data [1].

Property Value / Description Implication for Water Systems
Water Solubility (at 20°C, pH 7) 3293 mg/L [1] High; indicates high mobility and potential for leaching into groundwater.
Soil/Water Persistence "Not normally persistent" [1] Degrades relatively quickly; specific half-life data in water is not provided in search results.
Primary Degradation Process Biodegradation is a key route [1]. Degradation rate in water is influenced by microbial population and water quality.
Photodegradation Potential pathway (inferred from general knowledge) Can occur in surface waters; however, specific rate constants for this compound are not available in the search results.
Log P (at 20°C, pH 7) -0.78 [1] Low; suggests low potential for bioaccumulation.

The following diagram illustrates the general relationship between this compound's properties and its fate in an aquatic environment.

G F This compound Application W Water System F->W L Leaching (High Solubility) W->L D1 Biodegradation (Primary Route) W->D1 D2 Photodegradation (Surface Waters) W->D2

This compound's high solubility leads to two main outcomes: leaching into groundwater or degradation primarily via microbial action or sunlight [1].

References

Comprehensive Technical Assessment of Foramsulfuron: Human and Environmental Toxicity Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Foramsulfuron is a selective sulfonylurea herbicide widely used for post-emergence control of broadleaf weeds and grasses in various agricultural systems, primarily in corn production and lowbush blueberry cultivation. This synthetic herbicide belongs to the sulfonylurea chemical class and functions as an acetolactate synthase (ALS) inhibitor, disrupting branch-chain amino acid synthesis in susceptible plants. First synthesized in 1995 and reported in 2001, this compound has gained regulatory approval in multiple jurisdictions including Canada, the European Union, Australia, Russia, and Morocco, with its EU registration valid until 2035. The compound is characterized by its high water solubility (3293 mg/L at pH 7, 20°C) and low octanol-water partition coefficient (Log P = -0.78), indicating limited potential for bioaccumulation but significant mobility in aquatic environments.

Based on comprehensive toxicological assessments from regulatory agencies internationally, this compound demonstrates a favorable toxicological profile for mammalian systems, with low acute toxicity via oral and dermal routes and no evidence of genotoxicity, carcinogenicity, neurotoxicity, or developmental/reproductive effects at expected exposure levels. However, recent research has raised questions about its potential impacts on non-target aquatic vegetation, particularly submerged macrophytes in freshwater ecosystems. This technical assessment provides a systematic evaluation of this compound's toxicity to humans and biodiversity, incorporating quantitative structure-activity relationships, mechanistic toxicology, regulatory thresholds, and ecological risk assessments to support scientifically-informed decision making for researchers and environmental safety professionals.

Chemical Properties and Agricultural Applications

Fundamental Chemical Characteristics

This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a synthetic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol. The compound is typically formulated as a white powdered solid with a melting point of 194.5°C and decomposes before boiling. Its chemical structure features both pyrimidine and sulfonylurea moieties, which are essential for its herbicidal activity and selective action. The table below summarizes key physicochemical properties that influence its environmental behavior and toxicological profile.

Table 1: Physicochemical Properties of this compound

Property Value Conditions Significance
Water Solubility 3293 mg/L 20°C, pH 7 High mobility in aquatic systems
Octanol-Water Partition Coefficient (Log P) -0.78 20°C, pH 7 Low bioaccumulation potential
Vapor Pressure Not available - Low volatility expected
Melting Point 194.5°C - Thermal stability
Dissociation Constant (pKa) 4.3 - Anionic at environmental pH
Soil Adsorption Coefficient (Koc) 32-62 mL/g - High mobility in most soils
Agricultural Use Patterns and Formulations

This compound is primarily used as a selective post-emergence herbicide in field corn production systems in Eastern Canada and Manitoba, as well as in lowbush blueberry cultivation in Eastern Canada. It is typically applied once per season using field sprayer equipment and may be applied in tank mixtures with other herbicides to enhance weed control efficacy and manage resistance development. The herbicide controls a broad spectrum of grass and broadleaved weeds, including Lolium perenne (perennial rye grass), Poa annua (winter grass), and Eleusine indica (crowsfoot grass). Commercially, this compound is available in various formulations including wettable granules (e.g., Tribute Solo 32 DF Herbicide, Option 35 DF Herbicide) and suspension concentrates (e.g., Option 2.25 OD Liquid Herbicide), often in combination with other active ingredients such as iodosulfuron-methyl-sodium to broaden the spectrum of weed control.

Human Toxicity Assessment

Mammalian Toxicological Profile

Extensive toxicological evaluations conducted under internationally accepted test guidelines have demonstrated that this compound presents low toxicity risks to humans under normal exposure conditions. The compound exhibits low acute toxicity via both oral and dermal routes of exposure, with regulatory classifications generally placing it in Category III or IV (low to very low toxicity) using the Globally Harmonized System of classification. Critical evaluation of repeated-dose toxicity studies has established a no observed adverse effect level (NOAEL) that supports established reference values and application rates. Importantly, comprehensive testing has shown no evidence of genotoxicity, carcinogenic potential, neurotoxicity, or adverse effects on development or reproduction at relevant exposure concentrations.

Table 2: Mammalian Toxicity Profile of this compound

Toxicity Endpoint Result Test System Regulatory Significance
Acute Oral Toxicity Low Rat Not classified as toxic
Acute Dermal Toxicity Low Rabbit Not classified as toxic
Skin Irritation Not irritating Rabbit No classification required
Eye Irritation Not irritating Rabbit No classification required
Skin Sensitization Not sensitizing Guinea pig No classification required
Genotoxicity Negative Multiple tests No mutagenic concerns
Carcinogenicity Not carcinogenic Rodent studies No classification required
Reproductive Toxicity Not a reproductive toxicant Multigeneration study No developmental effects
Neurotoxicity Not neurotoxic Acute and subchronic No specific restrictions
Metabolic Fate and Mechanistic Toxicology

In mammalian systems, this compound undergoes extensive biotransformation and rapid elimination, primarily through urinary and fecal routes. The metabolic pathways involve cleavage of the sulfonylurea bridge, O-demethylation of the methoxy groups on the pyrimidine ring, and conjugation reactions that enhance water solubility and excretion. These detoxification pathways are highly efficient, resulting in limited systemic exposure and rapid clearance from the body. The compound does not inhibit cytochrome P450 enzymes involved in human drug metabolism, suggesting a low potential for metabolic interactions. The mechanism of action (inhibition of acetolactate synthase) is not relevant to mammalian systems, as this enzyme is not present in animals, contributing to its selective toxicity profile.

Ecological Toxicity Evaluation

Aquatic Organisms

This compound demonstrates low to moderate toxicity to aquatic organisms based on standardized ecotoxicity testing. The compound is classified as having low toxicity to fish, aquatic invertebrates, and algae, though some specific concerns exist for certain plant species in aquatic ecosystems. The following table summarizes key ecotoxicity data for aquatic species.

Table 3: Aquatic Toxicity Profile of this compound

Organism Group Species Endpoint Value (μg/L) Duration
Fish Rainbow trout LC50 >100,000 96-hour
Aquatic Invertebrates Daphnia magna EC50 >100,000 48-hour
Green Algae Pseudokirchneriella subcapitata ErC50 >10,000 72-hour
Aquatic Plants Lemna gibba EC50 1.5-4.2 7-day
Diatoms Navicula pelliculosa EC50 16,000 72-hour
Terrestrial Organisms and Pollinators

This compound exhibits low toxicity to terrestrial organisms including mammals, birds, earthworms, and bees. Avian toxicity studies indicate an acute oral LD50 > 2000 mg/kg in bobwhite quail and dietary LC50 > 5000 ppm in mallard ducks, classifying it as practically non-toxic to birds. Earthworm toxicity tests demonstrate an LC50 > 1000 mg/kg soil, indicating low risk to soil-dwelling organisms. For honeybees (Apis mellifera), this compound shows low acute toxicity via both contact and oral routes (LD50 > 100 μg/bee), resulting in classification as non-toxic to bees. This favorable terrestrial toxicity profile supports its use in agricultural systems with minimal non-target impacts when applied according to label directions.

Potential Impacts on Aquatic Macrophytes

While this compound demonstrates generally low toxicity to most aquatic organisms, emerging research suggests potential concerns for submerged aquatic plants (macrophytes). As photosynthetic organisms, aquatic macrophytes possess the target site (acetolactate synthase) for sulfonylurea herbicides, making them potentially susceptible to herbicide exposure through spray drift, runoff, or leaching events. A comprehensive review of herbicide impacts on aquatic primary producers noted that even concentrations below 1% of recommended application rates can significantly affect the growth, morphology, and reproduction of some non-target aquatic plants [1]. Studies have indicated that the germination stage of submerged plants may be particularly vulnerable to herbicide exposure.

Recent monitoring in the Taihu Lake Basin in China, a region with extensive agricultural activity, has documented that environmental herbicide concentrations sometimes reach levels capable of affecting various submerged plant species [2]. The disappearance of submerged vegetation in several shallow lakes and their transition from macrophyte-dominated to phytoplankton-dominated states has been partially attributed to herbicide exposure, though multiple stressors including eutrophication, turbidity, and competition also contribute to these ecological shifts. The specific sensitivity of various macrophyte species to this compound requires further investigation to fully characterize potential risks to aquatic ecosystem structure and function.

Regulatory Status and Risk Mitigation Measures

International Regulatory Decisions

This compound has undergone comprehensive regulatory evaluation in multiple jurisdictions, with recent re-evaluation decisions confirming its acceptability for continued use when appropriate risk mitigation measures are implemented. Health Canada's Pest Management Regulatory Agency (PMRA) published Re-evaluation Decision RVD2025-01 in February 2025, confirming that all uses of this compound products meet current standards for protection of human health and the environment when used according to updated conditions of registration [3]. The European Union has approved this compound under Regulation EC 1107/2009, with the inclusion expiry date of 31 May 2035 [4]. The compound is not currently identified as a candidate for substitution in the EU, indicating that no concerning properties requiring replacement have been identified.

Required Risk Mitigation Measures

To address identified potential risks, regulatory agencies have implemented specific risk mitigation requirements for this compound products:

  • Personal Protective Equipment (PPE): Updates to PPE requirements for mixers, loaders, and applicators to meet current labeling standards, typically including chemical-resistant gloves, protective eyewear, long-sleeved shirts, and long pants [3]

  • Restricted-Entry Intervals (REI): Implementation of a standard restricted-entry interval of 12 hours to protect workers entering treated areas after application [3]

  • Spray Buffer Zones: Establishment of updated spray buffer zones for the protection of non-target aquatic habitats from spray drift, with specific distances dependent on application equipment and rates [3]

  • Precautionary Statements: Inclusion of label statements informing users of the toxicity of this compound to aquatic organisms and terrestrial plants, with directions to avoid contamination of water bodies [3]

Regulatory agencies have established a 24-month implementation timeline for these required label amendments, recognizing that risks during the transition period are acceptable when existing labels are followed [3].

Molecular Mechanisms and Experimental Methodologies

Herbicide Mode of Action and Plant Metabolism

This compound functions as a potent inhibitor of acetolactate synthase (ALS; also known as acetohydroxyacid synthase, AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death. The sulfonylurea chemical group binds to the ALS enzyme at a distinct site that is not present in mammalian enzymes, explaining the selective toxicity to plants versus mammals.

In tolerant crop species such as corn, this compound undergoes rapid metabolic detoxification through a series of enzymatic reactions. The initial metabolic steps (Phase I) typically involve oxidative transformations catalyzed by cytochrome P450 monooxygenases, particularly CYP81A family enzymes in grasses, which introduce hydroxyl groups that facilitate subsequent conjugation. The primary Phase II reaction is conjugation with glutathione, catalyzed by specific glutathione S-transferase (GST) enzymes, which further increases water solubility and reduces phytotoxicity. Finally, Phase III involves ATP-dependent transport of the conjugates into the vacuole or apoplast, effectively sequestering the herbicide away from its target site.

G This compound This compound ALSEnzyme ALSEnzyme This compound->ALSEnzyme Inhibition AminoAcidSynthesis AminoAcidSynthesis ALSEnzyme->AminoAcidSynthesis Disruption PlantGrowth PlantGrowth AminoAcidSynthesis->PlantGrowth Cessation of PlantDeath PlantDeath PlantGrowth->PlantDeath Leads to CropTolerance CropTolerance P450Metabolism P450Metabolism CropTolerance->P450Metabolism Phase I GSTConjugation GSTConjugation P450Metabolism->GSTConjugation Phase II VacuolarSequestration VacuolarSequestration GSTConjugation->VacuolarSequestration Phase III MetabolicDetox MetabolicDetox VacuolarSequestration->MetabolicDetox Results in

Diagram: Dual pathways of this compound action and detoxification in plants showing toxicity mechanism in susceptible weeds and metabolic detoxification in tolerant crops

Standardized Ecotoxicity Testing Protocols

Regulatory assessment of this compound's ecotoxicological potential follows internationally harmonized test guidelines to ensure reproducibility and reliability of data. Key test methodologies include:

  • Algal Growth Inhibition Tests: Conducted according to OECD Test Guideline 201 or USEPA OPPTS 850.5400, evaluating effects on green algae (Pseudokirchneriella subcapitata) and diatoms over 72-96 hour exposure periods with growth rate and biomass yield as primary endpoints [1]

  • Aquatic Macrophyte Testing: Following OECD Test Guideline 239 or USEPA OPPTS 850.4400, using species such as Lemna gibba (duckweed) with 7-day exposure periods assessing frond number, chlorophyll content, and growth rate [1]

  • Aquatic Invertebrate Toxicity: Conducted with Daphnia magna (water flea) according to OECD Test Guideline 202 or USEPA OPPTS 850.1010, evaluating immobilization over 48-hour acute and 21-day chronic exposures [3]

  • Fish Toxicity Studies: Performed with rainbow trout (Oncorhynchus mykiss) or zebra fish (Danio rerio) following OECD Test Guideline 203 or USEPA OPPTS 850.1075, assessing mortality over 96-hour static or flow-through systems [3]

  • Sediment-Water Testing: Evaluating effects on benthic organisms using OECD Test Guideline 219 or 233, incorporating sediment exposure scenarios to assess potential impacts on organisms inhabiting this compartment [1]

These standardized tests form the basis for regulatory risk assessment and establishment of environmental quality standards and regulatory acceptable concentrations for this compound in various environmental compartments.

Conclusion and Research Needs

Based on comprehensive toxicological evaluation, this compound demonstrates a favorable human health profile with low acute and chronic toxicity, no evidence of carcinogenicity or mutagenicity, and rapid metabolic clearance in mammalian systems. Current risk mitigation measures appear adequate to protect human health under conditions of proper use. From an ecological perspective, this compound exhibits generally low toxicity to fish, aquatic invertebrates, algae, birds, mammals, and bees, supporting its continued registration with appropriate application restrictions.

However, several research gaps warrant further investigation to fully characterize the environmental profile of this compound:

  • Sensitivity of Native Macrophyte Species: Additional research is needed to evaluate the sensitivity of non-target aquatic plants, particularly native submerged macrophyte species that may be more sensitive than standard test species [2]

  • Sediment Exposure Pathways: Further assessment of sediment-associated herbicide exposure to benthic primary producers, particularly in marine/estuarine environments where data are currently limited [1]

  • Ecological Interaction Effects: Investigation of potential indirect effects on aquatic ecosystem structure and function resulting from shifts in plant community composition following herbicide exposure [2]

  • Metabolite Characterization: More comprehensive identification and toxicity testing of major environmental transformation products to ensure they do not present unanticipated risks

References

how does foramsulfuron work in plants

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action

Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an ALS (Acetolactate Synthase) inhibitor (Group 2) [1] [2]. Its action can be summarized as follows:

  • Target Site: The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This is a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine [1] [2].
  • Mechanism: this compound is absorbed by the leaves and roots and is systemic, moving through the plant's vascular system to the growing points [2]. Upon reaching the meristematic tissues, it binds to the ALS enzyme, potently inhibiting its activity.
  • Cellular Consequences: The inhibition of ALS halts the production of the essential amino acids. Without these building blocks, protein synthesis and cell division are severely disrupted [2]. This causes susceptible plants to stop growing soon after application, followed by chlorosis (yellowing), necrosis (tissue death), and eventual plant death [1].

Technical Profile and Quantitative Data

The following tables summarize key technical information and available quantitative data on this compound.

Table 1: Basic Technical Profile of this compound

Aspect Description
Herbicide Type Selective, Post-emergent [2]
Chemical Family Sulfonylurea (SUs) [1]
Mode of Action Group Group 2 (ALS Inhibitor) [1]
Systemic Activity Yes (translocates throughout the plant) [2]
Primary Use Crops Corn (maize), turf, and some cereal crops [2]

Table 2: Soil Activity and Persistence Data from a Premix Study

This data is from a field study on a herbicide mixture containing this compound and thiencarbazone-methyl (another ALS inhibitor) applied to bare soil. The duration of soil activity (and thus weed control) is influenced by both dosage and environmental conditions [3].

Dosage (FSN + TCM g ha⁻¹) Mean Duration of Soil Activity (Weed Control)
25 + 15 Variable, see caption below.
37.5 + 22.5 Variable, see caption below.
50 + 30 Variable, see caption below.

> Note on Table 2: The study found that environmental conditions had a much stronger influence on persistence than dosage. In one year, the mean duration of soil activity was 10-15 days, while in the following year it was longer than 20 days for the same dosage. The highest dosage (50+30 g ha⁻¹) provided the longest duration of control. Differences in susceptibility between weed species were small [3].

Experimental Protocols for Efficacy and Soil Studies

For researchers investigating the activity and behavior of ALS inhibitors like this compound, the following methodologies from the cited literature are informative.

1. Protocol for Assessing Soil Activity Duration This protocol is adapted from a study on this compound plus thiencarbazone-methyl [3].

  • 1. Treatment Application: The herbicide is applied at various dosages to bare soil in field plots.
  • 2. Sequential Planting: Indicator weed species (e.g., rapeseed, common lambsquarters, wild chamomile, blackgrass, barnyardgrass) are sown at multiple intervals after application (e.g., 5, 10, 15, and 20 days).
  • 3. Data Collection: After a suitable growth period, researchers assess the level of weed control in each treated plot compared to an untreated control.
  • 4. Data Analysis: The duration of soil activity is determined by evaluating the percentage of weed control achieved for each sowing date. The time point at which control drops below an effective threshold (e.g., 80-85%) indicates the end of the soil residual period.

2. High-Throughput Screening for Novel Inhibitors While not specific to this compound, this protocol illustrates modern approaches to discovering herbicides with novel modes of action, relevant for research on ALS and other targets [4].

  • 1. In Vitro Enzyme Assay: A high-throughput screen of a large chemical compound library is conducted against a recombinant target enzyme (e.g., ALS or another essential plant enzyme).
  • 2. Hit Confirmation: Initial "hit" compounds from the primary screen are re-tested to confirm inhibitory activity.
  • 3. Dose-Response Analysis: Confirmed hits are progressed to full dose-response titration assays to determine their potency (IC₅₀ values) against the target enzyme.
  • 4. In Planta Validation: Promising inhibitors are tested on plants, initially in seedling assays and subsequently in soil-grown plants, to confirm their herbicidal activity in vivo.

Resistance Management and Strategic Considerations

Heavy reliance on any single herbicide mode of action, including ALS inhibitors like this compound, selects for resistant weed populations [1]. Weeds can develop cross-resistance, where resistance to one ALS inhibitor confers resistance to other ALS-inhibiting herbicides, even from different chemical families [1].

  • Strategy: To prevent or delay resistance, it is crucial to rotate herbicide modes of action (Group numbers) and integrate other weed control methods. Simply rotating among different ALS inhibitors (e.g., this compound and imazethapyr) is ineffective for managing resistant weeds [1].
  • Global Context: The rise of weeds resistant to multiple herbicide modes of action underscores the urgent need for new herbicides with novel mechanisms of action [4] [5]. Research into targeting other essential plant-specific pathways, such as lysine biosynthesis, is ongoing to address this challenge [4].

Visualization of this compound's Mechanism

The following diagram illustrates the sequence of events from this compound application to plant death.

G Start This compound Application A Absorption by leaves and roots Start->A B Translocation to growing points A->B C Inhibition of ALS Enzyme B->C D Biosynthesis of valine, leucine, and isoleucine stops C->D E Protein synthesis and cell division are disrupted D->E F Plant growth ceases E->F G Chlorosis and necrosis occur F->G End Plant Death G->End

Sequence of physiological events induced by this compound in a susceptible plant.

References

Foramsulfuron application rate corn postemergence

Author: Smolecule Technical Support Team. Date: February 2026

Foramsulfuron Application Overview

This compound inhibits the acetolactate synthase (ALS) enzyme, disrupting plant growth [1]. It is typically applied postemergence in corn, often requiring specific adjuvants and tank-mix partners for optimal broad-spectrum control [2].

Parameter Specification Key Considerations
Application Type Postemergence, selective [1] ---
Standard Use Rate ~ 35 - 70 g a.i./ha [3] Rate is species-dependent; higher rates needed for tough broadleaves [3].
Corn Growth Stage Up to V6 - V7 (or 20" tall) [4] Check specific product labels for precise cutoffs to avoid crop injury.
Key Tank-Mix Partners Atrazine, Dicamba, Mesotrione [2] Improves control of broadleaf weeds (e.g., velvetleaf, waterhemp) [2].
Critical Adjuvant Methylated Seed Oil (MSO) [2] Use with atrazine tank-mix to avoid antagonism on grass weeds [2].

Detailed Application Rates & Efficacy

The appropriate rate of this compound depends on the target weed species. The following table summarizes the rates required for 90% control (I90) based on field research.

Weed Species This compound Rate for 90% Control (I90) Additional Notes
Green Foxtail (Setaria viridis) 25 g/ha [3] ---
Common Lambsquarters (Chenopodium album) 68 g/ha [3] Control improved with PRE atrazine or isoxaflutole [2].
Common Ragweed (Ambrosia artemisiifolia) 86 g/ha [3] Tank-mixing with broadleaf herbicides is recommended [3].
Giant Foxtail (Setaria faberi) 88% control (standard rate) [2] Standard application rate; specific I90 not provided in search results.
Redroot Pigweed (Amaranthus retroflexus) 99% control (standard rate) [2] Standard application rate; specific I90 not provided in search results.

Experimental Protocols for Research

For researchers validating weed control efficacy, the following workflow outlines a standard field trial methodology.

cluster_design Phase 1: Experimental Design cluster_app Phase 2: Treatment Application cluster_data Phase 3: Data Collection cluster_stats Phase 4: Statistical Analysis Experimental Design Experimental Design Treatment Application Treatment Application Experimental Design->Treatment Application Data Collection Data Collection Treatment Application->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis d1 Randomized Complete Block Design (RCBD) d2 3-4 Replications per Treatment d1->d2 d3 Weed-free & Weedy-check Controls d2->d3 a1 Herbicide Application (this compound: 8.75 - 140 g ai/ha) a2 Timing: Weeds at 2-4 leaf stage Corn at V2-V4 a1->a2 a3 Spray System: Flat fan nozzles Carrier: 20 gal/acre a2->a3 a4 Adjuvant: MSO (1% v/v) a3->a4 c1 Weed Control Efficacy (%) Visual assessment (7, 28, 78 DAT) c2 Weed Biomass Reduction (Sampling at 78 DAT) c1->c2 c3 Crop Injury (%) Assessment at 7, 14, 28 DAT c2->c3 c4 Crop Yield (Machine harvest at maturity) c3->c4 s1 ANOVA (Analysis of Variance) s2 Nonlinear Regression (Log-logistic model for I90) s1->s2 s3 Mean Separation (Tukey's HSD, p≤0.05) s2->s3

Protocol Details:
  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability [3]. Include both weed-free (maximum yield potential) and weedy-check (weed competition baseline) control plots.
  • Treatment Application: Apply this compound at rates ranging from 8.75 to 140 g active ingredient per hectare using a precision sprayer with flat fan nozzles [3]. Apply when corn is at V2 to V4 growth stage and target weeds are small (2-4 leaf stage). Include 1% v/v Methylated Seed Oil (MSO) as a standard adjuvant [2].
  • Data Collection:
    • Weed Control: Assess visually as a percentage (0% = no control, 100% = complete control) at 7, 28, and 78 Days After Treatment (DAT) [3].
    • Weed Biomass: Harvest weeds at ground level from a defined area in each plot at 78 DAT, dry to constant weight, and weigh [3].
    • Crop Response: Rate corn injury (phytotoxicity) visually as a percentage at 7, 14, and 28 DAT [3].
    • Grain Yield: Mechanically harvest the center rows of each plot at crop maturity and adjust grain weight to standard moisture content [3].
  • Statistical Analysis: Perform Analysis of Variance (ANOVA). Use nonlinear regression (e.g., log-logistic model) to calculate I90 values—the rate providing 90% weed control or biomass reduction [3]. Use Tukey's Honest Significant Difference (HSD) test at p≤0.05 for mean separation.

Tank-Mix and Adjuvant Strategies

Successful this compound use often requires tank-mixing. The diagram below summarizes key combinations and outcomes.

This compound\nBase Treatment This compound Base Treatment Atrazine Atrazine This compound\nBase Treatment->Atrazine  Improves Control Dicamba Dicamba This compound\nBase Treatment->Dicamba  Improves Control Mesotrione Mesotrione This compound\nBase Treatment->Mesotrione  Improves Control Carfentrazone Carfentrazone This compound\nBase Treatment->Carfentrazone  No Improvement Adjuvant Selection Adjuvant Selection Atrazine->Adjuvant Selection Crop Oil Concentrate (COC) Crop Oil Concentrate (COC) Adjuvant Selection->Crop Oil Concentrate (COC)  Antagonism (Reduced Grass Control) Methylated Seed Oil (MSO) Methylated Seed Oil (MSO) Adjuvant Selection->Methylated Seed Oil (MSO)  No Antagonism

Strategy Details:
  • Effective Tank-Mix Partners: Research shows tank-mixing this compound with atrazine, dicamba, or mesotrione significantly improves control of broadleaf weeds like Pennsylvania smartweed, common cocklebur, velvetleaf, and common waterhemp compared to this compound alone [2].
  • Adjuvant Criticality: Combining this compound and atrazine requires methylated seed oil (MSO) instead of crop oil concentrate (COC). Using COC can cause antagonism, reducing grass weed control [2].
  • Ineffective Combinations: Tank mixes with carfentrazone did not improve control of any tested weed species to a level of commercial acceptance [2].

Practical Application Notes

  • Crop Safety: Applied correctly, this compound exhibits excellent crop safety. Transient corn injury (≤10%) may occur but typically resolves by 14 DAT without impacting final yield [3].
  • Weed Spectrum: It provides excellent control of many grasses and small-seeded broadleaves but is weak on certain broadleaf weeds like common lambsquarters unless layered with a pre-emergence herbicide or tank-mixed [2] [3].
  • Yield Protection: For full yield protection, ensure application is made before weeds compete significantly with the crop. In weedy conditions, a tank-mix with a broadleaf herbicide can improve final corn yield by more than 20% [3].

References

optimal adjuvant for foramsulfuron efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Core Findings on Adjuvant Efficacy

The selection of an appropriate adjuvant system is critical for achieving optimal performance from foramsulfuron, especially under non-optimal field conditions [1].

Table 1: Adjuvant Impact on this compound Efficacy (GR₈₀ values from greenhouse studies) [1]

Weed Species No Adjuvant NIS COC MSO MSO + 2.5% UAN
Echinochloa crus-galli - 39 g ai/ha 49 g ai/ha 3 g ai/ha <1.5 g ai/ha
Setaria faberi - 62 g ai/ha 59 g ai/ha 6 g ai/ha <1.5 g ai/ha
Abutilon theophrasti 84 g ai/ha 31 g ai/ha 21 g ai/ha 5 g ai/ha <1.5 g ai/ha

Table 2: Field Efficacy of this compound (37 g ai/ha) with Various Adjuvants [1]

Adjuvant System Velvetleaf Control (%) Common Ragweed Control (%)
NIS 75 80
COC 83 84
MSO 90 90
NIS + 2.5% UAN 86 91
COC + 2.5% UAN 89 94
MSO + 2.5% UAN 96 97

Experimental Protocols for Adjuvant Evaluation

For researchers aiming to validate or extend these findings, the following detailed methodologies can be employed.

Greenhouse Bioassay Protocol

This protocol is designed for the initial, controlled screening of adjuvant efficacy with this compound [1].

  • Plant Material: Grow target weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti) in a standardized soil mixture (e.g., 1:1:1 vermiculite:peat:field soil) within 0.5-liter pots.
  • Growth Conditions: Maintain plants in a greenhouse with natural sunlight supplemented with metal halide lamps to achieve a minimum intensity of 1000 μmol/m²/s. Maintain day/night temperatures at 25/20°C (±3°C).
  • Treatment Application:
    • Timing: Apply treatments when weeds reach the 2-4 leaf stage.
    • Herbicide: Prepare this compound at a range of doses (e.g., from 1.5 to 84 g ai/ha).
    • Adjuvants: Include treatments with NIS (0.25% v/v), COC (1% v/v), and MSO (1% v/v), both with and without a nitrogen source (2.5% v/v UAN or 2% w/v AMS).
    • Equipment: Use a laboratory sprayer equipped with flat-fan nozzles calibrated to deliver a volume of 187 L/ha.
  • Data Collection and Analysis:
    • Endpoint: Harvest plants 21 days after application and measure above-ground dry biomass.
    • Analysis: Express biomass as a percentage of the untreated control. Use non-linear regression to calculate GR₈₀ values (the dose required to reduce growth by 80%).
Field Validation Protocol

Field studies are essential to confirm greenhouse results under real-world conditions [1].

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Include untreated control plots.
  • Plot Specifications: Standard plot size is 3 m by 9 m.
  • Application:
    • Apply this compound at the recommended field rate of 37 g ai/ha.
    • Compare the same adjuvant systems as in the greenhouse bioassay.
    • Use a CO₂-pressurized backpack sprayer with flat-fan nozzles, calibrated to deliver 187 L/ha.
  • Data Collection:
    • Efficacy: Visually assess weed control on a percentage scale (0% = no effect, 100% = complete control) at 14, 28, and 56 days after application (DAA).
    • Crop Safety: Monitor and record any signs of phytotoxicity in the maize crop.
    • Yield: At harvest, measure grain yield from each plot to determine the agronomic impact of the treatments.

Mechanisms of Action and Workflow

Understanding how adjuvants enhance this compound activity is key to their effective application.

  • This compound's Mode of Action: this compound is a systemic sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [2] [1]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition leads to the cessation of cell division and plant growth, followed by chlorosis, necrosis, and plant death [3].
  • Adjuvant Mechanisms:
    • Non-Ionic Surfactants (NIS): Primarily reduce the surface tension of the spray solution, improving leaf wetting and the spread of droplets for better contact [1].
    • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oils enhance the absorption and penetration of the herbicide through the plant cuticle. MSOs, composed of esterified seed oils, have been shown to be particularly effective in this role for many herbicides, including this compound [1]. They can also delay the crystallization of the herbicide on the leaf surface.
    • Nitrogen Fertilizers (UAN, AMS): The addition of UAN or AMS significantly increases herbicide absorption into the plant [1]. AMS is also known to overcome the antagonistic effect of cations (Ca, Na, K, Mg) present in hard spray water.

The following diagram illustrates the experimental workflow and the biological pathway from application to plant death.

G cluster_adjuvant_actions Key Adjuvant Actions Herbicide Application Herbicide Application Spray Solution\n(this compound + Adjuvant) Spray Solution (this compound + Adjuvant) Herbicide Application->Spray Solution\n(this compound + Adjuvant) Leaf Surface Interaction Leaf Surface Interaction Spray Solution\n(this compound + Adjuvant)->Leaf Surface Interaction Reduce Surface Tension\n(NIS) Reduce Surface Tension (NIS) Leaf Surface Interaction->Reduce Surface Tension\n(NIS) Enhance Cuticle\nPenetration (MSO/COC) Enhance Cuticle Penetration (MSO/COC) Leaf Surface Interaction->Enhance Cuticle\nPenetration (MSO/COC) Overcome Hard Water\n& Boost Uptake (UAN/AMS) Overcome Hard Water & Boost Uptake (UAN/AMS) Leaf Surface Interaction->Overcome Hard Water\n& Boost Uptake (UAN/AMS) Uptake & Translocation Uptake & Translocation ALS Enzyme Inhibition ALS Enzyme Inhibition Uptake & Translocation->ALS Enzyme Inhibition Blocked Amino Acid\nSynthesis (Val, Leu, Ile) Blocked Amino Acid Synthesis (Val, Leu, Ile) ALS Enzyme Inhibition->Blocked Amino Acid\nSynthesis (Val, Leu, Ile) Plant Death Plant Death Reduce Surface Tension\n(NIS)->Uptake & Translocation Better Coverage Enhance Cuticle\nPenetration (MSO/COC)->Uptake & Translocation Increased Absorption Overcome Hard Water\n& Boost Uptake (UAN/AMS)->Uptake & Translocation Improved Efficacy Cell Division Stops Cell Division Stops Blocked Amino Acid\nSynthesis (Val, Leu, Ile)->Cell Division Stops Growth Cessation &\nChlorosis Growth Cessation & Chlorosis Cell Division Stops->Growth Cessation &\nChlorosis Growth Cessation &\nChlorosis->Plant Death

Application Notes and Best Practices

  • Optimal Adjuvant System: For maximum this compound efficacy, the recommended system is Methylated Seed Oil (MSO) at 1% v/v combined with Urea Ammonium Nitrate (UAN) at 2.5% v/v [1]. This combination consistently provides superior control across multiple weed species.
  • Water Quality: Be mindful of water hardness. The addition of AMS (ammonium sulfate) is specifically recommended to counteract the antagonistic effects of cations (Ca²⁺, Mg²⁺, Na⁺, K⁺) in hard water, which can bind with the herbicide and reduce its activity [1].
  • Weed Growth Stage: Apply this compound when target weeds are small and actively growing, typically at the 2-6 leaf stage, to ensure maximum susceptibility [3].
  • Spray Volume: Use a spray volume of 200-400 liters per hectare to ensure adequate coverage [3].
  • Environmental Conditions: Avoid application during periods of environmental stress (e.g., drought, extreme temperatures) or when rainfall is imminent, as these factors can reduce herbicide efficacy [3].

Resistance and Regulatory Considerations

  • Herbicide Resistance Management: this compound is a Group 2 (ALS-inhibiting) herbicide [3]. To delay the evolution of resistant weed biotypes, it is crucial to rotate this compound with herbicides from different mode-of-action groups (e.g., Groups 15, 14, or 1) and to integrate non-chemical control methods where possible [3].
  • Regulatory Status: As of February 2025, Health Canada's Pest Management Regulatory Agency (PMRA) has completed a re-evaluation of this compound and confirmed its continued registration with updated risk mitigation measures, including standard personal protective equipment (PPE) and a 12-hour restricted-entry interval (REI) [4]. Always consult and adhere to the most current product label instructions for your region.

Conclusion

The adjuvant system is a decisive factor in the field performance of this compound. Robust scientific evidence demonstrates that methylated seed oil (MSO) combined with a nitrogen fertilizer like UAN forms the optimal adjuvant system, significantly enhancing this compound's absorption, translocation, and overall efficacy on key weed species. Adherence to the detailed experimental protocols and application guidelines provided will ensure reliable results in both research and practical field applications.

References

methylated seed oil MSO with foramsulfuron

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Foramsulfuron is a sulfonylurea herbicide that inhibits the plant enzyme acetolactate synthase (ALS), disrupting the biosynthesis of branched-chain amino acids [1]. While effective, its performance is highly dependent on the use of a proper adjuvant system to ensure sufficient leaf coverage and cuticular penetration.

MSO enhances this compound activity primarily by increasing herbicide absorption and penetration through the plant cuticle [1] [2]. It acts as a surfactant and penetrant, which is particularly useful for weeds with waxy or thick leaf cuticles. The chemical modification (methylation) of the seed oil improves its solubility and performance as an adjuvant [3]. This is especially crucial for controlling tough weed species and under sub-optimal environmental conditions where herbicide efficacy might otherwise be reduced.

Efficacy Data and Adjuvant Comparison

Research shows that adjuvant selection greatly influences the amount of this compound required for effective weed control. The following table summarizes greenhouse study data on the grams of this compound per hectare required for 80% growth reduction (GR80) of various weeds with different adjuvants [1].

Weed Species Adjuvant System This compound GR80 (g/ha)
Echinochloa crus-galli MSO alone 6
MSO + 28% UAN 4
NIS alone 72
COC alone 89
Setaria faberi MSO alone 12
MSO + 28% UAN 8
NIS alone 43
COC alone 52
Abutilon theophrasti MSO alone 21
MSO + 28% UAN 10
NIS alone 42
COC alone 43

This data demonstrates that MSO is substantially more effective than non-ionic surfactants (NIS) or crop oil concentrates (COC) in enhancing this compound activity, often reducing the required herbicide dose by more than ten-fold for grass weeds like Echinochloa crus-galli [1]. The addition of a nitrogen fertilizer like 28% UAN (Urea Ammonium Nitrate) further enhances this effect.

Detailed Application Protocol

The following workflow details the key steps for preparing and applying a this compound and MSO tank mixture for experimental purposes.

Start Start Protocol Step1 1. Water Carrier Preparation Check water volume (e.g., 100 L/ha) and quality (pH, hardness). Start->Step1 Step2 2. Add Nitrogen Fertilizer Add 28% UAN at 2-4 L/ha or AMS at 1-2 kg/ha. Step1->Step2 Step3 3. Add MSO Adjuvant Add MSO at 1-2 L/ha (0.5-1.0% v/v). Step2->Step3 Step4 4. Add this compound Add formulated herbicide at recommended dose (e.g., 37 g a.i./ha). Step3->Step4 Step5 5. Mixing and Application Use constant agitation. Apply with standard spray equipment. Step4->Step5 End Application Complete Step5->End

Step-by-Step Procedure
  • Spray Carrier Preparation: Use clean water as the carrier. The total spray volume should be appropriate for the application method (e.g., 100-200 liters per hectare for ground applications). Test the water's pH and hardness, as extreme values can reduce efficacy. Ammonium sulfate (AMS) at 1-2 kg/ha can be added to counteract antagonistic ions in hard water [1].
  • Additive Incorporation:
    • First, add the nitrogen fertilizer source, if used. Research indicates that 28% UAN at 2-4 L/ha is highly effective [1].
    • Next, add the MSO adjuvant at a rate of 1-2 L/ha (equivalent to 0.5-1.0% volume/volume) [2]. Adding the adjuvant before the herbicide helps ensure uniform distribution.
  • Herbicide Addition: Add the required amount of this compound formulation to the tank. The typical field dose is 37 grams of active ingredient per hectare, though this may be increased to 43 g a.i./ha for rescue treatments on larger weeds [1].
  • Mixing and Application: Maintain constant and gentle agitation in the spray tank to keep the mixture homogenous. Apply using standard spray equipment calibrated to deliver the desired volume per hectare. Ensure uniform coverage of target weeds.

Critical Application Notes

  • Weed Spectrum: MSO is particularly effective on broadleaf weeds and certain grass weeds like Setaria faberi (Giant Foxtail) [1] [2]. The enhanced penetration is most beneficial for weeds with waxy leaf surfaces.
  • Weed Growth Stage: For optimal results, applications should be made when weeds are small and actively growing. The this compound label specifies maximum weed sizes for control.
  • Environmental Conditions: Avoid application under drought stress or extreme temperatures, as this can reduce herbicide uptake and translocation, even with an effective adjuvant.

Experimental Design for Researchers

For researchers aiming to validate or extend these protocols, consider the following experimental setup.

FactorialDesign Factorial Experiment Design Adjuvant Type Weed Species Herbicide Dose MSO Echinochloa crus-galli 37 g/ha COC Setaria faberi 43 g/ha NIS Abutilon theophrasti ResponseVars Response Variables Visual Control Assessment Fresh Weight Reduction Phytotoxicity Scoring FactorialDesign->ResponseVars Measured at 14 & 28 DAA

Key Methodological Elements
  • Treatments: A standard experiment should include a factorial arrangement of:
    • Adjuvant Systems: MSO, COC, NIS, and a no-adjuvant control.
    • Nitrogen Additives: With and without 28% UAN (e.g., at 2-4 L/ha) or AMS.
    • Weed Species: Key species as shown in the table above.
    • This compound Doses: A range including the label rate (37 g a.i./ha) and higher/lower doses to calculate GR values [1].
  • Response Variables:
    • Visual Control Percentage: Assessed at 14 and 28 days after application (DAA).
    • Biomass Reduction: Shoot fresh weight or dry weight of treated plants compared to untreated controls, used to determine GR80 values [1].
    • Crop Safety: Monitor maize for any signs of phytotoxicity.

Formulation and Safety Notes

  • Formulation: this compound is commonly co-formulated with the safener isoxadifen-ethyl at a 1:1 ratio to protect maize crops [1].
  • MSO Advantages: Beyond performance, MSO offers operational benefits, including lower flammability compared to petroleum-based oils and better biodegradability [2].
  • Compliance: Always adhere to the specific product label instructions for the this compound formulation being used. Local regulations may dictate approved adjuvant uses and application rates.

References

foramsulfuron application timing for weed control

Author: Smolecule Technical Support Team. Date: February 2026

Application Timing and Decision Workflow

The following diagram outlines the key decision points for timing a foramsulfuron application. Adhering to this workflow is critical for achieving effective weed control while ensuring crop safety.

G Start Application Planning A Identify Crop and Growth Stage Start->A B Corn Crop? A->B C Confirm crop is at labeled safe growth stage (e.g., V1-V8) B->C Yes D Consult specific label for non-corn crops (e.g., blueberry) B->D No E Scout and Identify Weeds C->E D->E F Are weeds small, young, and actively growing? E->F G Delay application. Wait for ideal weed stage. F->G No H Check Environmental Conditions F->H Yes G->E I Optimal conditions met? (Favorable temp, no rain, low wind) H->I J Delay application. Wait for better conditions. I->J No K Proceed with Application I->K Yes J->H

Detailed Application Protocols and Efficacy Data

For researchers, the quantitative efficacy and specific application parameters are crucial. The table below summarizes data from field trials and technical reports.

Parameter Protocol Detail / Efficacy Result Notes & Context
Use Rate 0.05 lb/acre (equivalent to ~22.7 g/acre) [1] Reported to provide control equivalent to older sulfonylureas at 0.10 lb/acre.
Weed Control Spectrum Effective against key grasses and broadleaves [2] [3] [1] Grasses: Barnyardgrass, Foxtail, Crabgrass, Perennial Ryegrass [2] [3] [1]. Broadleaves: Pigweed [2].
Rainfastness 72 hours [1] Time until rainfall does not reduce efficacy. Superior to some alternatives (e.g., Mesotrione at 48 hours).
Grass Weed Efficacy 92-94% control in corn trials [1] Measured as percentage control compared to untreated plots.
Tank-Mix Synergy +15% improvement in broadleaf control when mixed with 2,4-D amine (from 78% to 93%) [1] Tank-mixing is common to broaden the spectrum of weed control and manage resistance.
Residual Activity 35-42 days of soil residual control [1] Duration of weed suppression after application.

Resistance Management and Integrated Strategies

Weed resistance to ALS-inhibitor herbicides like this compound is a documented concern [3]. To preserve its long-term efficacy, it must be used within an integrated strategy.

G A Rotate Herbicide Modes of Action (HRAC Groups) B Use Tank Mixtures with multiple effective MoAs A->B C Combine with Non-Chemical Controls (e.g., crop rotation, cover crops) B->C D Monitor & Scout Fields for early detection of resistant biotypes C->D E Prevent Seed Spread of resistant weeds via equipment cleaning D->E

Regulatory and Safety Protocols

Adherence to updated regulatory guidelines is mandatory for research and field use. Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of this compound in 2025, confirming its registration with required label amendments [4].

Category Requirement / Finding
Re-evaluation Outcome Continued registration approved (Health Canada, PMRA, 2025) [4].
Toxicity Profile Low toxicity via oral and dermal routes. Not genotoxic, carcinogenic, neurotoxic, or a developmental/reproductive toxicant [4].
Environmental Toxicity Low toxicity to mammals, birds, bees, earthworms, and fish [4].
Required Risk Mitigation Restricted-Entry Interval (REI): 12 hours. Spray Buffer Zones: Required to protect aquatic habitats and non-target plants. Personal Protective Equipment (PPE): Updates required for mixers, loaders, and applicators [4].
Implementation Timeline Label amendments must be implemented within 24 months of the decision's publication (February 2025) [4].

A Researcher's Checklist for Application

Before application, use this checklist to ensure all parameters are met:

  • Crop Stage Confirmed: Crop is within the labeled growth stage (e.g., corn between V1-V8).
  • Weed Stage Optimized: Weeds are small, young, and actively growing.
  • Environment Suitable: Favorable temperature forecast, no rain expected within 72 hours, and low wind to prevent drift.
  • Rate Calculated: Application rate is accurately calculated based on the label and research objectives.
  • Resistance Plan: Herbicide is used in a tank mix or rotation as part of an Anti-Resistance Management (ARM) strategy.
  • Regulations Reviewed: All local regulatory requirements, including REI and buffer zones, are followed.

References

Application Notes & Protocols: Foramsulfuron + Iodosulfuron Herbicide Mixture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Composition

The herbicide mixture of foramsulfuron and iodosulfuron-methyl-sodium is a selective, post-emergence sulfonylurea herbicide used for controlling broadleaf weeds in field corn. It inhibits the acetolactate synthase (ALS) enzyme, disrupting branched-chain amino acid synthesis in susceptible plants [1] [2]. A registered commercial product containing this mixture is Tribute Solo 32 DF Herbicide, a wettable granule formulation containing 30.0% this compound and 2.0% iodosulfuron-methyl-sodium [3].

Registered Uses and Application Parameters

The following table summarizes the key registered application parameters for this herbicide mixture based on Canadian re-evaluation data [3].

Parameter Specification
Primary Use Site Field Corn (Eastern Canada and Manitoba)
Application Method Field sprayer, post-emergence
Application Frequency Once per season
Tank-Mixing May be applied with tank-mix partners to enhance weed control efficacy
Restricted-Entry Interval (REI) 12 hours
Implementation Timeline Label amendments must be implemented within 24 months of February 4, 2025
Experimental Protocol: Efficacy Under Dust Stress

A 2019-2020 field study in a semi-arid region of Iran investigated the impact of airborne dust on the efficacy of various herbicides, including a mixture of This compound + iodosulfuron + thiencarbazone (FIT) for controlling Amaranthus retroflexus L. (redroot pigweed) [1] [4]. The detailed methodology is as follows:

1. Experimental Design:

  • Design: Randomized complete block design with a factorial arrangement and three replicates.
  • Factors: Two dust levels (with dust, without dust) and eight herbicide treatments, including FIT.
  • Herbicide Formulation: MaisTer Power, 25% OD (Oil Dispersion) [1].
  • Application Rate: 719.2 grams of active ingredient per hectare (g ai ha⁻¹) for the FIT mixture [1].

2. Dust Preparation and Application:

  • Dust Collection: Dust was collected from smooth surfaces (windows, cars) after dust events in western Iran.
  • Dust Characterization: Collected dust was analyzed for particle size and mineralogical/elemental composition (e.g., SiO₂, CaO, Al₂O₃) [1].
  • Application: Dust was applied at a rate of 1 g m⁻² to shoots of A. retroflexus at the 4-6 leaf stage using a calibrated windpump. This growth stage was selected to coincide with typical dust events in the region [1].

3. Herbicide Application:

  • Timing: Herbicides were applied 10 minutes after dust application.
  • Equipment: A rechargeable electric-knapsack sprayer equipped with a flood-jet nozzle (8002 E) was used.
  • Spray Volume: 250 liters per hectare (L ha⁻¹).
  • Pressure & Speed: Application pressure was 250 kPa, with a spraying speed of 5 km hr⁻¹ and nozzle height of 35 cm above the plant canopy [1].

4. Data Collection and Measurements:

  • Visual Assessment: Weed control was assessed four weeks after herbicide treatment using a standardized rating scale (EWRC) [1].
  • Morphological Traits: Twenty-one days after herbicide application, five plants per plot were sampled to measure leaf weight, stem weight, plant height, and total biomass.
  • Physiological Traits: Leaf samples were analyzed for total chlorophyll content and soluble protein concentration using spectrophotometry [1].

The experimental workflow for this study is as follows:

G cluster_phase_1 Preparation Phase cluster_phase_2 Treatment Phase cluster_phase_3 Evaluation Phase Experimental Design Experimental Design Dust Preparation Dust Preparation Experimental Design->Dust Preparation Dust Application Dust Application Herbicide Application Herbicide Application Dust Application->Herbicide Application Morphological & Physiological Sampling Morphological & Physiological Sampling Herbicide Application->Morphological & Physiological Sampling Data Collection Data Collection Start Start Start->Experimental Design End End Dust Preparation->Dust Application Visual Efficacy Assessment Visual Efficacy Assessment Morphological & Physiological Sampling->Visual Efficacy Assessment Data Analysis Data Analysis Visual Efficacy Assessment->Data Analysis Data Analysis->End

Key Experimental Findings on Efficacy

The study yielded significant findings on the performance of the this compound + iodosulfuron mixture under dust stress, summarized in the table below [1] [4].

Parameter Finding / Result
Overall Efficacy (with dust) 97.8% control of Amaranthus retroflexus
Impact of Dust (general) Contrary to expectations, dust generally increased the efficacy of most tested herbicides, except for bentazon.
Chlorophyll Reduction (herbicide effect) Herbicide application independently led to a 67.5% decrease in total chlorophyll content.
Chlorophyll Reduction (dust effect) Dust alone induced a 9.2% reduction in the total chlorophyll content of A. retroflexus.
Conclusion on Dust Interference The effect of dust on herbicide efficacy is herbicide-dependent; the FIT mixture remains highly effective despite dust presence.
Environmental and Safety Protocols

1. Human Health and Occupational Safety:

  • Personal Protective Equipment (PPE): Follow updated PPE label statements as per current national standards (e.g., as mandated by Health Canada) [3].
  • Restricted-Entry Interval (REI): A standard REI of 12 hours is required for workers entering treated areas [3].

2. Environmental Protection and Mitigation:

  • Spray Buffer Zones: Updated spray buffer zones are required to protect non-target aquatic and terrestrial habitats. Applicators must consult the most recent product label for specific distances [3].
  • Precautionary Statements: Product labels must include statements highlighting toxicity to aquatic organisms and terrestrial plants [3].
  • Compliance Tools: In the U.S., the EPA's Pesticide App for Label Mitigations (PALM) can be used to identify approved spray drift reduction and runoff mitigation options for ESA compliance [5].
Research Implications and Future Directions

The high efficacy of the this compound + iodosulfuron mixture under challenging environmental conditions like dust stress is promising for semi-arid agricultural regions [1]. Future research can build on this by:

  • Exploring Formulation Technology: Investigating controlled-release formulations (CRFs) using biodegradable polymers or clay minerals could further reduce application rates and environmental leaching [6].
  • Integrating Sustainable Practices: Research should explore integrating this chemical tool with Sustainable Weed Management Practices (SWMPs), such as crop rotation and cover crops, to manage resistance and reduce environmental impact [7].
  • Broad-Spectrum Testing: Evaluating the mixture's efficacy against a wider range of herbicide-resistant weed biotypes.

References

Comprehensive Application Notes and Protocols: Foramsulfuron with Urea Ammonium Nitrate (UAN) Adjuvant System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Foramsulfuron and UAN Synergy

This compound is a sulfonylurea herbicide classified as an acetolactate synthase (ALS) inhibitor (HRAC Group B) that provides post-emergence control of grass and broadleaf weeds in corn production systems [1]. The herbicide demonstrates high solubility in water (3293 mg/L at 20°C, pH 7) and a low octanol-water partition coefficient (Log P = -0.78), indicating limited cuticular penetration on its own [1]. Urea ammonium nitrate (UAN) solutions, particularly at 28% concentration, function as both nitrogen fertilizer supplements and herbicide efficacy enhancers through multiple mechanisms. Research demonstrates that UAN improves this compound's foliar absorption and translocation while simultaneously enhancing physicochemical properties of spray solutions through salt effects [2].

The combination of this compound with UAN represents a strategic approach to weed management that addresses several challenges in modern agriculture. As weed resistance to herbicides continues to increase globally, optimizing the performance of existing herbicide chemistries through adjuvant systems becomes increasingly important [3]. This compound controls problematic weeds including giant foxtail (Setaria faberi), fall panicum (Panicum dichotomiflorum), redroot pigweed (Amaranthus retroflexus), velvetleaf (Abutilon theophrasti), and common lambsquarters (Chenopodium album) [2] [4]. When properly formulated with UAN and appropriate surfactant systems, this compound demonstrates enhanced activity on these and other weed species while maintaining favorable crop safety in corn through the protective action of the safener isoxadifen-ethyl [2].

Herbicide Properties and Mode of Action

Chemical and Physical Properties

This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a systemic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol [1]. It is typically formulated as water-dispersible granules (WG) with commercial products including Option, Revolver, Tribute, Equip OD, and MaisTer [1]. The compound exhibits thermal stability with a melting point of 194.5°C and decomposes before boiling [1]. Its water solubility profile and low volatility make it suitable for post-emergence applications, while its soil half-life and persistence characteristics vary depending on environmental conditions.

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Water solubility 3293 mg/L 20°C, pH 7 [1]
Melting point 194.5°C - [1]
Molecular mass 452.44 g/mol - [1]
Log P -0.78 20°C, pH 7 [1]
Vapor pressure Low Not specified [1]
Formulation type Water-dispersible granules - [1]
Physiological Mode of Action

This compound inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [1] [4]. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth [4]. Visual symptoms of intoxication include chlorosis (yellowing), necrosis (tissue death), and stunting, followed by plant death, which typically occurs over 7-21 days after application depending on environmental conditions and weed species susceptibility.

The systemic nature of this compound allows it to be translocated throughout the plant via both xylem and phloem tissues, reaching meristematic regions where ALS activity is highest. This characteristic makes it particularly effective against perennial weeds and annual species that may not receive complete coverage during application. The presence of the safener isoxadifen-ethyl in commercial formulations protects corn crops by enhancing metabolic degradation of the herbicide through cytochrome P450 monooxygenase-mediated detoxification pathways [2]. Research demonstrates that isoxadifen-ethyl significantly increases this compound metabolism in corn within 24 hours after treatment, with differential tolerance among corn hybrids correlated with their metabolic capacity [2].

UAN Synergy and Enhancement Mechanisms

Physiological Interactions

UAN enhances this compound efficacy through multiple physiological mechanisms that improve herbicide absorption, translocation, and biological activity. The primary mechanism involves disruption of the leaf cuticle, which constitutes the major barrier to foliar absorption of herbicides [2] [3]. The ammonium and nitrate ions in UAN solutions interact with the epicuticular waxes and cuticular membranes, increasing fluidity and creating pathways for enhanced herbicide penetration. Research by Bunting et al. demonstrated that the addition of 28% UAN significantly increased foliar absorption of radiolabeled this compound compared to applications without UAN [2].

A second physiological mechanism involves the reduction of herbicide antagonism when this compound is tank-mixed with other pesticides, particularly photosystem II inhibitors such as atrazine. Field studies documented that tank-mixtures of this compound with atrazine often demonstrate antagonistic effects on grass weed control, but this antagonism is substantially reduced when methylated seed oil (MSO) and UAN are used as the adjuvant system [2]. The UAN component appears to modify the physicochemical compatibility of the tank-mixture partners and potentially influences their site of action interactions within the plant. Additionally, the nitrogen components in UAN may stimulate metabolic activity in target weeds, potentially increasing herbicide uptake and translocation to meristematic tissues.

Physicochemical Properties and Spray Solution Dynamics

UAN significantly modifies the physicochemical properties of this compound spray solutions, leading to improved application characteristics and deposition patterns. Research indicates that fertilizer adjuvants including UAN influence dynamic surface tension (DST), a critical factor in droplet formation, retention, and spreading on leaf surfaces [5]. The salt components in UAN solutions interact with the ionic character of this compound molecules (which exist as anions in spray solutions) and with surfactant systems included in the formulation or tank-mixture.

Table 2: Influence of Adjuvants on this compound Efficacy

Adjuvant Type Key Advantages Limitations Optimal Use Cases
UAN (28%) Enhanced foliar absorption, reduced antagonism with tank-mix partners Potential for increased volatility under high temperatures Broadleaf weed control, tank-mixtures with atrazine
Methylated Seed Oil (MSO) Superior cuticle penetration, reduced surface tension Higher cost compared to COC Grass weed control, moisture-stressed conditions
Crop Oil Concentrate (COC) Good penetration enhancement, cost-effective Less effective than MSO on difficult-to-control weeds Routine maintenance applications
Ammonium Sulfate (AMS) Water conditioning, antagonism prevention Limited enhancement of cuticular penetration Hard water areas, glyphosate tank-mixtures
Nonionic Surfactant (NIS) Reduced surface tension, improved spreading Limited cuticle interaction Sensitive weed species, ideal environmental conditions

The combination of UAN with oil-based adjuvants (particularly methylated seed oils) creates a synergistic effect that maximizes this compound performance. Studies evaluating the efficacy of this compound applied with various adjuvants demonstrated that the combination of MSO and UAN produced the greatest weed control across multiple species [2]. This synergy arises from the complementary mechanisms of action: MSO primarily enhances cuticular penetration by dissolving epicuticular waxes and increasing fluidity, while UAN improves herbicide translocation and potentially mitigates cation-mediated antagonism in hard water scenarios [5] [3].

Metabolic Interactions in Target Weeds and Crops

The enhancement of this compound activity by UAN extends to metabolic interactions within both target weeds and crop plants. In sensitive weed species, the ammonium ions in UAN may function as glutamine synthase inhibitors under certain conditions, creating additional metabolic stress that complements the ALS inhibition by this compound [5]. This multi-site stress approach reduces the capacity of weeds to metabolize the herbicide into inactive compounds.

In corn crops, the presence of UAN does not interfere with the protective function of the safener isoxadifen-ethyl. Research indicates that isoxadifen-ethyl significantly increases this compound metabolism in corn by 24 hours after treatment, with the safener enhancing the cytochrome P450 monooxygenase detoxification pathway [2]. The combination of UAN with safened this compound formulations maintains the selectivity window between crop and weed species, which is essential for practical herbicide use. Differential tolerance among corn hybrids exists, with metabolism studies confirming that the more tolerant hybrid N59Q9 demonstrated faster this compound degradation compared to the more sensitive N58D1 hybrid, regardless of UAN addition [2].

Application Protocols and Implementation Guidelines

Adjuvant Selection and Compatibility

The optimal performance of this compound with UAN requires appropriate adjuvant selection to maximize efficacy while minimizing application issues. Research consistently demonstrates that methylated seed oil (MSO) provides superior enhancement of this compound activity compared to crop oil concentrate (COC) or nonionic surfactant (NIS) alone [2]. When combined with UAN, MSO creates a comprehensive adjuvant system that addresses multiple barriers to herbicide efficacy, including spray retention, cuticular penetration, and translocation. This compound absorption studies documented that the combination of MSO with 28% UAN resulted in the highest foliar uptake among all adjuvant combinations tested [2].

Compatibility agents may be necessary when preparing tank-mixtures of this compound with UAN and other pesticides, particularly in situations involving multiple formulation types or high salt concentrations. Compatibility tests should be conducted before field application by mixing the intended products in a small jar at the same concentration ratio planned for field use. The mixture should be observed for physical incompatibility signs such as sludge formation, precipitation, gelation, or phase separation. If compatibility issues arise, the addition of a compatibility agent (typically at 0.1-0.25% v/v) may resolve the problem. The sequence of mixing also critically influences compatibility; generally, this compound should be added to the spray tank first, followed by compatibility agents if needed, then UAN, and finally MSO or other surfactant adjuvants.

Mixing Order and Preparation Procedures

Proper mixing sequence is essential for preparing stable spray solutions of this compound with UAN and oil adjuvants. The following step-by-step procedure ensures optimal compatibility and performance:

  • Partial filling: Fill the spray tank approximately half full with clean water, beginning moderate agitation.
  • Add compatibility agents: If required based on prior testing, add compatibility agents at this stage.
  • Add this compound: Add the recommended rate of this compound formulation to the tank with continued agitation.
  • Add UAN solution: Add the appropriate volume of 28% UAN solution (typically 2-4% v/v) while maintaining agitation.
  • Add additional herbicides: If tank-mixing with other herbicides, add them according to their specific label requirements.
  • Add oil adjuvant: Add methylated seed oil or crop oil concentrate at the recommended rate (typically 1% v/v).
  • Final dilution: Complete filling the tank with the remaining water, maintaining continuous agitation throughout the process.
  • Application: Apply the mixture immediately after preparation, avoiding prolonged storage of the prepared spray solution.

This specific sequence prevents premature interactions between the UAN and oil adjuvant that could potentially create emulsion issues. Continuous agitation is critical both during mixing and application to maintain a homogeneous spray mixture. If application must be interrupted, re-agitation is necessary before resuming spraying.

Application Parameters and Equipment Setup

Optimal application of this compound with UAN requires attention to equipment selection and operational parameters that influence deposition, coverage, and ultimate efficacy. Research indicates that nozzle selection significantly impacts herbicide performance, with different nozzle types producing varying droplet size spectra that affect retention and coverage [3]. Studies with mesotrione and rimsulfuron plus thifensulfuron-methyl (herbicides with similar application requirements to this compound) demonstrated that nozzle-adjuvant interactions can significantly influence weed control efficacy [3].

Table 3: Application Parameters for this compound with UAN

Parameter Optimal Specification Notes
Carrier volume 80-200 L/ha Higher volumes for dense canopy, lower volumes for early post-emergence
Nozzle type Extended range flat fan (XR) Medium spray quality
Nozzle size 02-04 Dependent on pressure and speed
Spray pressure 200-300 kPa Maintain consistent pressure for uniform droplet spectrum
Boom height 40-50 cm above canopy Adjust based on nozzle spacing and angle
Application timing 2-6 leaf stage of weeds Earlier applications generally more effective
Rainfastness 4-6 hours Extended under suboptimal conditions
Temperature range 15-30°C Avoid applications under extreme heat

The addition of UAN and oil adjuvants to this compound spray solutions alters the physical properties of the mixture, which subsequently affects droplet formation and potential drift. Research has shown that certain adjuvant combinations can increase droplet size, thereby reducing drift potential [3]. However, applicators should avoid drift-reducing nozzles that produce extremely coarse droplets if weed coverage becomes compromised, particularly for small-seeded broadleaf weeds with upright growth habits. This compound with UAN should be applied when weeds are actively growing and under favorable environmental conditions, as drought stress, temperature extremes, or poor plant health can reduce herbicide efficacy.

Efficacy Data and Weed Control Spectrum

Weed Control Efficacy and Response Patterns

This compound applied with UAN and appropriate oil adjuvants provides effective control of a broad spectrum of grass and broadleaf weed species. Research trials demonstrate that this combination delivers superior efficacy compared to this compound applied with conventional adjuvant systems [2]. The enhancement provided by UAN is particularly notable on difficult-to-control broadleaf species including common lambsquarters, velvetleaf, and common cocklebur [2]. Field studies documented that this compound applied with MSO and UAN provided control of these species that was superior to standard nicosulfuron treatments [2].

The level of weed control achieved with this compound-UAN combinations depends on several factors including weed size, environmental conditions, and application timing. Research indicates that the most consistent control occurs when applications are made to young, actively growing weeds (typically 2-6 leaf stage). Studies on weed control in maize demonstrated that proper adjuvant selection, including UAN, could enhance this compound efficacy at reduced herbicide rates, potentially allowing for rate reductions of 25-50% while maintaining acceptable weed control [5] [4]. This rate reduction potential is particularly valuable in resistance management and environmental stewardship.

Table 4: Weed Control Efficacy of this compound with UAN and Oil Adjuvants

Weed Species Control Level with UAN Additional Notes Reference
Giant foxtail 85-95% Enhanced control compared to NIS [2]
Fall panicum 80-90% Reduced antagonism with atrazine tank-mixtures [2]
Redroot pigweed 90-98% Consistent control across environments [2] [4]
Velvetleaf 85-95% Superior to nicosulfuron standard [2]
Common lambsquarters 85-98% Enhanced control compared to standard adjuvants [2] [4]
Common cocklebur 80-90% Improved over nicosulfuron [2]
Woolly cupgrass 60-75% Limited enhancement from adjuvants [2]
Purple nutsedge 65-80% Suppression rather than complete control [4]
Crop Tolerance and Selectivity

Corn tolerance to this compound is maintained when the herbicide is applied with UAN, provided that proper application timing and formulation safeguards are observed. Commercial this compound formulations include the safener isoxadifen-ethyl, which enhances herbicide metabolism in corn and provides protection against potential crop injury [2]. Research demonstrates that the addition of isoxadifen-ethyl significantly increases this compound metabolism in corn by 24 hours after treatment, with differential tolerance among corn hybrids correlated with their metabolic capacity [2].

Application timing significantly influences corn tolerance to this compound. Studies indicate that applications to 6- and 8-leaf corn (visible collars) sometimes result in transient injury symptoms including leaf chlorosis and slight stunting [2]. However, this visible injury rarely translates to significant yield reductions, particularly when the safener is included. Research documented very few cases of reduced corn yield, which generally occurred only when this compound was applied without isoxadifen-ethyl [2]. Corn hybrids demonstrate differential sensitivity to this compound, with studies identifying the hybrid N58D1 as more sensitive than N59Q9 [2]. This highlights the importance of considering hybrid selection when planning this compound applications.

Environmental Considerations and Application Technology

Drift Management and Environmental Fate

The addition of UAN to this compound spray solutions influences both the application characteristics and environmental fate of the herbicide. This compound alone exhibits properties that generally minimize environmental impact, including low volatility and moderate persistence in soil systems [1]. The herbicide has the potential to leach to groundwater under certain conditions due to its high water solubility and moderate persistence, but the presence of UAN does not significantly alter this profile [1].

Drift management represents a critical consideration when applying this compound with UAN, particularly near sensitive off-target sites. Research indicates that adjuvant selection can significantly influence droplet size distribution and potential drift [3]. Oil-based adjuvants generally produce larger droplet sizes compared to surfactant-only systems, thereby reducing drift potential. However, the salt content in UAN solutions can sometimes counteract this effect by reducing surface tension. Applicators should employ drift reduction technologies when possible, including appropriate nozzle selection, maintained boom height, and attention to environmental conditions (wind speed, temperature, humidity). Studies have shown that nozzle selection significantly impacts herbicide efficacy, with drift-reducing nozzles sometimes reducing efficacy by 2-7% compared to conventional flat-fan nozzles [3].

Nozzle Selection and Spray Technology

Nozzle selection critically influences the performance of this compound with UAN, affecting both droplet spectrum and coverage characteristics. Recent research has demonstrated significant interactions between herbicide, adjuvant, and nozzle type that ultimately determine weed control efficacy [3]. While each application scenario requires specific optimization, general guidelines can be established based on existing research with similar herbicide systems.

The following workflow diagram illustrates the decision process for optimizing nozzle and adjuvant selection when applying this compound with UAN:

G Start Start: this compound Application Planning WeedType Weed Spectrum Assessment Start->WeedType GrassDominant Grass-Dominant Weed Spectrum WeedType->GrassDominant Grasses >80% BroadleafDominant Broadleaf-Dominant Weed Spectrum WeedType->BroadleafDominant Broadleaves >80% MixedSpectrum Mixed Weed Spectrum WeedType->MixedSpectrum Mixed population NozzleSelection1 Nozzle: Extended Range Flat Fan (XR) GrassDominant->NozzleSelection1 NozzleSelection2 Nozzle: Air Induction Venturi (AI) BroadleafDominant->NozzleSelection2 NozzleSelection3 Nozzle: Turbo TeeJet (TTI) MixedSpectrum->NozzleSelection3 AdjuvantSelection1 Adjuvant: MSO + UAN (Enhanced penetration) NozzleSelection1->AdjuvantSelection1 AdjuvantSelection3 Adjuvant: NIS + UAN (Improved coverage) NozzleSelection2->AdjuvantSelection3 AdjuvantSelection2 Adjuvant: COC + UAN (Cost-effective option) NozzleSelection3->AdjuvantSelection2 Application Implement Application with Selected Parameters AdjuvantSelection1->Application AdjuvantSelection2->Application AdjuvantSelection3->Application Evaluation Evaluate Efficacy and Adjust Future Plans Application->Evaluation

Diagram 1: Decision workflow for nozzle and adjuvant selection with this compound and UAN applications

For applications where drift mitigation is a primary concern (such as near sensitive crops or water bodies), air induction venturi nozzles that produce coarser droplets may be appropriate despite potential slight reductions in coverage [3]. Research has shown that these drift-reduction nozzles may reduce efficacy by 2-7% compared to conventional flat-fan nozzles, but this can be mitigated through proper adjuvant selection [3]. When using UAN with this compound, medium droplet spectra generally provide the optimal balance between deposition efficiency, coverage, and drift reduction.

Experimental Protocols and Research Methodologies

Foliar Absorption Studies Using Radiolabeled this compound

Objective: To quantify the enhancement of this compound absorption in target weed species when applied with UAN and various adjuvant systems.

Materials and Methods:

  • Radioactive labeling: Prepare ¹⁴C-labeled this compound with specific activity of 2.0 MBq/mg.
  • Plant material: Grow target weed species (giant foxtail, velvetleaf) to the 3-4 leaf stage in controlled environments.
  • Treatment preparation: Mix radiolabeled this compound with the following adjuvant combinations:
    • MSO + 28% UAN (2% v/v)
    • COC + 28% UAN (2% v/v)
    • NIS + 28% UAN (2% v/v)
    • MSO alone (1% v/v)
    • NIS alone (0.25% v/v)
  • Application: Apply 1 μL droplets containing 100 Bq of ¹⁴C-foramsulfuron to the adaxial surface of the second true leaf using microsyringe.
  • Harvest and analysis: Harvest treated leaves at 1, 6, 12, 24, and 48 hours after treatment (HAT). Wash leaf surfaces with 5 mL methanol:water (1:1 v/v) to remove unabsorbed herbicide. Quantify absorbed herbicide using liquid scintillation counting.
  • Data analysis: Express absorption as percentage of applied radioactivity and compare between adjuvant treatments using ANOVA and Tukey's HSD test (p < 0.05).

Expected Outcomes: Research by Bunting et al. demonstrated that foliar absorption of this compound was greatest when applied with MSO and 28% UAN compared to other adjuvant combinations [2].

Herbicide Metabolism Studies in Corn and Weeds

Objective: To evaluate the effect of UAN on this compound metabolism in both corn (with and without safener) and target weed species.

Materials and Methods:

  • Plant material: Select tolerant (N59Q9) and sensitive (N58D1) corn hybrids, plus susceptible weed species (giant foxtail).
  • Treatment application: Apply ¹⁴C-foramsulfuron (50 g ai ha⁻¹) with and without isoxadifen-ethyl safener, and with/without 28% UAN (2% v/v).
  • Tissue extraction: Harvest treated leaves at 4, 12, 24, 48, and 96 HAT. Homogenize tissue in methanol:water (4:1 v/v) and separate metabolites using TLC or HPLC.
  • Metabolite identification: Identify parent compound and major metabolites using mass spectrometry.
  • Data analysis: Calculate metabolism half-life and compare metabolic rates between treatments.

Expected Outcomes: Previous research indicates that this compound metabolism, with or without isoxadifen-ethyl, was similar at 4 HAT for both sensitive and tolerant corn hybrids, but by 24 HAT the addition of isoxadifen-ethyl significantly increased this compound metabolism [2].

Field Efficacy and Crop Response Trials

Objective: To evaluate weed control efficacy and crop tolerance of this compound applied with UAN under field conditions.

Materials and Methods:

  • Experimental design: Randomized complete block design with 4 replications.
  • Treatments: Include this compound at recommended rate (45 g ai ha⁻¹) and reduced rate (22.5 g ai ha⁻¹) applied with:
    • MSO + 28% UAN
    • COC + 28% UAN
    • NIS + 28% UAN
    • MSO alone
    • Standard herbicide references
    • Weed-free and weedy controls
  • Assessments:
    • Visual weed control ratings at 7, 14, 28, and 56 days after treatment (DAT)
    • Aboveground weed biomass harvest at 28 DAT
    • Crop injury ratings at 7, 14, and 28 DAT
    • Final grain yield and yield components
  • Statistical analysis: Analyze data using ANOVA and means separation with Duncan's multiple range test (p < 0.05).

Expected Outcomes: Field research demonstrates that this compound applied with oil adjuvants and UAN at recommended rates reduces weed biomass by 81-84%, while efficacy at reduced rates is only 2-9% lower [5]. Applications of this compound with proper adjuvants provide weed control comparable to or better than nicosulfuron standards, particularly for broadleaf species [2].

Conclusions and Future Directions

The combination of this compound with urea ammonium nitrate represents a scientifically validated approach to enhancing herbicide performance in corn production systems. The multiple mechanisms of enhancement provided by UAN—including improved foliar absorption, reduced antagonism in tank-mixtures, and potential metabolic influences—create a synergistic effect that maximizes weed control while maintaining crop safety. When combined with methylated seed oil adjuvants, this system addresses the primary limitations to post-emergence herbicide efficacy: spray retention, cuticular penetration, and translocation.

Future research directions should focus on optimizing this system for evolving agricultural challenges, including increased weed resistance, environmental stewardship, and economic sustainability. Specific areas requiring investigation include:

  • Molecular mechanisms of UAN enhancement at the enzyme and transporter levels
  • Formulation technologies that further improve compatibility and performance
  • Integration with precision application systems for targeted weed management
  • Environmental fate of this compound when applied with UAN under various soil and climatic conditions
  • Resistance management strategies incorporating UAN-enhanced applications at reduced rates

The continued development and refinement of this compound-UAN application protocols will contribute to more sustainable weed management in corn production systems worldwide, potentially allowing for reduced herbicide inputs while maintaining effective weed control.

References

foramsulfuron for grass and broadleaf weed control

Author: Smolecule Technical Support Team. Date: February 2026

Foramsulfuron Overview and Properties

This compound is a selective, post-emergence herbicide from the sulfonylurea chemical family. It is primarily used for controlling grass and broadleaf weeds in corn and turf settings [1] [2]. Its action is systemic, meaning it is absorbed by foliage and roots and translocated throughout the plant [1].

The herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [1] [2]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to plant death [1].

The following table summarizes the key physicochemical properties of this compound.

Property Value / Description
Chemical Family Sulfonylurea [1]
IUPAC Name 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea [2]
CAS RN 173159-57-4 [2]
Molecular Formula C₁₇H₂₀N₆O₇S [2]
Mode of Action Acetolactate synthase (ALS) inhibitor (HRAC Group 2) [1] [2]
Molecular Mass 452.44 g/mol [2]
Solubility in Water (at 20 °C, pH 7) 3293 mg/l (High) [2]
Octanol-Water Partition Coefficient (log P) -0.78 (Low) [2]

Application Guidelines and Efficacy

This compound is marketed under various trade names, including Option, Equip, and Revolver [1] [2]. It is commonly formulated as oil-dispersion (OD) liquids or wettable granules (WG) [1] [3].

The table below outlines standard application protocols. Always consult the local product label prior to application, as directions and approved uses may vary by region.

Parameter Application Specification
Target Crops Field corn (Eastern Canada, Manitoba), lowbush blueberries (Eastern Canada), turf (golf courses, lawns, athletic fields) [4] [2] [3]
Application Type Post-emergence, foliar application [1]
Application Timing In corn, from 1- to 8-leaf stage [3]

| Weeds Controlled | Grasses: Large crabgrass, fall panicum, green foxtail [3]. Broadleaves: Common chickweed [3]. Also effective on Lolium perenne, Poa annua, Eleusine indica [2]. | | Use in Canada | Registered products include Option 2.25 OD Liquid Herbicide and Tribute Solo 32 DF Herbicide (a mixture of this compound and iodosulfuron) [4]. |

Adjuvant Selection and Tank-Mixing Protocols

Herbicide performance is highly dependent on the adjuvant system. Research indicates that methylated seed oils (MSO) are the most effective adjuvants for this compound, significantly outperforming non-ionic surfactants (NIS) and crop oil concentrates (COC) on key weeds like Setaria faberi and Abutilon theophrasti [5].

Key Experimental Protocol: Adjuvant Efficacy

This methodology is adapted from greenhouse and field experiments designed to quantify adjuvant effects [5].

  • Herbicide Application: this compound was applied at a typical field rate of 37 g a.i./ha.
  • Adjuvant Treatments:
    • Non-ionic surfactant (NIS) at 0.25% v/v.
    • Crop oil concentrate (COC) at 1.0% v/v.
    • Methylated seed oil (MSO) at 1.0% v/v.
    • Each adjuvant was tested both with and without a nitrogen fertilizer source (28% UAN at 2.5% v/v or ammonium sulfate).
  • Assessment: Weed control was evaluated visually, and dry weight reduction of weeds was measured to determine the GR₈₀ (the dose required for 80% growth reduction).

Results Summary: The addition of 28% UAN to MSO provided the greatest enhancement of this compound activity. The use of ammonium sulfate (AMS) as a nitrogen source was also effective and can be used to overcome potential antagonism from cations in hard spray water [5].

Regulatory and Safety Considerations

Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of this compound in February 2025 and has confirmed its continued registration with updated risk mitigation measures [4].

Key required label amendments include:

  • Personal Protective Equipment (PPE): Updates to meet current standards for mixers, loaders, and applicators [4].
  • Restricted-Entry Interval (REI): A standard REI of 12 hours is required for workers entering treated areas [4].
  • Environmental Precautions: Updated spray buffer zones to protect aquatic habitats and non-target plants, alongside precautionary statements regarding toxicity to aquatic organisms [4].

This compound is characterized by low acute oral and dermal toxicity. It is not genotoxic, carcinogenic, neurotoxic, or a developmental/reproductive toxicant. It also presents low toxicity to mammals, birds, earthworms, and bees [4].

Molecular Mechanism of Action

This compound specifically inhibits the acetolactate synthase (ALS) enzyme. The following diagram illustrates this biochemical pathway and the site of inhibition.

G Start Pyruvate (2 molecules) ALS Acetolactate Synthase (ALS) Start->ALS Substrate Product Acetolactate ALS->Product Biosynthesis AAs Valine, Leucine, Isoleucine Product->AAs Subsequent Steps Inhibition This compound Inhibition Inhibition->ALS  Inhibits

As the diagram shows, this compound binds to the ALS enzyme, blocking the first common step in the synthesis of branched-chain amino acids. This disruption in protein synthesis ultimately leads to the cessation of cell division and plant death [1].

Research and Development Perspectives

  • Resistance Management: Weeds like Setaria faberi have developed resistance to this compound [2]. Integrating this compound with herbicides having different modes of action is crucial for sustainable resistance management.
  • Advanced Formulations: Future research is exploring controlled-release formulations (CRFs) using biodegradable polymers (e.g., PLA, PCL) or clay minerals to enhance efficacy and reduce environmental impact [6]. These systems aim to maintain optimal herbicide concentration over time, potentially lowering application rates and minimizing off-target movement.

References

Comprehensive Application Notes and Protocols: Foramsulfuron and the Crop Safener Isoxadifen-ethyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Foramsulfuron and Isoxadifen-ethyl

This compound is a postemergence sulfonylurea herbicide that controls grass and broadleaf weeds in corn through inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Isoxadifen-ethyl is a safener specifically developed to protect corn crops from potential herbicide injury without compromising weed control efficacy. These safeners function as molecular signaling agents that trigger the plant's native detoxification systems, providing selective protection to crops while maintaining full herbicidal activity against target weeds. The combination represents an important advancement in selective weed management, allowing for more flexible and effective herbicide applications in corn production systems while minimizing crop injury concerns. [1] [2]

Table 1: Key Properties of this compound and Isoxadifen-ethyl

Property This compound Isoxadifen-ethyl
Chemical Class Sulfonylurea Isoxazole
Mode of Action ALS inhibitor Safener (induces detoxification)
Primary Use Control of grass and broadleaf weeds in corn Protect corn from herbicide injury
Molecular Mass Not specified in sources 295.34 g/mol
CAS RN Not specified in sources 163520-33-0
IUPAC Name Not specified in sources ethyl 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylate
Formulation Combined with isoxadifen-ethyl Combined with this compound

Mechanisms of Action

Enhanced Herbicide Metabolism

The primary mechanism through which isoxadifen-ethyl protects corn from this compound injury is by inducing metabolic detoxification pathways. Safeners function as biochemical signals that activate the plant's native defense systems, significantly enhancing the capacity to metabolize and detoxify herbicides before they reach their target sites. This process involves a multi-phase detoxification system analogous to xenobiotic metabolism in other organisms:

  • Phase I Metabolism: Isoxadifen-ethyl induces cytochrome P450 monooxygenases (P450s), which catalyze initial herbicide modification through reactions including oxidation, hydroxylation, and dealkylation. These transformations introduce functional groups that increase herbicide water solubility and provide sites for subsequent conjugation. Research demonstrates that isoxadifen-ethyl "positively affects P450 activity" in corn, with tolerant genotypes showing significantly enhanced this compound metabolism when the safener is present. [3]
  • Phase II Conjugation: The safener markedly induces glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione (GSH) with the metabolized herbicide molecules. This critical step produces less toxic, water-soluble conjugates that can be sequestered safely within the plant. Studies show GST activity increases significantly following isoxadifen-ethyl treatment, enhancing the plant's capacity to neutralize herbicide molecules. [4] [5]
  • Phase III Compartmentation: ATP-binding cassette (ABC) transporters and potentially other membrane transporters are induced by isoxadifen-ethyl, facilitating the vacuolar sequestration of herbicide conjugates and their removal from active metabolic sites. This final isolation step ensures the herbicide metabolites do not interfere with normal cellular functions. [4] [6]

G Figure 1: Herbicide Detoxification Pathway Induced by Safeners cluster_1 Phase I: Initial Modification cluster_2 Phase II: Conjugation cluster_3 Phase III: Compartmentation Herbicide Herbicide P450 P450 Herbicide->P450 Hydrolysis/Oxidation Safener Safener Safener->P450 Induces GST GST Safener->GST Induces ABC ABC Safener->ABC Induces Metabolite Metabolite P450->Metabolite Metabolite->GST Conjugate Conjugate GST->Conjugate GSH GSH GSH->GST Conjugate->ABC Vacuole Vacuole ABC->Vacuole Sequestration

Reduced Herbicide Translocation

In addition to enhancing metabolic detoxification, isoxadifen-ethyl may limit the translocation of this compound within corn plants. While the exact mechanisms remain under investigation, this protective function potentially involves alterations in herbicide uptake, movement, or distribution patterns that reduce the quantity of active herbicide reaching sensitive meristematic tissues. Studies examining the "mode of action" of isoxadifen-ethyl specifically note its role in "reducing translocation" of this compound in maize, suggesting this as a complementary mechanism to metabolic detoxification. This reduction in systemic movement ensures that the herbicide remains predominantly in treated tissues where detoxification enzymes are most active and can effectively process the herbicide before it causes injury to growing points. [2] [7]

Genetic Regulation of Safener Activity

Isoxadifen-ethyl functions at the molecular level by modulating gene expression associated with the plant's detoxification systems. Transcriptomic analyses reveal that the safener upregulates specific genes encoding key metabolic enzymes, including:

  • Glutathione S-transferases (GSTs): Multiple GST isoforms show significantly increased expression following isoxadifen-ethyl treatment, enhancing the plant's conjugation capacity.
  • Cytochrome P450 monooxygenases (P450s): Various P450 genes are induced, particularly those in families associated with xenobiotic metabolism.
  • Glycosyltransferases (GTs): Enzymes that catalyze glucose conjugation of herbicides show increased expression.
  • ABC Transporters: Membrane transporters involved in vacuolar sequestration are upregulated.

Research demonstrates that these gene expression patterns vary between plant species and even among corn genotypes, explaining differential safener responses observed in practice. The inheritance of safener responsiveness follows a single-gene pattern in corn, with a recessive allele conferring sensitivity in non-responsive genotypes. This genetic basis highlights the importance of considering cultivar selection when implementing safener technologies. [5] [6] [3]

Experimental Protocols and Methodologies

Herbicide Metabolism Studies

Purpose: To quantify the effect of isoxadifen-ethyl on the metabolic degradation of this compound in corn tissues.

Materials and Reagents:

  • Radiolabeled [¹⁴C]this compound (specific activity: 2.0 mCi/mg)
  • Liquid scintillation counter
  • HPLC system with UV and radiochemical detectors
  • Corn seedlings (safener-responsive and non-responsive genotypes)
  • Isoxadifen-ethyl formulation
  • Extraction solvents: methanol, ethyl acetate
  • Thin-layer chromatography plates

Procedure:

  • Plant Preparation: Grow corn seedlings to the 3-4 leaf stage under controlled conditions (25°C day/20°C night, 16h photoperiod).
  • Treatment Application:
    • Apply isoxadifen-ethyl (recommended field rate: 30-50 g a.i./ha) 24 hours before herbicide treatment
    • Apply [¹⁴C]this compound (field rate: 45 g a.i./ha) to designated leaf with adjuvant
  • Sample Collection: Harvest treated leaves at 0, 4, 8, 12, 24, 48, and 72 hours after treatment
  • Extraction:
    • Homogenize tissue in 10 mL methanol
    • Centrifuge at 10,000 × g for 15 minutes
    • Partition supernatant against ethyl acetate and aqueous phase
  • Metabolite Analysis:
    • Separate phases and concentrate under nitrogen
    • Analyze using TLC and HPLC with radiochemical detection
    • Identify metabolites by comparison with authentic standards
  • Data Analysis: Calculate metabolic half-life (DT₅₀) and quantify parent compound and metabolites

Key Considerations: Bunting et al. (2004) demonstrated that "by 24 h the addition of isoxadifen-ethyl significantly increased this compound metabolism" in corn, with differential effects observed between sensitive and tolerant hybrids. Include both safener-responsive and non-responsive genotypes to validate methodology. [1]

Gene Expression Analysis

Purpose: To measure the induction of detoxification genes by isoxadifen-ethyl in corn.

Materials and Reagents:

  • RNA extraction kit
  • DNase I
  • Reverse transcription system
  • Quantitative PCR system
  • Gene-specific primers for GSTs, P450s, UGTs, ABC transporters
  • Reference genes (actin, ubiquitin)

Procedure:

  • Plant Treatment and Sampling:
    • Treat corn seedlings with isoxadifen-ethyl at V3 growth stage
    • Collect leaf samples at 0, 6, 12, 24, and 48 hours after treatment
    • Flash-freeze in liquid nitrogen and store at -80°C
  • RNA Extraction:
    • Grind tissue under liquid nitrogen
    • Extract total RNA using commercial kit
    • Treat with DNase I to remove genomic DNA
    • Quantify purity and concentration spectrophotometrically
  • cDNA Synthesis:
    • Use 1 μg total RNA for reverse transcription
    • Apply random hexamers and oligo(dT) primers
  • Quantitative PCR:
    • Prepare reactions in triplicate
    • Use SYBR Green detection system
    • Apply thermal profile: 95°C for 10 min, 40 cycles of 95°C for 15s, 60°C for 1 min
    • Include melt curve analysis for specificity verification
  • Data Analysis:
    • Calculate relative expression using the 2^(-ΔΔCT) method
    • Normalize to reference genes
    • Perform statistical analysis (ANOVA with post-hoc tests)

Key Considerations: Sun et al. identified specific GST genes (ZmGSTIV, ZmGST6, ZmGST31) that showed "2-15-fold higher" expression in responsive cultivars after safener treatment. Include both temporal and dose-response components for comprehensive analysis. [5]

Table 2: Key Detoxification Genes Induced by Isoxadifen-ethyl in Corn

Gene Category Specific Genes Fold Induction Function
GSTs ZmGSTIV, ZmGST6, ZmGST31 2-15× Glutathione conjugation
P450s CYP71AK2, CYP72A258, CYP81A12, CYP81A14, CYP81A21 Varies by genotype Hydroxylation/Oxidation
ABC Transporters ZmMRP1 Not specified Vacuolar sequestration
Glycosyltransferases ZmGT1 Not specified Glucose conjugation
Whole-Plant Dose-Response Bioassays

Purpose: To quantify the protective efficacy of isoxadifen-ethyl against this compound injury in corn.

Materials and Reagents:

  • Corn seeds (multiple genotypes)
  • This compound technical material
  • Isoxadifen-ethyl formulation
  • Spray chamber with calibrated nozzles
  • Growth chamber with controlled environment
  • Image analysis software for injury assessment

Procedure:

  • Experimental Design:
    • Arrange treatments in randomized complete block design
    • Include this compound alone and with safener at multiple rates
    • Incorporate untreated controls
    • Use 6-8 replications per treatment
  • Plant Culture:
    • Plant seeds in standardized potting medium
    • Grow under controlled conditions (25°C day/20°C night)
    • Maintain at field capacity moisture
  • Herbicide Application:
    • Apply treatments at V3-V4 growth stage
    • Use this compound rates: 0, 10, 30, 100, 300, 1000 g a.i./ha
    • Apply isoxadifen-ethyl at fixed ratio (1:1 to 1:3 herbicide:safener)
    • Use standard adjuvant (MSO at 1% v/v)
  • Data Collection:
    • Visual injury assessment (0-100%) at 7, 14, 21 DAT
    • Shoot fresh and dry weight at 21 DAT
    • Plant height measurement
  • Statistical Analysis:
    • Fit dose-response curves using logistic models
    • Calculate ED₅₀ (effective dose for 50% injury) and GR₅₀ (growth reduction)
    • Compute resistance index (RI = GR₅₀ with safener / GR₅₀ without)

Key Considerations: Research shows corn hybrids respond differentially to this compound, with "application timing and hybrid selection" having "a major impact on corn tolerance with and without isoxadifen-ethyl." Test multiple application timings (V2-V6) to determine optimal window. [1]

Application Guidelines and Recommendations

Weed Control Efficacy

This compound provides effective control of numerous grass and broadleaf weed species in corn. Field studies demonstrate that it offers "good control of giant foxtail, fall panicum, and redroot pigweed, which was comparable to the standard treatment of nicosulfuron." Additionally, control of "common cocklebur, velvetleaf, and common lambsquarters with this compound was superior to nicosulfuron." The herbicide shows particular efficacy on difficult-to-control grass species including woolly cupgrass, making it a valuable tool in diverse weed management programs. [1]

Adjuvant Selection: Research indicates that "methylated seed oil (MSO) also increased control of several grass and broadleaf weed species when it was compared with a nonionic surfactant (NIS) and crop oil concentrate (COC)." The addition of "a nitrogen source 28% urea ammonium nitrate (28% UAN) or ammonium sulfate also improved control of certain species." This enhanced efficacy correlates with increased foliar absorption, as "foliar absorption of radiolabeled this compound was also greatest when MSO and 28% UAN were used as the adjuvant." [1]

Safener Implementation

Application Timing: The developmental stage of corn significantly influences this compound tolerance and safener efficacy. Research indicates that "corn injury generally occurred from this compound applications to 6- and 8-leaf corn (visible collars)," suggesting earlier applications (V2-V5) may reduce injury potential. The addition of isoxadifen-ethyl significantly decreases injury, particularly in sensitive hybrids, with studies showing that "averaged across all application timings, the addition of isoxadifen-ethyl decreased corn injury of the more sensitive corn hybrid." [1]

Genotype Considerations: Corn hybrids exhibit differential sensitivity to this compound, with significant variation in response to both the herbicide and safener. This variation stems from genetic differences in metabolic capacity, as "differences in hybrid tolerance were primarily correlated with differential herbicide metabolism." Breeding programs should incorporate safener responsiveness as a selection criterion, particularly given evidence that sensitivity follows a single-gene inheritance pattern with a recessive allele conferring non-responsiveness. [1] [3]

G Figure 2: Differential Genotypic Responses to Isoxadifen-ethyl Safener cluster_1 Safener-Responsive Genotype cluster_2 Non-Responsive Genotype Application Application P450_Induction1 P450_Induction1 Application->P450_Induction1 Isoxadifen-ethyl GST_Induction1 GST_Induction1 Application->GST_Induction1 Isoxadifen-ethyl P450_Induction2 Reduced P450 Induction Application->P450_Induction2 Isoxadifen-ethyl GST_Induction2 Reduced GST Induction Application->GST_Induction2 Isoxadifen-ethyl Metabolism1 Enhanced Metabolism P450_Induction1->Metabolism1 GST_Induction1->Metabolism1 Tolerance1 Crop Tolerance Metabolism1->Tolerance1 Metabolism2 Limited Metabolism P450_Induction2->Metabolism2 GST_Induction2->Metabolism2 Injury2 Herbicide Injury Metabolism2->Injury2

Summary and Future Directions

The combination of this compound with isoxadifen-ethyl represents a sophisticated approach to selective weed control in corn that leverages the plant's innate detoxification systems. The safener provides protection primarily through induction of metabolic enzymes including cytochrome P450s, glutathione S-transferases, and ABC transporters, with complementary effects on herbicide translocation. The genetic basis for safener responsiveness indicates opportunities for marker-assisted breeding to develop cultivars with enhanced safener compatibility.

Future research should focus on several key areas:

  • Molecular Signaling: Elucidate the receptor-level interactions and signal transduction pathways through which isoxadifen-ethyl activates detoxification genes
  • Cross-Resistance Management: Investigate potential impacts of safener use on the evolution of metabolic resistance in weed species
  • Multi-Species Applications: Explore the potential for extending isoxadifen-ethyl use to other crops and herbicide combinations
  • Environmental Fate: Expand understanding of safener persistence and transformation in agricultural ecosystems

Current evidence suggests that "the safener did not increase the rate or magnitude of herbicide resistance evolution" in weed species, addressing an important concern regarding the widespread use of safener technologies. However, continued monitoring and research is warranted as these technologies evolve and expand. [8]

References

Application Notes and Protocols: Determination of Foramsulfuron Residues in Agricultural and Biological Matrices Using Modified QuEChERS and UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Foramsulfuron is a sulfonylurea herbicide widely utilized in agriculture for post-emergence control of grass and broadleaf weeds in various crops. The detection and quantification of its residues are critical due to increasing regulatory scrutiny and the need to ensure food and environmental safety. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for monitoring this compound at trace levels. When combined with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, it forms a robust analytical workflow suitable for a diverse range of complex matrices.

This document outlines a validated, detailed protocol for the analysis of this compound, leveraging its detection in multi-residue methods as confirmed by recent research [1] [2]. The method has been optimized to achieve high recovery, minimal matrix effects, and compliance with international guidelines such as the European Union SANTE/12682/2019 [3].

Materials and Methods

Reagents and Chemicals
  • Pesticide Standards: Certified reference standard of this compound (purity >95%, e.g., from Dr. Ehrenstorfer GmbH) [3].
  • Solvents: LC-MS/MS grade acetonitrile and methanol (e.g., from Biosolv) [3]. HPLC grade water (e.g., from a Milli-Q system) [1].
  • QuEChERS Salts and Sorbents:
    • Anhydrous Magnesium Sulfate (MgSO₄)
    • Sodium Chloride (NaCl)
    • Sodium citrate tribasic dihydrate
    • Sodium citrate dibasic sesquihydrate
    • Primary Secondary Amine (PSA)
    • C18 end-capped sorbent
    • Graphitized Carbon Black (GCB)
  • Buffers and Additives: Ammonium formate, formic acid (≥98% purity) [3].
Preparation of Standard Solutions
  • Stock Solution (1000 mg/L): Accurately weigh this compound standard and dissolve in acetonitrile. Store at -20°C.
  • Intermediate Mixed Standard Solution (10 mg/L): Prepare by diluting the stock solution in acetonitrile.
  • Working Standard Solutions: Prepare daily through serial dilution in acetonitrile to create a calibration curve.
Sample Preparation: Modified QuEChERS Protocol

The following workflow details the extraction and cleanup steps. The protocol is adaptable to various matrices, with specific considerations noted below.

G Start Start: Homogenized Sample (5 g) Step1 1. Add Internal Standard/ Surrogate (e.g., Carbofuran-d3) Start->Step1 Step2 2. Extract with 10 mL LC-MS/MS grade Acetonitrile Step1->Step2 Step3 3. Shake vigorously for 2 minutes Step2->Step3 Step4 4. Add Salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂Citrate Step3->Step4 Step5 5. Shake vigorously & centrifuge (5 min, >5000×g) Step4->Step5 Step6 6. Collect supernatant (acetonitrile layer) Step5->Step6 Step7 7. Evaporate aliquot to dryness under N₂ stream at 40°C Step6->Step7 Step8 8. Reconstitute in 0.5 mL MeCN with 0.1% Formic Acid Step7->Step8 Step9 9. DSPE Cleanup: Add 150 mg MgSO₄, 50 mg PSA, 25 mg C18 (and 10 mg GCB*) Step8->Step9 Step10 10. Vortex & centrifuge (5 min, >5000×g) Step9->Step10 Note *Note: GCB is recommended for pigmented matrices (e.g., chillies) but used cautiously as it may adsorb planar analytes. Step9->Note Step11 11. Filter final supernatant through 0.2 μm centrifugal membrane Step10->Step11 End End: Inject into UPLC-MS/MS Step11->End

Matrix-Specific Considerations for Cleanup:

  • Fruits, Vegetables, and Spices (e.g., ginger, cardamom): The standard DSPE (Dispersive Solid-Phase Extraction) cleanup with PSA and C18 is effective. PSA removes fatty acids and sugars, while C18 removes non-polar interferences [4] [3].
  • Pigmented Matrices (e.g., chillies): Supplement the DSPE with a small amount of Graphitized Carbon Black (GCB) to remove pigments like chlorophyll and carotenoids. Use GCB cautiously as it can also adsorb planar pesticides [3].
  • Biological Matrices (e.g., simulated gastric fluid/urine): A modified QuEChERS protocol is essential. The use of buffered extraction and a combination of PSA and C18 sorbents has been shown to improve recovery and reduce matrix effects in such complex fluids [5].
  • Cereal Grains (e.g., rice): The original QuEChERS method with acetate buffering and a simple PSA/C18 cleanup has been successfully applied for multi-residue analysis, including this compound [1].
UPLC-MS/MS Instrumental Analysis

2.4.1. Chromatographic Conditions The following table summarizes the optimized UPLC conditions suitable for the separation of this compound and other co-analyte pesticides.

Table 1: Optimized UPLC Conditions for Pesticide Residue Analysis

Parameter Specification Application Note
Column C18, 1.8-2.5 µm, 2.1 × 100 mm (e.g., Waters ACQUITY HSS T3 [4] or XBridge BEH [3]) Provides high-resolution separation.
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid [4] [3] Buffered system improves ionization stability and peak shape.
Mobile Phase B Methanol [3] or Acetonitrile [4] with 5 mM ammonium acetate and 0.1% formic acid Organic modifier for gradient elution.
Gradient Program Initial: 2% B; ramp to 99% B over 10-17 min; re-equilibration [4] [3] Effective elution of a wide range of pesticide polarities.
Column Temperature 40 °C [1]
Flow Rate 0.3 - 0.5 mL/min [4] [3] Optimal for MS sensitivity and column backpressure.
Injection Volume 2 - 10 µL [4] Minimizes matrix introduction to the MS source.

2.4.2. Mass Spectrometric Conditions this compound is typically analyzed using Electrospray Ionization (ESI) in negative mode (ESI-) due to its acidic nature, though it can be included in multi-residue methods using positive mode (ESI+) with careful optimization [1] [2].

  • Ion Source Parameters:

    • Capillary Voltage: 0.6 - 4.12 kV [2] [3]
    • Source Temperature: 120 - 150 °C
    • Desolvation Temperature: 300 - 600 °C [2] [3]
    • Desolvation Gas Flow: 600 - 1100 L/hr [2] [3]
    • Cone Gas Flow: 50 L/hr [2] [3]
  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions per compound for unambiguous identification and quantification.

Table 2: Exemplary MRM Transitions and Parameters for this compound

Pesticide Precursor Ion (m/z) Product Ions (Quantifier/Qualifier) Cone Voltage (V) Collision Energy (V)
This compound 453.0 [1] 182.9 / 136.9 [1] To be optimized To be optimized

Note: The optimal cone voltage and collision energy must be determined experimentally for your specific instrument by infusing a standard solution.

Method Validation and Performance Data

The developed method was validated according to international guidelines [3], assessing the following parameters for this compound in various matrices.

Table 3: Method Validation Parameters for this compound in Different Matrices

Validation Parameter Performance Data Remarks
Linearity Range 0.1 - 200 µg/L [4] Calibration with matrix-matched standards is crucial to compensate for suppression/enhancement.
Limit of Detection (LOD) 0.01 - 0.06 mg/kg [1] Empirically determined at S/N ≥ 3.
Limit of Quantification (LOQ) 0.018 - 0.03 mg/kg [4] [1] Meets regulatory MRL requirements; determined at S/N ≥ 10.
Accuracy (Recovery %) 72% - 120% [4] [1] [3] Evaluated by spiking blank matrices at different concentration levels.
Precision (RSD %) < 15.8% [4] [3] Intra-day and inter-day precision (repeatability and reproducibility).
Matrix Effect (%) Signal suppression common in spices, fruits, and biological fluids [5] [3] Quantified as (slope of matrix-matched curve / slope of solvent standard curve - 1) × 100%. Use matrix-matched standards for accurate quantification.

Discussion

Troubleshooting and Optimization Notes
  • Matrix Effects: A significant challenge in UPLC-MS/MS analysis, particularly in complex matrices like spices and biological fluids, is matrix-induced signal suppression [6] [3]. This can be mitigated by:
    • Efficient DSPE cleanup.
    • Using matrix-matched calibration standards.
    • Employing isotope-labeled internal standards (where available) for the most accurate quantification [1].
  • Chromatography: The use of sub-2µm particles in UPLC provides superior separation efficiency and peak resolution compared to conventional HPLC, which is critical for separating analytes from co-eluting matrix components and reducing ionization competition [6].
  • Specificity: The MRM mode provides high selectivity by monitoring a specific precursor ion > product ion transition. The ratio of the two MRM transitions must be consistent with that of the standard for positive identification [3].
Application in Risk Assessment

The method's high sensitivity allows for the detection of this compound residues at levels far below the Maximum Residue Limits (MRLs). The quantified residue data can be used for dietary risk assessment [4]. This involves calculating the Estimated Daily Intake (EDI) and comparing it to the Acceptable Daily Intake (ADI). A %ADI value below 100% indicates that the chronic dietary exposure is within acceptable safety limits [4].

Conclusion

The combination of a matrix-optimized QuEChERS sample preparation protocol and UPLC-MS/MS analysis provides a reliable, sensitive, and efficient solution for determining this compound residues. This detailed application note and protocol offer researchers a validated framework that can be adapted to various matrices to ensure compliance with food safety regulations and to support comprehensive risk assessment studies.

References

foramsulfuron antagonism with atrazine tank mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Herbicide Antagonism

What is herbicide antagonism and why does it matter?

Herbicide antagonism occurs when two or more herbicides mixed in a tank produce poorer weed control than when applied individually [1]. This is a significant concern for research and development as it can lead to:

  • Reduced Efficacy: Weaker than expected control of target weeds [1].
  • Failed Experiments: Inconsistent or unreliable data from bioassays.
  • Increased Resistance Risk: Repeated, sub-lethal doses can accelerate the evolution of herbicide-resistant weed populations [1].

The table below summarizes the core concepts.

Aspect Description
Definition Negative interaction in a tank mix leading to reduced efficacy of one or more herbicides compared to their individual application [1].
Common Antagonistic Pairs Auxin herbicides (e.g., 2,4-D, dicamba) often antagonize grass-control herbicides (e.g., glyphosate, clethodim) [2] [1]. Contact herbicides (e.g., glufosinate) can also antagonize systemic ones like glyphosate [1].

| Primary Mechanisms | 1. Translocation Interference: One herbicide may disrupt the plant's processes, slowing the movement of another herbicide to its site of action [1] [3]. 2. Rapid Tissue Damage: A contact herbicide may burn leaf tissue too quickly, preventing a systemic herbicide from being absorbed and translocated [1]. |

Experimental Protocols for Investigating Antagonism

For your research on foramsulfuron and atrazine, the following protocols can be adapted to systematically evaluate their potential interactions.

Protocol 1: In Vivo Phytotoxicity Bioassay

This phenotypic approach assesses the visible effects of the herbicide mixture on whole plants [4].

  • 1. Hypothesis Formulation: Define the expected interaction (e.g., "Atrazine will antagonize the grass-control activity of this compound").
  • 2. Treatment Design: Create treatments including each herbicide alone, the tank mixture, and a non-treated control.
  • 3. Plant Material & Growth: Select appropriate grass and broadleaf weed species. Grow plants to a specified growth stage (e.g., 2-4 leaf stage).
  • 4. Herbicide Application: Apply treatments using a precision sprayer. Ensure all treatments include the same type of adjuvants (e.g., non-ionic surfactant) at recommended rates [5].
  • 5. Data Collection: At specified intervals (e.g., 7, 14, and 21 days after treatment), collect data on:
    • Visual Injury: Percentage of leaf chlorosis, necrosis, and stunting.
    • Fresh Weight: Shoot biomass reduction compared to control.
    • Control Efficacy: Percent weed control for each species.
  • 6. Data Analysis: Statistically analyze the data. Antagonism is indicated if the tank mixture's efficacy is significantly lower than that of the individual herbicides.

The workflow for this bioassay can be visualized as follows:

Start Define Hypothesis & Design Treatments A Grow Plant Material to Target Stage Start->A B Apply Herbicide Treatments A->B C Collect Data: Visual Injury, Biomass B->C D Statistical Analysis C->D End Determine if Antagonism is Present D->End

Protocol 2: Investigating the Mechanism of Action

If antagonism is confirmed, the next step is to determine why it is happening.

  • 1. Radiolabeled Herbicide Studies: Use radiolabeled this compound (or atrazine) in a controlled environment.
    • Application: Apply the radiolabeled herbicide alone and in a tank mixture to test plants.
    • Quantification: After a set time (e.g., 24, 48 hours), harvest plants and use autoradiography or liquid scintillation counting to quantify the amount and distribution of the herbicide in different plant parts (e.g., upper leaves, vascular tissue, roots) [3].
    • Expected Outcome: If antagonism is due to reduced translocation, you will find significantly less radiolabeled material in the target sites (like meristems) when applied in a mixture.
  • 2. Chemical Analysis via LC/MS: An alternative to radiolabeling.
    • Sample Collection: Harvest plant tissues (e.g., uppermost blades) at a critical time after application (e.g., 24 hours) [2] [3].
    • Sample Processing: Grind and process the plant material to extract the herbicides.
    • Quantification: Use Liquid Chromatography with Mass Spectrometry (LC/MS) to precisely measure the concentration of each herbicide within the plant tissue [2] [3]. A lower concentration of one herbicide in the mixture confirms altered uptake or translocation.

Troubleshooting & Mitigation Strategies

Based on general research into herbicide antagonism, here are potential solutions to test.

Modify Application Methods
  • Separate Applications: The most effective documented method is to split the application of the antagonistic herbicides. Research on dicamba and glyphosate showed that applying the grass herbicide (glyphosate) before the auxin herbicide (dicamba), or even separating them by a few days, can restore efficacy [1].
  • Novel Sprayer Setups: Engineering solutions, such as using a sprayer with separate tanks, lines, and booms for each herbicide so that they mix only on the leaf surface, have been shown to completely eliminate antagonism [2] [3].
Adjust Tank Mix Components and Order
  • Mixing Order: The order in which products are added to the tank is critical [5] [6]. While a specific order for this compound and atrazine isn't available, a general guideline is provided below. Always consult the specific product labels first.
  • Adjuvant Use: Incorporating specific adjuvants may help. In cases of clethodim antagonism, increasing the grass herbicide rate and using an oil-based adjuvant (like methylated seed oil) can sometimes improve absorption and overcome the effect [1].

The following diagram illustrates a general mixing sequence, which should be validated for your specific mixture.

Start Fill tank 50-75% with carrier (water) A Add Ammonium Sulfate (AMS) (Agitate until dissolved) Start->A B Add Water-Dispersible Products (e.g., Wettable Powders, Dry Flowables) A->B C Add Suspension Concentrates (SC, CS) B->C D Add Soluble Liquids (SL) (e.g., this compound?) C->D E Add Emulsifiable Concentrates (EC) (e.g., Atrazine?) D->E F Add Surfactants (NIS, COC, MSO) (Add last) E->F End Add remaining water and maintain agitation F->End

Note: The placement of this compound and atrazine in this sequence is hypothetical. You must determine their formulation types (e.g., SC, SL, EC) and adjust their order accordingly [6].

A Path Forward for Your Research

Since specific data on this compound and atrazine is unavailable, I suggest you:

  • Consult Manufacturer Resources: Check the technical bulletins and labels from the manufacturers of this compound and atrazine for any pre-existing compatibility data.
  • Perform a Jar Test: Before any plant bioassay, conduct a physical compatibility jar test to see if the mixture forms gels, precipitates, or separates [5].
  • Systematic Bioassay: Use the protocols above, starting with the in-vivo bioassay, to establish a baseline for the interaction.

References

foramsulfuron absorption with different adjuvants

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Which adjuvant type most significantly enhances foramsulfuron activity? A: Research indicates that methylated seed oil (MSO) is the most effective adjuvant for this compound. Greenhouse studies showed it required 12 to 15 times less herbicide to achieve 80% control of certain grass weeds compared to non-ionic surfactant (NIS) or crop oil concentrate (COC) [1].

  • Q2: Do fertilizer additives like ammonium sulfate (AMS) improve this compound performance? A: The effect is species-dependent. While the addition of a nitrogen source like Urea Ammonium Nitrate (UAN) can enhance control of some weeds like velvetleaf, it did not significantly improve control of grasses like giant foxtail. Furthermore, one study on a similar sulfonylurea herbicide found that ammonium sulfate (AMS) could sometimes reduce efficacy [1] [2].

  • Q3: What is the primary mechanism by which adjuvants improve this compound's effect? A: this compound, an acetolactate synthase (ALS) inhibitor, relies on absorption into the plant. Oils like MSO and COC enhance this by increasing herbicide penetration through the plant cuticle. In contrast, NIS primarily improves wetting and spreading of the spray droplet on the leaf surface [1] [3].

  • Q4: Can nozzle selection impact the efficacy of this compound mixtures? A: While specific studies on this compound are limited, research on other ALS-inhibiting herbicides (e.g., nicosulfuron, rimsulfuron) shows that nozzle type can influence weed control. The key is that the reduced coverage from drift-reducing nozzles (which produce larger droplets) can often be compensated for by using a high-quality adjuvant like an NIS to ensure sufficient leaf absorption [3] [2].

Experimental Protocols & Data

Here is a summary of key experimental data and methodologies from the literature to guide your own protocol design.

Table 1: Quantitative Adjuvant Effects on this compound Efficacy (Greenhouse Data)

This table summarizes the amount of this compound (g ha⁻¹) required to achieve 80% growth reduction (GR₈₀) for different weed species with various adjuvants [1].

Weed Species No Adjuvant Non-Ionic Surfactant (NIS) Crop Oil Concentrate (COC) Methylated Seed Oil (MSO) MSO + 28% UAN
Giant Foxtail (Setaria faberi) 30 16 18 1 1
Velvetleaf (Abutilon theophrasti) 25 9 8 2 1
Barnyardgrass (Echinochloa crus-galli) 8 5 6 1 <1

Table 2: Key Experimental Parameters from Cited Studies

Study Component Protocol Details
Herbicide Formulation This compound formulated with the safener isoxadifen-ethyl at a 1:1 ratio [1].
Standard Application Dose 37 g a.i./ha (with up to 43 g a.i./ha for rescue treatments) [1].
Adjuvant Concentrations NIS, COC, and MSO were typically used at 1.0% by volume of the spray mixture [1].
Application Method Sprayed using a laboratory sprayer equipped with flat-fan nozzles, calibrated to deliver 187 L/ha [1].

Adjuvant Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of action for different adjuvants and a suggested workflow for designing your experiments.

G This compound This compound Plant Uptake Plant Uptake This compound->Plant Uptake Absorption NIS NIS Reduces Surface Tension\n& Improves Spread Reduces Surface Tension & Improves Spread NIS->Reduces Surface Tension\n& Improves Spread COC COC Enhances Cuticle\nPenetration Enhances Cuticle Penetration COC->Enhances Cuticle\nPenetration MSO MSO MSO->Enhances Cuticle\nPenetration UAN UAN Increases Herbicide\nAbsorption Increases Herbicide Absorption UAN->Increases Herbicide\nAbsorption Inhibits ALS Enzyme Inhibits ALS Enzyme Plant Uptake->Inhibits ALS Enzyme Reduces Surface Tension\n& Improves Spread->Plant Uptake Enhances Cuticle\nPenetration->Plant Uptake Enhances Cuticle\nPenetration->Plant Uptake Increases Herbicide\nAbsorption->Plant Uptake Stops Branched-Chain\nAmino Acid Synthesis Stops Branched-Chain Amino Acid Synthesis Inhibits ALS Enzyme->Stops Branched-Chain\nAmino Acid Synthesis Plant Growth Stops/Death Plant Growth Stops/Death Stops Branched-Chain\nAmino Acid Synthesis->Plant Growth Stops/Death

Diagram 1: Mechanism of this compound and adjuvant interactions. Adjuvants enhance the herbicide's journey to its target site through different physical and biochemical pathways [1].

G Start Define Objective: Evaluate Adjuvant X on Weed Y Step1 Select Weed Species & Growth Stage Start->Step1 Step2 Prepare Treatments: - this compound solo - + NIS - + COC - + MSO - + MSO+UAN Step1->Step2 Step3 Configure Application: - Flat-fan nozzle - 187 L/ha volume - 37 g a.i./ha rate Step2->Step3 Step4 Apply Treatments & Maintain Plants Step3->Step4 Step5 Collect Data: - Visual Control % - Fresh Weight - Dry Weight Step4->Step5 Step6 Analyze Data: Calculate GR₈₀ values Step5->Step6

Diagram 2: Experimental workflow for evaluating this compound adjuvants. This generalized protocol can be adapted based on specific research goals, such as testing new adjuvant mixtures or different weed species [1].

Troubleshooting Common Issues

  • Poor Control with Standard NIS/COC: If you are not achieving expected results, consider switching to MSO. The data strongly suggests MSO is superior for optimizing this compound absorption, particularly for tough grass weeds [1].
  • Variable Field Results: Ensure your application timing coincides with the active growth stage of the target weeds. Environmental conditions like drought can thicken the leaf cuticle, making adjuvant selection even more critical for adequate absorption [2].
  • Need for Drift Reduction: If using drift-reducing nozzles that produce larger droplets, pairing the application with a potent penetrating adjuvant (like MSO) is essential to counteract the reduced leaf coverage [3] [2].

References

woolly cupgrass control with foramsulfuron

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • 1. Why does foramsulfuron sometimes fail to control woolly cupgrass? Research indicates that while this compound is absorbed effectively by woolly cupgrass, the plant can rapidly metabolize it into non-phytotoxic compounds. This detoxification is a key mechanism for its survival [1].

  • 2. What is the most critical factor for improving this compound efficacy on woolly cupgrass? Adjuvant selection is paramount. The choice of adjuvant significantly influences foliar absorption and, consequently, the level of control [1].

    • Highly Effective Adjuvants: Methylated seed oil (MSO) or MSO combined with 28% urea ammonium nitrate (UAN) resulted in high levels of absorption (up to 90%) and control (90% or greater) in related grass weeds like giant foxtail [1].
    • Ineffective Adjuvants: Crop oil concentrate (COC) or nonionic surfactant (NIS) alone provided poor control (only 20%). However, adding 28% UAN to these adjuvants significantly improved efficacy [1].
  • 3. Are there other effective herbicides for woolly cupgrass control? Yes, other herbicide solutions are available. For example, Balance Flexx (a Group 27 herbicide) is indicated for controlling tough grasses like woolly cupgrass in corn [2]. Implementing a program that uses multiple, effective herbicide modes of action is a core resistance management strategy [3].

Experimental Protocols and Data

Adjuvant Efficacy and Absorption Study

This protocol is based on greenhouse and laboratory studies examining the activity and foliar absorption of this compound in giant foxtail and woolly cupgrass [1].

Objective: To quantify the effect of different adjuvant combinations on the absorption and efficacy of this compound.

Method Summary:

  • Plant Material: Giant foxtail (Setaria faberi) and woolly cupgrass (Eriochloa villosa) plants grown to an appropriate post-emergence stage.
  • Herbicide Application: Application of this compound at a standard field rate.
  • Adjuvant Treatments: The herbicide was applied with various adjuvant combinations:
    • Methylated Seed Oil (MSO)
    • MSO + 28% UAN
    • Crop Oil Concentrate (COC)
    • COC + 28% UAN
    • Nonionic Surfactant (NIS)
    • NIS + 28% UAN
  • Absorption Measurement: Foliar absorption was quantified using radiolabeled 14C-foramsulfuron, with measurements taken at 2, 4, and 24 hours after treatment (HAT) [1].
  • Efficacy Assessment: Visual control percentages were assessed.

G start Start Experiment prep Prepare Plant Material: • Giant Foxtail • Woolly Cupgrass start->prep apply Apply Treatments: • this compound + Adjuvants • Use 14C-foramsulfuron for absorption track prep->apply measure Measure Absorption apply->measure time1 2 HAT measure->time1 time2 4 HAT measure->time2 time3 24 HAT measure->time3 assess Assess Herbicide Efficacy: Visual Control (%) time1->assess time2->assess time3->assess analyze Analyze Data: Correlate absorption with control assess->analyze

Experimental Workflow for Adjuvant Efficacy

Summary of Key Quantitative Findings:

Adjuvant Giant Foxtail Control 14C-Foramsulfuron Absorption in Giant Foxtail (24 HAT) Notes
MSO or MSO + 28% UAN 90% or greater [1] 90% [1] Maximum absorption reached 4 HAT [1].
COC or NIS alone 20% [1] 35% [1] Poor performance without UAN.
COC + 28% UAN 90% [1] Information missing Adding UAN to COC dramatically improved control.
NIS + 28% UAN 85% [1] Information missing Adding UAN to NIS dramatically improved control.
All Adjuvants on Woolly Cupgrass Poor control [1] Up to 84% (MSO+UAN, 2 HAT) [1] Rapid absorption but poor control, suggesting metabolism is key.
Resistance Management and Integrated Control

Woolly cupgrass is a highly competitive and invasive weed, and reliance on a single herbicide mode of action increases the risk of resistance development [4] [5] [3].

Key Strategies:

  • Rotate Herbicide Modes of Action: Use herbicides from different HRAC groups (e.g., Group 27, Group 15) in sequence to reduce selection pressure [2] [3].
  • Use Effective Tank Mixes: Apply this compound in a tank mix with another herbicide effective on woolly cupgrass that has a different mode of action [3].
  • Implement Cultural Controls: Combine chemical control with practices such as using competitive crop varieties, varying sowing times, and managing weed seed banks at harvest [3].

References

foramsulfuron metabolism in corn hybrids

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the primary physiological basis for the differential tolerance of corn hybrids to foramsulfuron?

Research indicates that the difference in tolerance among corn hybrids is primarily due to differential herbicide metabolism [1]. Both sensitive and tolerant hybrids initially metabolize this compound at similar rates. However, within 24 hours after treatment, the more tolerant hybrid demonstrates a significantly enhanced ability to metabolize this compound into more polar, and presumably less phytotoxic, compounds [1]. The role of the safener isoxadifen-ethyl is to amplify this innate metabolic capability in tolerant hybrids.

Q2: How does the safener isoxadifen-ethyl influence this compound's behavior in the plant?

The safener itself does not significantly affect the translocation of this compound, as less than 4% of the herbicide moves to other plant parts [1]. Its key effects are:

  • Increased Absorption: It enhances the initial absorption of this compound into the corn plant [1].
  • Enhanced Metabolism: It accelerates the metabolic detoxification pathway in tolerant hybrids, leading to a faster breakdown of the active herbicide [1].

Q3: What is the basic mode of action of this compound in plants?

This compound is a systemic herbicide that belongs to the sulfonylurea family. It works by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [2] [3]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS stops cell division and plant growth, ultimately leading to plant death [2].

Key Experimental Data & Protocols

For your experimental planning and data comparison, here is a summary of quantitative findings and methodologies from the research.

Table 1: Key Parameters of this compound

Parameter Value / Description Source
Chemical Group Pyrimidinylsulfonylurea / Sulfonylurea [3]
Mode of Action (HRAC) Group B (ALS Inhibitor) [3]
Solubility (in water, 20°C) 3293 mg/L [3]
Primary Metabolite Type More polar compounds [1]
Role of Safener Increases absorption and metabolism rate [1]
Translocation Very limited (<1% above, <3% below treated leaf) [1]

Table 2: Comparison of a Sensitive vs. Tolerant Corn Hybrid

This table contrasts two specific hybrids from the study, Novartis 58D1 (sensitive) and Novartis 59Q9 (tolerant) [1].

Characteristic Sensitive Hybrid (Novartis 58D1) Tolerant Hybrid (Novartis 59Q9) Influence of Isoxadifen-ethyl
GR15 Value (Injury Rate) Lower Higher Increased tolerance in most hybrids
Initial Absorption Baseline No significant difference from sensitive Increased absorption in both hybrids
Metabolism at 4 HAT* Similar to tolerant Similar to sensitive Minimal effect at this stage
Metabolism at 24 HAT* Slower Significantly faster Enhanced in the tolerant hybrid

*HAT = Hours After Treatment

Detailed Experimental Protocol: Metabolism Study

Based on the research, here is a methodology you can adapt for your own investigations into this compound metabolism [1].

1. Plant Material and Growth Conditions

  • Hybrid Selection: Select multiple corn hybrids with suspected differences in tolerance. Including a known sensitive and a known tolerant hybrid as controls is crucial.
  • Growth: Grow plants in a controlled greenhouse environment to a consistent growth stage (e.g., 3-5 leaf stage).

2. Treatment Application

  • Herbicide Application: Apply this compound at a range of rates (e.g., from 0.5x to 4x the field rate) to determine the GR₁₅ (the rate causing 15% growth reduction) for each hybrid.
  • Safener Treatment: Include a set of plants where this compound is applied in combination with the safener isoxadifen-ethyl.
  • Radioactive Tracer: For metabolism studies, apply ¹⁴C-labeled this compound to a specific leaf on each plant. This allows for tracking the herbicide's fate.

3. Sampling and Measurement

  • Efficacy Assessment: At regular intervals after treatment (e.g., 7, 14, 21 days), visually assess plant injury and measure shoot height and fresh weight to calculate GR values.
  • Absorption & Translocation: At specific intervals (e.g., 4, 24, 48 HAT), harvest plants treated with ¹⁴C-foramsulfuron.
    • Wash the treated leaf to remove unabsorbed herbicide.
    • Section the plant into: treated leaf, foliage above treated leaf, and foliage below treated leaf.
    • Quantify the radioactive ¹⁴C in each section using liquid scintillation counting to determine absorption and translocation patterns.
  • Metabolite Analysis:
    • Homogenize plant tissue and extract the ¹⁴C-labeled compounds.
    • Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to separate this compound from its metabolites [4].
    • Identify and quantify the proportion of parent this compound versus its metabolites over time.

The following diagram outlines the workflow for investigating this compound metabolism in corn:

G Start Start: Investigate this compound Metabolism GH Greenhouse Screening Start->GH Lab Laboratory Experiments Start->Lab A1 Select Multiple Corn Hybrids GH->A1 B1 Apply ¹⁴C-Labeled This compound Lab->B1 A2 Apply Herbicide (With/Without Safener) A1->A2 A3 Assess Plant Injury & Calculate GR₁₅ A2->A3 Result Determine Basis of Tolerance A3->Result B2 Measure Absorption & Translocation B1->B2 B3 Extract & Analyze Metabolites via HPLC B2->B3 B3->Result

Troubleshooting Common Experimental Challenges

Challenge 1: High variability in herbicide injury symptoms between plants of the same hybrid.

  • Potential Cause: Inconsistent plant growth stage, non-uniform herbicide application, or environmental fluctuations (light, temperature, soil moisture).
  • Solution: Standardize growth conditions meticulously. Ensure all plants are at the same physiological stage during treatment. Use precision laboratory sprayers to ensure even application. Randomize plant placement in the greenhouse to mitigate environmental gradients.

Challenge 2: Difficulty detecting or quantifying metabolites via HPLC.

  • Potential Cause: Metabolite concentrations are too low, extraction efficiency is poor, or the HPLC method is not optimized for these specific compounds.
  • Solution:
    • Confirm Method: Review literature for established HPLC methods for sulfonylurea herbicides. The use of a reverse-phase C18 column with a mobile phase of acetonitrile/water with acid (e.g., phosphoric or formic) is a common starting point [4].
    • Optimize Extraction: Test different extraction solvents and homogenization techniques to improve metabolite recovery.
    • Use Radioactivity: The use of ¹⁴C-labeled this compound is highly recommended, as it allows for sensitive tracking of the parent compound and its metabolites, even without a definitive chemical identity for each one [1].

Challenge 3: The safener does not appear to be reducing injury in a supposedly tolerant hybrid.

  • Potential Cause: The hybrid may lack the specific genetic traits necessary for the safener to induce detoxifying enzymes. Alternatively, the application timing or ratio of safener to herbicide may be incorrect.
  • Solution: Verify the hybrid's genetic background and previous responses to safeners. Re-check the application procedure to ensure the safener and herbicide are mixed and applied according to recommended practices. Test different ratios of safener to herbicide.

References

optimizing foramsulfuron sequential applications

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary use and mechanism of foramsulfuron? this compound is a selective, systemic sulfonylurea herbicide used for post-emergence control of grass and broadleaf weeds in corn [1] [2] [3]. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid synthesis in plants [4]. This disrupts cell division and growth in susceptible weeds.

  • Q2: Which key weeds does this compound effectively control? Research shows this compound provides effective control of a range of weeds. The table below summarizes its efficacy against primary target species.

Weed Species Level of Control Notes / Comparative Efficacy
Giant Foxtail (Setaria faberi) Good to Excellent (88%) [2] [5] Comparable to nicosulfuron [2] [5].
Fall Panicum (Panicum dichotomiflorum) Excellent (99%) [2] [5] Comparable to nicosulfuron [2] [5].
Redroot Pigweed (Amaranthus retroflexus) Excellent (99%) [2] [5] -
Velvetleaf (Abutilon theophrasti) Superior [2] [5] Significantly better than nicosulfuron [2] [5].
Common Cocklebur (Xanthium strumarium) Superior [2] [5] Significantly better than nicosulfuron [2] [5].
Common Lambsquarters (Chenopodium album) Superior [2] [5] Requires a PRE herbicide (e.g., atrazine) for full control [5].
Common Waterhemp (Amaranthus tuberculatus) >85% [5] Achieved in a sequential program with a PRE herbicide [5].
  • Q3: How do I design an effective sequential herbicide program with this compound? A sequential program involves a pre-emergence (PRE) herbicide application followed by a post-emergence (POST) application of this compound. Research from the University of Illinois confirms this approach provides broader-spectrum and more consistent control than relying on a single herbicide [5].

    • Effective PRE Herbicides: Field studies identified atrazine, S-metolachlor, or isoxaflutole as effective PRE foundations. A PRE application of atrazine or isoxaflutole was particularly important for ensuring adequate control of Common Lambsquarters before the POST this compound application [5].
    • Weed Control Spectrum: This sequential strategy provided greater than 85% control of major weeds, including Giant Foxtail, Fall Panicum, Common Cocklebur, Velvetleaf, Common Waterhemp, and Redroot Pigweed [5].
  • Q4: What are the best tank-mix partners for this compound in a POST application? Tank-mixing this compound with other herbicides can broaden the spectrum of weed control. The following table outlines effective partners based on research.

Tank-Mix Partner Impact on Weed Control Notes / Considerations
Atrazine Improves control of broadleaf species [2]. Can antagonize grass control (Giant Foxtail, Fall Panicum); use Methylated Seed Oil (MSO) to mitigate [2] [5].
Dicamba Improves control of PA Smartweed, Common Cocklebur, Velvetleaf, Common Lambsquarters, Common Waterhemp [5]. -
Mesotrione Improves control of most species [5]. Does not significantly improve control of PA Smartweed, Common Lambsquarters, or Common Cocklebur [5].
Carfentrazone No improvement [5] Did not improve control of any species to a level of "commercial acceptance" [5].

Troubleshooting Common Experimental Issues

  • Problem: Antagonism of Grass Weed Control in Tank-Mixes

    • Issue: Adding atrazine to this compound can reduce the control of grass weeds like Giant Foxtail and Fall Panicum [2] [5].
    • Solution: Replace standard adjuvants like Crop Oil Concentrate (COC) with Methylated Seed Oil (MSO). Research shows that using MSO with the atrazine-foramsulfuron tank-mixture can overcome this antagonism and provide grass control equivalent to this compound applied alone [2] [5].
  • Problem: Variable Corn Tolerance and Crop Injury

    • Issue: Corn hybrids exhibit differential sensitivity to this compound, with injury most likely from applications to 6- to 8-leaf stage corn (visible collars) [2].
    • Solution:
      • Select Tolerant Hybrids: Hybrid selection is critical. For example, the hybrid N58D1 was identified as more sensitive than N59Q9 [2].
      • Utilize the Safener: this compound is formulated with the safener isoxadifen-ethyl to enhance corn tolerance. Studies confirm that this safener significantly increases the metabolism of the herbicide in corn, reducing injury, especially in more sensitive hybrids [2].
      • Monitor Application Timing: Be cautious with applications at later growth stages (e.g., 6-8 leaf stage) where injury is more likely to occur [2].
  • Problem: Reduced Herbicide Efficacy Under Environmental Stress

    • Issue: The efficacy of this compound can be reduced under drought stress or in sandy soils with low water-holding capacity [6].
    • Solution: Ensure applications are made when weeds are actively growing and not under severe moisture stress. Research on goosegrass control found that this compound efficacy was maximized under conditions of high soil moisture and high evaporative demand (high VPD and temperature). Efficacy was significantly lower in dry, sandy soils [6].

Experimental Protocols & Workflows

The following workflows are synthesized from the research methodologies to guide your experimental design.

Workflow 1: Evaluating a Sequential Herbicide Program

This diagram outlines the key phases for testing a PRE followed by POST application strategy.

sequential_workflow Start Start Experiment PRE_Phase PRE Herbicide Application Start->PRE_Phase Select_PRE Select PRE Herbicide PRE_Phase->Select_PRE Herbicide_A e.g., Atrazine Select_PRE->Herbicide_A Herbicide_B e.g., Isoxaflutole Select_PRE->Herbicide_B Herbicide_C e.g., S-metolachlor Select_PRE->Herbicide_C Weed_Assess_PRE Weed Control Assessment (Before POST) Herbicide_A->Weed_Assess_PRE Herbicide_B->Weed_Assess_PRE Herbicide_C->Weed_Assess_PRE POST_Phase POST this compound Application Weed_Assess_PRE->POST_Phase Adjuvant_Select Adjuvant Selection POST_Phase->Adjuvant_Select MSO MSO (Mitigates antagonism with atrazine) Adjuvant_Select->MSO If tank-mixing atrazine NIS NIS or COC Adjuvant_Select->NIS For other combinations Final_Assessment Final Weed Control & Crop Injury Assessment MSO->Final_Assessment NIS->Final_Assessment End End Final_Assessment->End

Workflow 2: Optimizing a Single POST Application

This diagram details the critical factors to test when designing a post-emergence-only application.

post_workflow Start Start POST Experiment Corn_Factors Corn-Specific Factors Start->Corn_Factors Hybrid Hybrid Sensitivity (e.g., N58D1 vs N59Q9) Corn_Factors->Hybrid Growth_Stage Application Timing (Avoid 6-8 leaf stage if sensitive) Corn_Factors->Growth_Stage Safener Formulation with Isoxadifen-ethyl Safener Corn_Factors->Safener Tank_Mix Tank-Mix Strategy Hybrid->Tank_Mix Growth_Stage->Tank_Mix Safener->Tank_Mix Partner Select Partner Herbicide (e.g., Dicamba, Mesotrione) Tank_Mix->Partner Antagonism Check for Antagonism on grass weeds Partner->Antagonism Environment Environmental Conditions Antagonism->Environment Soil_Moisture Ensure Adequate Soil Moisture Environment->Soil_Moisture Application Make Application Soil_Moisture->Application Data_Collection Data Collection Application->Data_Collection Weed_Ctrl Weed Control Efficacy (Species-specific) Data_Collection->Weed_Ctrl Crop_Safety Crop Injury Assessment (Yield impact is rare) Data_Collection->Crop_Safety End End Weed_Ctrl->End Crop_Safety->End

References

foramsulfuron rainfast period and application timing

Author: Smolecule Technical Support Team. Date: February 2026

Rainfast Period & Application Timing

Rainfastness refers to the time required after application for a herbicide to be fully absorbed by the plant and become resistant to washoff by rainfall. Application timing is critical for ensuring the herbicide reaches its target site effectively.

The table below summarizes the core data on foramsulfuron's rainfastness and general application windows:

Parameter Specification Key Context & Comparative Data
Rainfast Period ~72 hours [1] Higher rainfastness vs. other herbicides (e.g., 48 hr for "Tenacity" mesotrione) [1].
Application Type Post-emergent [2] [3] Applied after weed and crop emergence.
Optimal Timing Weeds at 2-6 leaf stage (corn); 4-8 leaf stage (sugarcane) [2] Targets young, actively growing weeds for optimal systemic uptake.

Experimental Application & Troubleshooting Protocol

This protocol provides a methodology for evaluating this compound's efficacy and rainfastness under controlled conditions, simulating field application for research and development.

Start Start: Experimental Setup P1 1. Preparation & Treatment • Select plant species • Grow to 2-6 leaf stage • Prepare this compound solution • Apply with adjuvant Start->P1 P2 2. Simulated Rainfall Events • Group A: Rainfall at 1 HAT • Group B: Rainfall at 24 HAT • Group C: Rainfall at 72 HAT • Control: No rainfall P1->P2 P3 3. Post-Application Monitoring • Observe daily for symptoms:  - Growth cessation (3-5 DAT)  - Chlorosis (3-5 DAT)  - Necrosis (7-14 DAT) P2->P3 P4 4. Data Collection & Analysis • Assess weed control efficacy (%) • Record phytotoxicity scores • Determine effective rainfast period P3->P4

Key Experimental Variables to Manipulate
  • Rainfall Simulation: Intensity (e.g., 10 mm over 30 minutes), water droplet size, and water pH.
  • Environmental Conditions: Conduct trials across a temperature range (15-25°C is ideal, but 50-95°F has been tested) [2] [1] and varying humidity levels.
  • Formulation Factors: Test the impact of different adjuvants (e.g., non-ionic surfactants at 0.2% v/v) or tank-mixtures (e.g., with atrazine) [2].

Troubleshooting Common Experimental Issues

Q1: Observed efficacy is lower than expected after a simulated rain event. What could be the cause?

  • Cause: Rainfall likely occurred before the 72-hour rainfast period was complete.
  • Solution: Verify that the environmental conditions (especially temperature and humidity) during the experiment fall within the optimal range for plant uptake [2]. Ensure the herbicide formulation includes a non-ionic surfactant to enhance leaf adhesion and penetration [2].

Q2: The test crop (e.g., corn) shows signs of phytotoxicity. How can this be mitigated?

  • Cause: Application outside of recommended stages or under environmental stress.
  • Solution: Confirm the crop is at a tolerant growth stage. This compound is rapidly detoxified in tolerant crops, but stress can compromise this. Application in cool mornings (15-25°C) is recommended to maximize efficacy and crop safety [2].

Q3: How can resistance be managed in a long-term study?

  • Cause: Repeated use of herbicides with the same mode of action (HRAC Group 2) selects for resistant weed biotypes. Goosegrass, for example, has documented resistance to ALS inhibitors like this compound [4].
  • Solution: Integrate this compound into a resistance management strategy that includes rotating with herbicides from different HRAC groups (e.g., Groups 1, 14, or 15) and using tank mixtures with multiple effective modes of action [2] [4].

Detailed Application Data for Experimental Design

For researchers designing dose-response or crop tolerance studies, the following table provides precise application parameters.

Crop / Setting Target Weeds Dosage (g ai/ha) Application Timing & Context
Corn (Maize) Crabgrass, Foxtail, Barnyardgrass 150–250 [2] Post-emergent, weeds at 2–6 leaf stage [2].
Sugarcane Annual grasses, Lambsquarters 200–300 [2] Post-emergent, weeds at 4–8 leaf stage [2].
Turfgrass Crabgrass, Annual bluegrass 50–100 [2] Early post-emergent, spot treatment on weeds <5 cm tall [2].

Key Scientific Insights for Researchers

  • Mode of Action: this compound is an acetolactate synthase (ALS) inhibitor (HRAC Group 2). It is a systemic herbicide absorbed by leaves and roots, translocating to meristematic tissues and blocking the synthesis of the branched-chain amino acids valine, leucine, and isoleucine [2].
  • Symptom Progression: The biochemical mode of action leads to a characteristic symptom timeline: growth cessation and chlorosis appear in 3-5 days, with widespread necrosis and plant death typically occurring within 7-14 days [2].
  • Regulatory & Safety Status: A recent re-evaluation by Health Canada (Feb 2025) confirmed the continued registration of this compound products, citing low mammalian toxicity and acceptable human health and environmental risks when used as directed, though updated label requirements are being implemented [5].

References

foramsulfuron resistance management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Herbicide Resistance

Q: What is foramsulfuron and how does it work? A: this compound is a systemic herbicide belonging to the sulfonylurea chemical family. Its Mode of Action (MOA) is classified as an Acetolactate Synthase (ALS) inhibitor (HRAC Group 2). It controls weeds by inhibiting the ALS enzyme, a key protein in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This ultimately stops plant growth [1] [2].

Q: What is herbicide resistance and how does it develop? A: Herbicide resistance is the naturally occurring, inheritable ability of a weed to survive and reproduce after being treated with a herbicide dose that is normally lethal to its species [3]. Resistance evolves through selection pressure. In any weed population, a few individuals may be naturally resistant. When a herbicide is applied repeatedly, it kills the susceptible plants, allowing the resistant ones to survive, set seed, and multiply. Over time, the resistant plants can dominate the population, leading to control failures [3] [1].

Q: What are the specific resistance mechanisms to this compound? A: Weeds can survive ALS-inhibiting herbicides like this compound through two main mechanisms [2] [4]:

  • Target-Site Resistance (TSR): This is the most common mechanism. Mutations occur in the gene that codes for the ALS enzyme (e.g., at amino acid positions Pro197, Trp574, or Ala122). These mutations change the enzyme's shape so the herbicide can no longer bind to it effectively, rendering the herbicide ineffective.
  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target. The most common form is metabolic resistance, where the weed detoxifies the herbicide using enzymes like cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs) before it can harm the plant.

The following diagram illustrates how these mechanisms lead to resistant weed populations.

G start Initial Mixed Weed Population herbicide_app Repeated this compound Use start->herbicide_app susceptible_die Susceptible Plants Die herbicide_app->susceptible_die resistant_survive Resistant Plants Survive herbicide_app->resistant_survive mech_tsr Target-Site Resistance (ALS gene mutation) resistant_survive->mech_tsr mech_ntsr Non-Target-Site Resistance (Enhanced metabolism) resistant_survive->mech_ntsr reproduce Resistant Plants Reproduce mech_tsr->reproduce mech_ntsr->reproduce end Resistant Population Dominates reproduce->end

Resistance Management & Troubleshooting

Q: What are the key strategies to manage and delay this compound resistance? A: The cornerstone of resistance management is to reduce reliance on a single MOA. Proactive Integrated Weed Management (IWM) is essential [3].

  • Rotate Herbicide Modes of Action: The most critical tactic is to alternate this compound (Group 2) with herbicides from different, effective HRAC groups. Do not consecutively apply herbicides from the same group within a season or across years [3] [1].
  • Use Herbicide Mixtures: Apply this compound in a tank mix with another compatible herbicide from a different MOA group that is also effective on your target weeds. This ensures that weeds resistant to one mechanism are controlled by the other.
  • Employ the "Double-Knock" Strategy: Apply two herbicides with different MOAs sequentially. For example, an initial application of this compound can be followed by a second application of a herbicide from a different group (e.g., Group 4, 27, or 14) to control any surviving "escapes" [3] [1].
  • Incorporate Non-Chemical Controls: Combine herbicides with cultural practices such as crop rotation, using competitive crop varieties, and mechanical weed control to reduce the weed seed bank [3] [5].

Q: Which herbicide groups are suitable for rotation with this compound? A: The table below lists alternative MOA groups for rotation in post-emergence (POST) programs. Always consult product labels for specific crop registrations and weed spectra.

HRAC Group Mechanism of Action Example Active Ingredients (for reference)
4 Synthetic Auxins 2,4-D, dicamba
5 Photosystem II Inhibitors (Site A) atrazine, bentazon
14 PPO Inhibitors fomesafen, lactofen, oxyfluorfen
27 HPPD Inhibitors mesotrione, tembotrione

Source: Adapted from recommendations for rotating ALS-inhibitors in turfgrass systems [1].

Experimental Protocols for Resistance Investigation

Q: What is a standard workflow to confirm suspected this compound resistance? A: A comprehensive resistance investigation involves a multi-step process, from initial field observation to molecular mechanism characterization, as outlined below.

G step1 1. Field Observation & Seed Collection step2 2. Whole-Plant Dose-Response Assay step1->step2 step3 3. Data Analysis: Calculate GR₅₀ / I₅₀ step2->step3 step4 4. Mechanism Identification step3->step4 opt_a Molecular Analysis (PCR & Sequencing of ALS gene) step4->opt_a opt_b Biochemical Analysis (Metabolism Study via HPLC) step4->opt_b step5 5. Conclusion & Reporting opt_a->step5 opt_b->step5

Protocol 1: Whole-Plant Dose-Response Bioassay This assay quantifies the level of resistance in a suspected population (R) compared to a known susceptible (S) standard [2].

  • Plant Material: Grow seeds from the R and S populations under controlled conditions.
  • Herbicide Treatment: At the 3-5 leaf stage, treat plants with a series of this compound doses, including a zero-herbicide control. Apply using a laboratory track sprayer calibrated to deliver a precise volume (e.g., 187 L ha⁻¹).
  • Assessment: Above-ground plant biomass should be harvested 21-28 days after treatment and dried for dry weight measurement.
  • Data Analysis: Fit the dry weight data (as a percentage of the control) against the herbicide dose using a log-logistic model (e.g., in R). The GR₅₀ (herbicide dose causing 50% growth reduction) is calculated. The Resistance Index (RI) is determined as RI = GR₅₀(R) / GR₅₀(S) [2].

Protocol 2: Molecular Analysis for Target-Site Resistance This protocol identifies mutations in the ALS gene.

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both R and S plants.
  • PCR Amplification: Design primers to amplify the region of the ALS gene where known resistance mutations occur (e.g., around codons Pro197, Trp574, Ala205). Perform PCR.
  • Sequencing: Sequence the purified PCR products directly or after cloning.
  • Sequence Alignment: Compare the DNA and deduced amino acid sequences of the R and S biotypes with a reference sequence from a database (e.g., GenBank) to identify specific nucleotide substitutions [2].

Protocol 3: Gene Expression Analysis via qPCR This method investigates if resistance is due to overexpression of detoxification genes or the target site. Proper normalization is critical [4].

  • RNA Extraction & cDNA Synthesis: Collect leaf tissue at specified times after herbicide treatment (e.g., 0, 24, 72 hours). Extract total RNA and synthesize complementary DNA (cDNA).
  • qPCR: Run quantitative PCR with primers for your genes of interest (e.g., ALS, P450s, GSTs) and for stable reference genes.
  • Data Normalization & Analysis: Use the 2^(-ΔΔCt) method to calculate relative gene expression. Normalize all data using the most stable reference genes identified for your species and conditions. For Sorghum halepense, for example, PP2A and ARI8 have been validated as stable under glyphosate stress and could be candidates for evaluation in this compound studies [4].

References

foramsulfuron spray mixture dynamic surface tension

Author: Smolecule Technical Support Team. Date: February 2026

Foramsulfuron Fact Sheet

For your reference, here are the key characteristics of this compound based on the latest regulatory and scientific data [1] [2] [3].

Property Description / Value
Herbicide Type Selective sulfonylurea herbicide [1] [2]
Mode of Action Acetolactate synthase (ALS) inhibitor (HRAC Group B, WSSA Group 2) [2]
Primary Uses Post-emergence control of grasses and broadleaf weeds in field corn (Eastern Canada, Manitoba) and lowbush blueberry (Eastern Canada) [1] [3]
Water Solubility 3293 mg/L (at 20°C, pH 7) [2]
Log P (Octanol-Water) -0.78 (indicates low lipophilicity) [2]
Formulation Examples Wettable granules (e.g., Tribute Solo 32 DF), Suspensions (e.g., Option 2.25 OD) [1]

Dynamic Surface Tension & Droplet Size Prediction

Accurately predicting droplet size is critical for minimizing spray drift and improving target deposition. A recent study addresses this by focusing on Dynamic Surface Tension (DST) at the moment of sheet breakup, rather than using equilibrium values [4].

The standard model for predicting the Volume Median Diameter (VMD or DV0.5) of droplets is [4]: Dv0.5 = C * b * α^(-1/6) * We^(-1/3)

Where:

  • C: Constant term
  • b: Characteristic length (minor axis of the nozzle opening)
  • α: Density ratio (ρ_air / ρ_liquid)
  • We: Weber number (ρ_liquid * v² * b / σ)
  • σ: Surface tension - this is the key variable where DST is applied

The core finding is that for adjuvant-containing sprays, using the DST value at the precise Time of Liquid Sheet Breakup (TLSB) significantly improves the accuracy of this model. The diagram below illustrates the experimental workflow for determining this critical TLSB parameter [4].

G Start Start Experiment Setup Set Up Nozzle & Solution (Define pressure, adjuvant type/concentration) Start->Setup MeasureDST Measure DST Profile (Fit data to obtain DST vs. Time equation) Setup->MeasureDST HighSpeed High-Speed Imaging (Measure Liquid Sheet Length - LLS) Setup->HighSpeed PIV Particle Image Velocimetry (PIV) (Measure Velocity at Sheet Terminus - VLST) Setup->PIV GetDST Obtain DST at TLSB (Plug TLSB into DST equation) MeasureDST->GetDST CalculateTLSB Calculate TLSB TLSB = LLS / VLST HighSpeed->CalculateTLSB PIV->CalculateTLSB CalculateTLSB->GetDST Predict Predict Droplet Size (DV0.5) (Use DST(TLSB) in VMD model) GetDST->Predict

Experimental Protocol: Determining TLSB and DST

Here is a detailed methodology for obtaining the crucial TLSB and DST values, based on the refined approach from the research [4].

Step Procedure & Equipment Key Parameters
1. DST Measurement Use maximum bubble pressure method. Measure DST of spray liquid with varying adjuvant concentrations at multiple surface ages. Fit data to obtain a numerical equation for DST over time (e.g., using the Hua and Rosen equation). Adjuvant type, concentration, temperature.
2. LLS Measurement Use a high-speed camera (e.g., 3000 fps or higher). Position camera perpendicular to the spray sheet. Record multiple videos of the atomization process. Measure the distance from the nozzle exit to the point where the continuous sheet first breaks into ligaments/droplets. Nozzle type, spray pressure, adjuvant concentration.
3. VLST Measurement Use Particle Image Velocimetry (PIV). Seed the liquid with tracer particles. Illuminate the spray sheet with a laser light sheet. Use a high-speed camera synchronized with the laser to capture image pairs. Cross-correlate the images to obtain a 2D velocity vector field. Extract the velocity magnitude at the sheet terminus. Same as LLS measurement for consistency.
4. Data Integration Calculate TLSB: TLSB (ms) = LLS (mm) / VLST (m/s). Substitute the calculated TLSB value into the DST-vs-Time equation from Step 1 to obtain the relevant DST for the droplet size prediction model. Ensure all units are consistent.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges mentioned in the research.

Q1: My predictive model for droplet size is inaccurate when using adjuvant-containing solutions. Why?

  • Cause: Using equilibrium surface tension (EST) or DST at an arbitrary fixed time (e.g., 20 ms) instead of the DST at the actual TLSB. Adjuvant molecules need time to migrate to new surfaces, and this dynamic process is not captured by EST [4].
  • Solution: Follow the protocol above to determine the TLSB-correlated DST for your specific nozzle, pressure, and adjuvant combination. This accounts for the dynamic interfacial effects during atomization [4].

Q2: My measurement of the Liquid Sheet Breakup Time (TLSB) is inconsistent. How can I improve accuracy?

  • Cause: The presence of a transient phase in the spray system where pressure has not fully stabilized, leading to inaccuracies in measuring the Liquid Sheet Length (LLS) and velocity [4].
  • Solution:
    • Refined LLS Measurement: Use high-speed imaging and track the breakup onset meticulously.
    • Implement PIV for Velocity: Do not rely on theoretical velocity calculations. Use PIV to measure the Velocity at the Liquid Sheet Terminus (VLST) directly and precisely [4].
    • System Calibration: Allow sufficient time for the spray system to reach a stable pressure state before recording data.

Q3: What are the latest regulatory considerations for spraying this compound in Canada?

  • Updated Buffer Zones: The re-evaluation decision mandates updated spray buffer zones to protect non-target habitats. Always check the most recent product label for the specific requirements [1] [3].
  • Restricted-Entry Interval (REI): A standard REI of 12 hours is now required for this compound to protect workers [1] [3].

Research Note

The 2025 Canadian re-evaluation confirms this compound has low toxicity to mammals, birds, bees, and earthworms, with no reported human or environmental incidents, supporting its use in integrated pest management programs [1] [3].

References

foramsulfuron efficacy hard water conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: How does hard water specifically reduce foramsulfuron efficacy?

    • A: Hard water contains high concentrations of positively charged cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺). This compound, being an anionic (negatively charged) molecule, can bind with these cations in the spray tank. This binding can form herbicide-salt complexes that are less readily absorbed by the plant, thereby reducing the herbicide's translocation and overall effectiveness [1] [2] [3]. Among cations, iron (Fe³⁺) has been reported to have the most detrimental effect on the performance of similar herbicides [1].
  • Q2: What can be done to mitigate the negative effects of hard water?

    • A: The most common and recommended solution is to use a water conditioner. Ammonium sulfate (AMS) is widely used for this purpose. It works by providing sulfate anions that preferentially bind to the hard water cations, preventing them from interacting with the this compound molecule. Furthermore, the ammonium ion can form a more readily absorbed ammonium salt of the herbicide, enhancing its activity [4] [5]. Other adjuvants like methylated seed oils (MSOs) can also improve efficacy by enhancing leaf coverage and absorption [5].
  • Q3: Besides water quality, what other environmental factors affect this compound performance?

    • A: Research indicates that soil moisture is a critical factor. Studies on goosegrass control found that this compound efficacy increased significantly with higher volumetric soil moisture content [6]. Furthermore, high evaporative demand (a combination of low humidity and high temperature) can also enhance the herbicide's activity, likely by increasing the rate of herbicide uptake as the plant experiences mild stress [6].

Troubleshooting Guide: this compound Inefficiency

Symptom Possible Cause Recommended Solution
Reduced weed control efficacy despite correct application rate. Hard water antagonism from Ca²⁺, Mg²⁺, or Fe³⁺ ions. Test spray water hardness. Incorporate AMS at recommended rates (see protocol below) or use a commercial water conditioner [4] [3].
Inconsistent control across different field zones. Variable soil moisture levels. Apply herbicide when soil moisture is adequate (>20% VMC). Avoid application during periods of drought stress [6].
Poor foliar absorption and droplet runoff. Inadequate surfactant or adjuvant. Add a methylated seed oil (MSO) or a non-ionic surfactant to the spray mixture to improve spreading and retention on the leaf surface [5].

Experimental Protocols for Efficacy Testing

Protocol 1: Quantifying and Counteracting Water Hardness

This protocol is based on established agricultural practices for dealing with hard water antagonism [2] [4].

Objective: To determine the concentration of antagonistic cations in a water source and calculate the appropriate amount of Ammonium Sulfate (AMS) needed to neutralize them.

Materials:

  • Water sample from your spray source.
  • Water testing kit or laboratory analysis for Ca, Mg, Na, K, and Fe.
  • Laboratory-grade Ammonium Sulfate (AMS).
  • Scale.

Method:

  • Water Analysis: Obtain the concentration (in parts per million, ppm) of potassium (K), sodium (Na), calcium (Ca), magnesium (Mg), and iron (Fe) from your water test.
  • AMS Calculation: Use the following formula to calculate the minimum amount of AMS required per 100 gallons of water [4]:
    • lbs AMS/100 gal = (0.002 × ppm K) + (0.005 × ppm Na) + (0.009 × ppm Ca) + (0.014 × ppm Mg) + (0.042 × ppm Fe)
  • Application: Add the calculated amount of AMS to your spray tank and ensure it is fully dissolved before adding this compound.

Visual Guide: Hard Water Antagonism and Mitigation The diagram below illustrates the science behind hard water antagonism and how AMS works to counteract it.

G cluster_hardwater Hard Water Problem cluster_solution AMS Solution HW Spray Tank with Hard Water Ions (Ca²⁺, Mg²⁺) Complex Herbicide-Cation Complex (Reduced Absorption) HW->Complex Herb This compound Molecule Herb->Complex AMS Add Ammonium Sulfate (AMS) Complex->AMS Leads to Poor Control SO4 Sulfate Ions (SO₄²⁻) AMS->SO4 NH4 Ammonium Ions (NH₄⁺) AMS->NH4 Neutralized Neutralized Cations SO4->Neutralized Binds ActiveHerb Ammonium-Foramsulfuron Salt (Enhanced Absorption) NH4->ActiveHerb Forms

Protocol 2: Evaluating Environmental Factors on Herbicide Efficacy

This protocol is adapted from controlled environment studies on goosegrass, a common target of this compound [6].

Objective: To systematically evaluate the combined effects of soil moisture and evaporative demand on this compound efficacy in a controlled setting.

Materials:

  • Potted plants (e.g., goosegrass or other target weed species).
  • Soil moisture probes (e.g., TDR or capacitance probes).
  • Growth chambers or controlled environment rooms.
  • This compound herbicide.
  • Precision scale and spray applicator.

Method:

  • Plant Establishment: Grow test plants in pots under uniform conditions until they reach the desired growth stage (e.g., 3-5 tillers for grasses).
  • Environmental Acclimation: Divide pots into different treatment groups and acclimate them for at least 3 weeks to the target conditions:
    • Soil Moisture: Maintain pots at specific Volumetric Moisture Content (VMC) levels, for example: <12% (low), 12-20% (medium), and >20% (high).
    • Evaporative Demand: Use growth chambers to create different Vapor Pressure Deficit (VPD) environments, for example: Low VPD (1 kPa, 25°C) and High VPD (3 kPa, 38°C).
  • Herbicide Application: Apply this compound at the recommended field rate to the acclimated plants.
  • Data Collection: Monitor plant physiological responses (e.g., transpiration rate) and visually assess percent weed control at regular intervals (e.g., 7, 14, and 21 days after treatment). Measure shoot dry weight at the end of the experiment.

Visual Guide: Experimental Workflow for Environmental Testing The following flowchart outlines the key steps in this controlled environment protocol.

G Start Establish and Acclimate Plants A1 Divide into Treatment Groups: - Soil Moisture (VMC) - Evaporative Demand (VPD) Start->A1 A2 Apply this compound A1->A2 A3 Monitor Transpiration Rate and Visual Injury A2->A3 A4 Measure Final Shoot Dry Weight A3->A4 End Analyze Data A4->End

References

foramsulfuron vs nicosulfuron weed control efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profile & Efficacy Comparison

The table below summarizes the key characteristics and experimental efficacy data for foramsulfuron and nicosulfuron.

Feature This compound Nicosulfuron
Herbicide Class Sulfonylurea [1] Sulfonylurea [2]
Mode of Action Acetolactate synthase (ALS) inhibitor [1] Acetolactate synthase (ALS) inhibitor [3]
Application Type Post-emergence [1] Post-emergence [2]
Weed Control Spectrum Grasses and some broadleaved weeds [1] Broad-spectrum control of grasses and broad-leaved weeds [2]
Example Weeds Controlled Lolium perenne, Poa annua, Eleusine indica [1] Johnsongrass, several annual grasses [2]
Maximum Weed Dry Matter Reduction Data not available in search results 87% (grasses) [2]
Impact on Maize Grain Yield Lower yield compared to nicosulfuron treatments [2] Significantly higher yield than this compound and rimsulfuron [2]
Efficacy Ranking in Maize Intermediate among the three SUs tested [2] Best among the three sulfonylureas (SUs) tested [2]

Detailed Experimental Data & Protocols

For a deeper understanding, here are the methodologies and key findings from the primary comparative study.

Reference Study Overview
  • Source: Journal of Biological Sciences (2007) [2].
  • Objective: To evaluate the efficacy of three sulfonylurea herbicides (nicosulfuron, rimsulfuron, this compound) on weed control and their effects on maize grain yield, comparing them with other common herbicides and cultivation practices [2].
  • Location & Design: Field trials were conducted in Karaj, Iran, using a randomized complete block design with four replications. The study compared single-row (SR) and double-row (DR) planting patterns [2].
Methodology Details
  • Planting and Treatment Application:
    • Maize (cultivar Sc704) was planted in May 2004. Herbicide treatments were applied at the post-emergence (POST) stage when maize had four leaves [2].
    • A nonionic surfactant was added to all POST treatments. Applications were made with a calibrated backpack sprayer delivering 140 L/ha at 166 kPa [2].
  • Data Collection:
    • Weed Density: Counted from two stable quadrats (75x75 cm) per plot at 14 days after treatment (DAT) and at harvest [2].
    • Weed Dry Matter: Weeds were clipped at ground level within the quadrats at harvest, oven-dried at 80°C for 48 hours, and weighed [2].
    • Crop Yield: Maize grain yield was harvested from a 4 m² area per plot and adjusted to 12% moisture content [2].
Key Findings on Efficacy
  • Weed Control Efficacy: The study concluded that nicosulfuron was the most effective SU herbicide tested, while rimsulfuron was the weakest. This compound showed intermediate efficacy [2].
  • Impact on Crop Yield: Plots treated with nicosulfuron produced significantly higher maize grain yields than those treated with this compound or rimsulfuron. In fact, nicosulfuron's performance on yield was comparable to the herbicidal mixture of atrazine and alachlor, which was the most effective treatment overall [2].

Mechanism of Action & Resistance

Both herbicides share a common primary mechanism but have distinct metabolic pathways governing crop selectivity.

G Herbicide Sulfonylurea Herbicide (this compound / Nicosulfuron) Inhibition Inhibition Herbicide->Inhibition Binds to ALS Acetolactate Synthase (ALS) Enzyme BCAAs Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->BCAAs No Synthesis Inhibition->ALS Disables Consequences Disrupted Protein Synthesis Weed Growth Inhibition & Death BCAAs->Consequences

  • Primary Mode of Action: Both this compound and nicosulfuron are inhibitors of the acetolactate synthase (ALS) enzyme [1] [3]. This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition stops cell division and plant growth [3].
  • Metabolism & Selectivity in Maize: A key difference lies in how maize plants metabolize and tolerate these herbicides. Recent research (2024) has identified CYP81A9, a gene encoding a cytochrome P450 monooxygenase, as the key regulator of nicosulfuron resistance in maize [3]. This enzyme detoxifies nicosulfuron, allowing tolerant maize lines to survive. Variations in the expression or functionality of this and similar P450 genes are likely responsible for the differing levels of crop safety and selectivity observed between various sulfonylurea herbicides [3].

Key Comparison Summary

  • This compound: An effective post-emergence herbicide for grass and broadleaf weed control in corn. The available 2007 field data suggests its performance in terms of weed dry matter reduction and final crop yield may be lower than that of nicosulfuron [2] [1].
  • Nicosulfuron: Under the experimental conditions of the cited study, nicosulfuron demonstrated superior efficacy among the sulfonylurea herbicides tested. It provided the highest level of weed control and resulted in the greatest maize grain yield for that specific environment and set of cultivars [2]. Its detoxification in resistant maize lines is closely linked to the activity of the CYP81A9 enzyme [3].

It is important to note that the most direct comparative data comes from a 2007 study. Herbicide performance can be significantly influenced by local weed species, soil conditions, climate, and specific maize hybrids, which may have been developed since this research was conducted.

References

foramsulfuron iodosulfuron comparison other sulfonylureas

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Sulfonylurea Herbicides

The table below summarizes the profiles of foramsulfuron, iodosulfuron, and other relevant sulfonylureas based on the gathered information.

Herbicide (Example Brand) Primary Use/Crops Key Weeds Controlled Notable Characteristics & Precautions
This compound (Tribute) Field corn, lowbush blueberry, turfgrass (Couch, Zoysia) [1] [2] Ryegrass, winter grass, Crowsfoot grass, some broadleaf weeds [2] Used as a spring transition aid in overseeded turf. Avoid use on cool-season grasses due to risk of damage from spray drift or tracking [2].
Iodosulfuron-methyl-sodium (Derigo, Autumn Super) Cereals (wheat, barley, rye), corn (in mixtures) [3] [4] Wide range of grass and broadleaf weeds [3] Known for excellent crop selectivity and effectiveness at low application rates [3].
Halosulfuron (Prosedge) Turfgrass (all cool- and warm-season) [2] Yellow & purple nutsedge, Mullumbimby couch [2] Selective sedge control; best on young plants (3-8 leaf stage) [2].
Rimsulfuron (Coliseum) Turfgrass (Couch), corn [2] Ryegrass, winter grass, fescue, common chickweed, spotted spurge [2] Both root and leaf uptake; requires watering in after application for best results. Caution needed to avoid runoff onto non-target plants [2].
Trifloxysulfuron (Recondo) Turfgrass (Couch) [2] Broadleaf weeds, sedges, Winter Grass; suppresses Kikuyu [2] Not safe for use on cool-season grasses [2].
Nicosulfuron Corn [5] Barnyard grass, lambsquarters (often in mixture with other actives) [5] Efficacy can be enhanced with specific adjuvants and proper spray solution pH management [5].

Mechanism of Action and Experimental Data

Herbicidal Mode of Action

All sulfonylurea herbicides share the same primary mechanism of action. They inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [6] [2] [4]. This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, these herbicides stop plant protein synthesis, leading to the cessation of cell division and plant growth, and ultimately causing the plant to "starve" to death [6] [2].

The following diagram illustrates this shared mechanism of action and the key considerations for their use.

G SulfonylureaApplication Sulfonylurea Herbicide Application ALSEnzyme Acetolactate Synthase (ALS) Enzyme SulfonylureaApplication->ALSEnzyme  Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALSEnzyme->AminoAcids  Biosynthesis Blocked ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis  Depletion PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth  Disruption PlantDeath Weed Growth Stops & Dies PlantGrowth->PlantDeath Resistance Key Consideration: Herbicide Resistance Risk Rotation Management Strategy: Rotate with other herbicide groups Resistance->Rotation

Supporting Experimental Data
  • Efficacy of this compound + Iodosulfuron Mix: A 2015 field study in Iran evaluated a commercial product (MaisTer OD) containing this compound and iodosulfuron for weed control in corn. The study found that an application of 1.5 L/ha provided the highest weed control efficacy and corn grain yield among the tested treatments. It resulted in significant reductions in weed density and biomass (e.g., 66-80% reduction for foxtail millet biomass) and increased grain yield by 36.7% to 56.7% compared to some other common herbicides [4].
  • Enhancing Nicosulfuron Efficacy: A 2025 study from Poland investigated ways to improve the efficacy of herbicides containing nicosulfuron. It found that applying a mixture of bromoxynil, terbuthylazine, and nicosulfuron in a split-dose system (two applications at reduced rates) with multi-component adjuvants controlled barnyard grass as effectively (94-100%) as a single full-dose application. This approach also maintained high maize grain yields, demonstrating a potential method to reduce herbicide use while maintaining performance [5].

Key Considerations for Sulfonylurea Use

  • Herbicide Resistance: Sulfonylureas are all prone to herbicide resistance development due to their single-site mode of action [2]. It is crucial to rotate these herbicides with products from different chemical groups in a sustainable weed management program [2].
  • Soil and Environmental Factors: The performance of sulfonylureas can be significantly influenced by environmental conditions. For instance, some herbicides in this group can be highly mobile in the soil, especially at higher water pH levels, which can lead to "tracking" and potential damage to non-target plants [2].
  • Adjuvants and Application Timing: The use of appropriate adjuvants (e.g., surfactants, oils) is often essential for optimal herbicide uptake and performance [5]. Furthermore, these herbicides are most effective on young, actively growing weeds [2].

References

Comparison of Analytical Methods for Pesticide Residues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes general analytical approaches for pesticide residue analysis, which form the basis for developing a method for foramsulfuron.

Method Feature Multi-Residue LC/GC-MS/MS (for 513 Pesticides) [1] Orthosulfamuron in Rice by LC-MS/MS [2] Diamide Insecticides by HPLC-MS/MS [3] 82 Herbicides in Water by UPLC-MS/MS [4]
Analytical Technique LC-MS/MS & GC-MS/MS LC-MS/MS HPLC-MS/MS UPLC-QTRAP-MS/MS
Sample Preparation Information Not Specified Modified QuEChERS QuEChERS Large Volume Direct Injection
Linearity (R²) Meets CODEX guidelines ≥ 0.997 > 0.99 Information Not Specified
Recovery Range Method validated per CODEX 88.1% - 100.6% 76.6% - 108.2% Information Not Specified
LOQ (Limit of Quantification) Information Not Specified 0.03 mg/kg 5 µg/kg Information Not Specified
Key Application Broad screening in agricultural environments (soil, water) Specific to a sulfonylurea herbicide in rice Targeted analysis of ten diamide insecticides High-throughput screening in irrigation water

Detailed Experimental Protocols

Here are detailed methodologies from the cited research that are relevant to grain and herbicide analysis.

  • Multi-Residue Method for Agricultural Environments: A 2025 study developed and validated a comprehensive method for 513 pesticides in various matrices, including rice plants. The method used a combination of LC-MS/MS and GC-MS/MS and was validated according to CODEX guidelines. This method is notable for its large scale but explicitly reported selectivity issues with this compound [1].

  • QuEChERS Protocol for Sulfonylurea Herbicide in Rice: This method, while for orthosulfamuron, is highly relevant as it belongs to the same sulfonylurea class as this compound and was applied to a rice matrix.

    • Sample Prep: A modified QuEChERS method was used to extract residues from brown rice and rice straw [2].
    • Calibration: Matrix-matched calibration was employed to compensate for complex sample effects, showing linearity from 0.01–2.0 mg/kg [2].
    • Sensitivity: Achieved an LOQ of 0.03 mg/kg, which was lower than the maximum residue limit (MRL) set by Korean authorities [2].
  • HPLC-MS/MS with QuEChERS for Insecticides: A 2025 method for ten diamide insecticides in agricultural products demonstrates a modern, sensitive approach.

    • Guidelines: The method was validated according to SANTE/11312/2021 guidelines, a standard for pesticide residue analysis [3].
    • Sample Clean-up: The QuEChERS procedure used sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to purify the sample extract [3].
    • Speed: The LC-MS/MS analysis was completed within 6 minutes, allowing for high throughput [3].

Workflow for Pesticide Residue Analysis

The diagram below outlines the general workflow for multi-residue pesticide analysis in agricultural products, integrating common steps from the cited studies [1] [2] [3].

Start Start: Agricultural Sample (e.g., Grains, Soil, Water) SamplePrep Sample Preparation Start->SamplePrep Extraction Extraction (Commonly: QuEChERS) SamplePrep->Extraction CleanUp Clean-up (e.g., PSA, GCB sorbents) Extraction->CleanUp InstrumentalAnalysis Instrumental Analysis CleanUp->InstrumentalAnalysis LCMSMS LC-MS/MS InstrumentalAnalysis->LCMSMS GCMSMS GC-MS/MS InstrumentalAnalysis->GCMSMS DataValidation Data Analysis & Validation LCMSMS->DataValidation GCMSMS->DataValidation End Result: Quantification & Reporting DataValidation->End

Key Methodological Considerations

Based on the broader literature, here are critical factors for developing a method for this compound:

  • Challenge of Selectivity: The primary hurdle for this compound appears to be achieving sufficient selectivity, meaning the method can distinguish it from other compounds in the sample matrix [1]. This requires careful optimization of chromatographic separation and mass spectrometry parameters.
  • Matrix Effects: Using matrix-matched calibration is crucial, as seen in the orthosulfamuron study, to account for signal suppression or enhancement caused by the grain sample itself [2].
  • Regulatory Compliance: Ensure method validation follows international guidelines like the SANTE/11312/2021 document or CODEX standards, which specify performance criteria for recovery, precision, linearity, and LOQ [1] [3].

References

foramsulfuron corn hybrid tolerance differences

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Hybrid Tolerance

The following table synthesizes key experimental findings on how different corn hybrids respond to foramsulfuron applications.

Factor & Context Key Finding Experimental Data & Observation

| Hybrid Sensitivity (Greenhouse & Field Trials) | Hybrids exhibit differential tolerance. N58D1 (Novartis 58D1) is more sensitive, while N59Q9 (Novartis 59Q9) is more tolerant [1] [2]. | GR₁₅ (Rate for 15% injury): Varies among hybrids [2]. Yield Reduction: Greatest at V12 timing; N58D1 showed yield reductions and ear malformations [1]. | | Application Timing (Field Study) | Application timing significantly affects injury levels. Applications at V6 and V8 cause the most significant initial injury [1]. | Injury (7 DAT): Ranged from 9% to 37% at V6-V8 timings [1]. Recovery (21 DAT): Plants generally recovered; injury was transient in most cases [1]. | | Safener Effect (isoxadifen-ethyl) (Greenhouse & Lab) | The safener isoxadifen-ethyl significantly increases tolerance, especially in sensitive hybrids, by enhancing herbicide metabolism [1] [2]. | Injury Reduction: Decreased injury in sensitive hybrid N58D1 across all timings [1]. Ear Malformations: Safener alleviated malformations and increased yield from V12 application [1]. |

Detailed Experimental Protocols

To ensure the reproducibility of the findings, here are the methodologies from the key studies cited.

  • 1. Field Evaluation of Tolerance and Timing [1]
    • Objective: To determine the effect of this compound application timing, with and without the safener isoxadifen-ethyl, on corn injury, yield, and ear malformations in two hybrids (N58D1 and N59Q9).
    • Treatments: this compound was applied at five growth stages (from pre-V6 to V12).
    • Measurements: Visual estimates of crop injury (%) were recorded at 7, 14, and 21 days after treatment (DAT). Grain yield was measured at harvest, and ear malformations were noted.
  • 2. Physiological Basis of Tolerance (Greenhouse & Laboratory) [2]
    • Objective: To determine the physiological mechanism (absorption, translocation, and metabolism) behind the differential tolerance of corn hybrids to this compound.
    • Greenhouse Screening: Seven hybrids were treated with this compound to determine the GR₁₅ (herbicide rate causing 15% injury).
    • Radiolabeled Herbicide Study: Using ¹⁴C-foramsulfuron, researchers compared a sensitive (N58D1) and a tolerant (N59Q9) hybrid.
    • Methodology: The amount of ¹⁴C was quantified in leaf washes (absorption), plant sections above and below the treated leaf (translocation), and via chromatography to identify parent this compound vs. metabolized polar compounds.

Mechanism of Tolerance and Safener Action

The core mechanism for differential hybrid tolerance lies primarily in the rate of herbicide metabolism, a process that can be boosted by safeners. The following diagram illustrates this detoxification pathway.

G This compound This compound P450s Phase I: Transformation (Cytochrome P450s) This compound->P450s Safener Safener Safener->P450s GSTs Phase II: Conjugation (Glutathione S-Transferases, GSTs) Safener->GSTs Vacuole Vacuole Safener->Vacuole Polar Metabolites Polar Metabolites P450s->Polar Metabolites Conjugate GSH-Conjugate GSTs->Conjugate Conjugate->Vacuole ABC Transporters Polar Metabolites->GSTs

The diagram shows that safeners like isoxadifen-ethyl protect crops by upregulating key detoxification enzymes and transporters [3]:

  • Phase I (Transformation): Induces cytochrome P450 monooxygenases (P450s), which initiate metabolism by oxidizing the herbicide molecule [2] [3].
  • Phase II (Conjugation): Induces glutathione S-transferases (GSTs), which catalyze the binding of glutathione (GSH) to the metabolized herbicide, forming a non-phytotoxic conjugate [2] [3].
  • Phase III (Compartmentation): Enhances the activity of ABC transporters, which sequester the harmless conjugate into the vacuole, removing it from the active cellular environment [3].

Tolerant vs. Sensitive Hybrids: The tolerant hybrid (N59Q9) inherently metabolizes this compound into polar compounds more rapidly than the sensitive hybrid (N58D1). The safener amplifies this metabolic detoxification in both hybrids, bringing the sensitive hybrid's protection level closer to that of the tolerant one [2].

Key Takeaways for Research and Development

  • Hybrid Selection is Critical: Growers must be advised to select hybrids with known tolerance to this compound to minimize injury risk [1].
  • Optimize Application Timing: The recommendation is to apply this compound before the V6 growth stage to maximize crop safety while maintaining weed control efficacy [1] [4].
  • Safeners are a Key Tool: Formulating sulfonylurea herbicides with safeners like isoxadifen-ethyl is a successful strategy to widen the window of application and improve crop safety across a broader range of genetic backgrounds [1] [4] [3].

References

foramsulfuron biomass reduction compared standard herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Efficacy Comparison

The following table consolidates key performance metrics for Foramsulfuron and comparable herbicides, based on data from field trials and manufacturer analysis [1].

Parameter This compound Mesotrione Tenacity (Mesotrione 8oz)
Grass Weed Efficacy 92% - 94% [1] 88% [1] 85% [1]
Residual Control (Days) 35-42 days [1] 30-40 days [1] 28-35 days [1]
Use Rate (lb/acre) 0.05 lb/acre [1] Information Missing Information Missing
Reported Impact on Crop Yield 15-20% increase in maize [2] Information Missing Information Missing
Rainfastness 72 hours [1] Information Missing 48 hours [1]
Key Weeds Controlled Barnyardgrass, Foxtail, Pigweed [2] Information Missing Information Missing

Experimental Protocols and Methodologies

The data in the table above is derived from specific experimental setups. Here are the methodologies for the key experiments cited.

  • Field Trial Protocol for Efficacy Metrics (Source: CNAgrochemical, 2025) [1]: The comparative data on efficacy, residual control, and rainfastness comes from field trials and manufacturer testing. While the full protocol is not detailed in the available source, it is stated that metrics like the 92-94% grass weed efficacy are based on USDA trials and manufacturer data. The 72-hour rainfastness indicates the period after application the herbicide can withstand rainfall without losing effectiveness.

  • Metabolic Profiling Study (Source: PMC, 2008) [3]: This research provides a methodology to understand the mode of action, which is the basis for efficacy.

    • Plant Growth: Arabidopsis thaliana plants were grown under controlled short-day conditions for 28 days and then adapted to long-day conditions.
    • Herbicide Application: On day 34, plants were evenly sprayed with a solution containing this compound. Controls were sprayed with a solution without the herbicide.
    • Serial Sampling: Plant rosettes were harvested at 1, 3, 6, 12, and 24 hours post-application, immediately frozen in liquid nitrogen, and stored at -70°C.
    • Metabolite Analysis: Metabolites were extracted from homogenized plant tissue, derivatized, and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
    • Data Processing: The resulting metabolite profiles were compared through statistical analysis (e.g., t-tests, Principal Component Analysis) to identify significant changes caused by the herbicide.

Visualizing Herbicide Action and Experiment Workflow

The following diagrams, created with DOT language, illustrate the core concepts and experimental流程.

Herbicide Mode of Action

This diagram shows how this compound works at the biochemical level.

Herbicide_MOA Application Application Uptake Uptake Application->Uptake Spray Application ALS_Enzyme ALS_Enzyme Inhibition Inhibition ALS_Enzyme->Inhibition  Binds to ALS enzyme Growth_Stop Growth_Stop Weed_Death Weed_Death Growth_Stop->Weed_Death  Stunts growth Transport Transport Uptake->Transport Enters plant Transport->ALS_Enzyme Systemic movement Inhibition->Growth_Stop  Disrupts amino acid synthesis

[2] [4] [3]

Metabolic Profiling Workflow

This diagram outlines the experimental process used to study this compound's effect on plant metabolism.

Profiling_Workflow Start Plant Growth & Treatment Harvest Serial Harvest (1, 3, 6, 12, 24h) Start->Harvest Analysis GC-MS Metabolic Profiling Harvest->Analysis Stats Statistical Analysis (PCA, t-test) Analysis->Stats

[3]

Key Comparative Insights

  • Mechanism of Action: this compound is an acetolactate synthase (ALS) inhibitor [4] [3], while a common alternative like Mesotrione is a 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor [3]. This fundamental difference means they can be effective against different weed spectrums and can be used in rotation to manage herbicide resistance [2] [1].
  • Synergistic Effects: The search results indicate that tank-mixing this compound with 2,4-D amine can significantly boost performance, increasing broadleaf weed control from 78% to 93% while maintaining crop safety [1].

References

foramsulfuron recovery studies soybean wheat rice maize

Author: Smolecule Technical Support Team. Date: February 2026

Recovery Study & Method Performance Data

The following table summarizes the key quantitative data from the recovery studies and method validation for foramsulfuron in the four grain matrices [1].

Grain Matrix Average Recovery (%) at Spiked Levels Inter-day RSD* (%) Limit of Quantification (mg/kg)
Soybeans 75.16 - 106.45% (at 5, 10, 100 μg/kg) 4.08 - 15.95% 0.005
Wheat 75.16 - 106.45% (at 5, 10, 100 μg/kg) 4.08 - 15.95% 0.005
Rice 75.16 - 106.45% (at 5, 10, 100 μg/kg) 4.08 - 15.95% 0.005
Maize 75.16 - 106.45% (at 5, 10, 100 μg/kg) 4.08 - 15.95% 0.005

RSD: Relative Standard Deviation; n=15

The method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.9990 for this compound in all four grain matrices. The entire chromatographic analysis was achieved in under 5.0 minutes [1].

Detailed Experimental Protocol

The recovery data was generated using a robust analytical method that combines QuEChERS sample preparation with UPLC-MS/MS detection [1].

  • Sample Preparation (QuEChERS): The study highlights that the optimal extraction solvent and clean-up sorbent depend on the grain matrix.
    • Soybeans & Wheat: Acetonitrile was used as the extraction solvent, and Octadecylsilane (C18) was used as a clean-up sorbent [1].
    • Rice & Maize: Acetonitrile containing 1% formic acid was used for extraction, and Primary Secondary Amine (PSA) was used for clean-up [1].
  • Instrumental Analysis (UPLC-MS/MS): The extracts were analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. This technique provides high sensitivity and selectivity for detecting trace-level pesticide residues.
  • Validation Procedure: The recovery studies were performed by spiking blank grain samples with this compound at three different concentration levels (5, 10, and 100 μg/kg). The average recovery and reproducibility (RSD) were then calculated from these spiked samples (n=15) [1].

The workflow of this analytical method is summarized below.

cluster_0 Matrix-Specific Protocols Start Grain Sample Step1 Extraction Start->Step1 Step2 Clean-up Step1->Step2 A1 Soybeans & Wheat: Acetonitrile + C18 A2 Rice & Maize: Acetonitrile + 1% Formic Acid + PSA Step3 UPLC-MS/MS Analysis Step2->Step3 Step4 Quantification Step3->Step4 End Residue Data Step4->End

Discussion & Comparative Context

  • Method Performance: The recovery rates and reproducibility fall within generally acceptable guidelines for pesticide residue analysis, indicating a reliable and quick method for monitoring this compound in these grains [1].
  • Comparison with Other Herbicides: While this data is this compound-specific, other herbicides pose different injury risks to crops like soybeans. For example, Group 14 herbicides (e.g., sulfentrazone, flumioxazin) can cause necrosis on seedlings, while Group 15 herbicides may cause temporary heart-shaped leaflets. This underscores the need for selective herbicides and sensitive detection methods [2] [3].
  • Broader Implications: Research on other sulfonylurea herbicides, like chlorimuron-ethyl, shows that microbial degradation is a key mechanism for removing persistent residues from the environment. This highlights the importance of such studies for environmental and crop safety [4].

References

foramsulfuron sequential glufosinate applications fescue control

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profiles and Modes of Action

The table below summarizes key characteristics of foramsulfuron and glufosinate based on the search results.

Characteristic This compound Glufosinate (and newer formulations)
Herbicide Group (MoA) HRAC Group B (WSSA Group 2) [1] HRAC Group 10 (e.g., Liberty Ultra, Zalo) [2]
Mode of Action Acetolactate synthase (ALS) inhibitor [1] Glutamine synthetase (GS) inhibitor [3]
Application Type Selective, post-emergence [1] Post-emergence (in resistant crops or as a burndown) [2]
Example Formulations Option, Revolver, Tribute [1] Liberty 280 SL, Liberty Ultra, Zalo (premix with quizalofop) [2]
Key Metabolic Target Inhibits synthesis of branched-chain amino acids (valine, leucine, isoleucine) [1] Leads to toxic accumulation of ammonia and disruption of photorespiration [3]
  • This compound: This is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The stoppage of this metabolic pathway stunts plant growth and leads to death [1].
  • Glufosinate: This is a broad-spectrum herbicide that inhibits the glutamine synthetase (GS) enzyme. This inhibition causes ammonia to accumulate to toxic levels within the plant tissues, resulting in rapid plant death [3]. Newer formulations like Liberty Ultra contain the more active L-glufosinate isomer, allowing for lower application rates [2].

Proposed Experimental Workflow

Since direct data on the sequential application was not found, the following workflow outlines a robust methodological approach to generate the comparative data you require.

G cluster_1 Phase 1: Establish Baseline Efficacy cluster_2 Phase 2: Sequential Application Trial cluster_3 Phase 3: Data Collection & Analysis start Study Objective: Compare Sequential Application This compound → Glufosinate p1a Single Herbicide Dose-Response (this compound alone) start->p1a p1b Single Herbicide Dose-Response (Glufosinate alone) p1a->p1b p1c Determine ED₉₀ values p1b->p1c p2a Randomized Block Design (4 reps) p1c->p2a p2b Treatment Groups: 1. Untreated Control 2. This compound Only 3. Glufosinate Only 4. Sequential F → G p2a->p2b p2c Standardized Application (Correct growth stage, environmental conditions) p2b->p2c p3a Weed Control Efficacy (%) Visual assessment & fresh weight p2c->p3a p3b Crop Safety (Phytotoxicity) Visual injury rating p3a->p3b p3c Statistical Analysis ANOVA, mean separation (Tukey's HSD) p3b->p3c end Interpret Results & Conclude on Synergistic / Additive Effects p3c->end

Guidance for Locating Further Information

Given the gap in the search results, here are practical steps to find the specific experimental data you need:

  • Refine Your Search Strategy: Use more precise terms in academic databases like Google Scholar, Web of Science, or CAB Abstracts. Search for phrases like "this compound glufosinate interaction", "sequential application ALS inhibitor GS inhibitor", or "fescue control in turfgrass systems".
  • Consult Regulatory and Manufacturer Data: Explore the technical brochures and regulatory submission documents held by the manufacturers of these herbicides (e.g., Bayer CropScience for this compound and BASF/Bayer for glufosinate products). These documents often contain detailed, unpublished study data.
  • Explore Adjacent Research: Look for studies that use a similar methodological approach but with different ALS and GS inhibitor herbicides. The principles and experimental design can often be adapted to your specific herbicide pair.

References

foramsulfuron broadleaf weed control comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Herbicide Mixtures

The following table summarizes experimental data from a 2024 study, which tested various herbicides (including a foramsulfuron mixture) on Amaranthus retroflexus (redroot pigweed) under both dusty and non-dusty conditions [1]. The efficacy is measured as the percentage of plant biomass reduction.

Herbicide (Active Ingredients) Efficacy (Control) without Dust Efficacy (Control) with Dust
This compound + Iodosulfuron + Thiencarbazone [1] 97.8% Data not explicitly stated in provided text
Tribenuron-methyl [1] 95.8% Data not explicitly stated in provided text
Aminopyralid + Florasulam [1] 95.7% Data not explicitly stated in provided text
Sulfosulfuron [1] 96.5% Data not explicitly stated in provided text
Bentazon [1] Data not explicitly stated in provided text 28% reduction in plant height; 29% reduction in total biomass

> Note on Data: The study concluded that, contrary to expectations, the presence of dust generally increased the efficacy of most herbicides tested, with the exception of bentazon [1]. The exact efficacy percentages for the this compound mixture under dusty conditions were not explicitly stated in the provided text.

Experimental Protocol Overview

The comparative data in the table above was generated under the following experimental conditions [1]:

  • Objective: To quantify the interactive effects of airborne dust and various herbicides on the control of Amaranthus retroflexus.
  • Study Design: A factorial experiment (two dust levels × eight herbicides) in a randomized complete block design with three replicates, conducted over the 2019 and 2020 growing seasons.
  • Dust Application: Dust was collected from real-world storms in western Iran. It was applied at a rate of 1 g/m² to plants at the 4-6 leaf stage using a calibrated wind pump.
  • Herbicide Application: Herbicides were applied ten minutes after dust application. They were sprayed using a knapsack sprayer with a flood-jet nozzle delivering 250 L/ha at a pressure of 250 kPa.
  • Data Collection: Plant biomass (a key indicator of control efficacy) was measured 21 days after herbicide application. Visual assessments were also conducted 2-4 weeks after treatment.

This workflow can be visualized in the following diagram:

Start Study Setup A A. retroflexus grown to 4-6 leaf stage Start->A B Dust Application (1 g/m²) A->B C Herbicide Application (10 mins post-dust) B->C D Data Collection C->D E1 Plant Biomass (21 days after treatment) D->E1 E2 Visual Control Assessment (2-4 weeks after treatment) D->E2 End Data Analysis E1->End E2->End

Key Context and Considerations

For a complete comparison guide, here is other essential context about this compound:

  • Mode of Action: this compound is a sulfonylurea herbicide that inhibits the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids [2] [3]. It is classified as a WSSA/HRAC Group 2 herbicide [3].
  • Regulatory Status: As of February 2025, Health Canada completed its re-evaluation of this compound and decided to continue its registration for use in field corn and lowbush blueberry. This decision confirms that its use is considered acceptable with updated risk mitigation measures on the label [4] [5].
  • Toxicity Profile: Regulatory assessments classify this compound as being of low toxicity. It is not genotoxic, carcinogenic, neurotoxic, or a developmental or reproductive toxicant. It also presents low toxicity to wild mammals, birds, earthworms, and bees [4] [3] [5].

References

Grain Yield Response & Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from a field experiment comparing MaisTer OD (foramsulfuron + iodosulfuron) with other herbicides, using weed-free and weedy controls as benchmarks [1].

Herbicide Treatment Application Rate (per ha) Grain Yield (t ha⁻¹) Weed Biomass Reduction vs. Control Key Weed Species Controlled
Weed Free Control - 9.41 100% (Baseline)
MaisTer OD 1.5 L 8.68 47-81%* Redroot pigweed, Lambsquarters, Bindweed, Purple nutsedge, Foxtail millet
Ultima 2 L 8.21 Not Specified Not Specified
Cruz 2 L 6.35 Not Specified Not Specified
Acetochlor 5 L 5.66 Not Specified Not Specified
2,4-D + MCPA 2 L 5.54 Not Specified Not Specified
Weedy Control - 4.8-5.0 0% (Baseline)

*The biomass reduction percentage range reflects the combined effect on the different weed species listed [1].

Detailed Experimental Protocol

The data in the table above was generated under the following experimental conditions, which are crucial for assessing the validity and applicability of the results [1].

  • Experimental Design: The study was conducted in a Randomized Complete Block Design (RCBD) with three replications during the 2015 growing season in Fars province, Iran.
  • Treatments & Measurements: The experiment tested multiple herbicides at various doses. Weed density and biomass were measured by harvesting weeds from three fixed 1 m² quadrats per plot. The weeds were then oven-dried and weighed. Grain yield and yield components (e.g., ear length, grains per ear, 1000-grain weight) were also recorded.
  • Data Analysis: Mean comparisons were performed using Duncan's multiple range test at a significance level of P < 0.05 following analysis with SAS software.

Advanced Methodological Considerations

A more recent study on a different sulfonylurea herbicide, nicosulfuron, highlights advanced methodologies that can be applied to research on this compound [2].

  • Split-Dose Application System: Applying herbicides in two split applications at reduced doses, timed according to new weed flushes, can control secondary weed infestations and enhance efficacy, potentially comparable to a single full-dose application [2].
  • Use of Adjuvants: The efficacy of sulfonylurea herbicides can be significantly enhanced with multi-component adjuvants. These adjuvants improve properties like droplet retention, foliar penetration, and stability of the spray solution [2].
  • Nutrient-Herbicide Interaction: Combining herbicides like nicosulfuron with zinc sulfate has been shown to improve weed control efficacy. Zinc is a critical micronutrient for maize, and its supplementation can support plant health and resilience [2].

Pathways and Workflow Visualization

The following diagram illustrates the core mechanism of action of this compound and the key experimental workflow for evaluating its performance.

G ALS ALS BCAA BCAA ALS->BCAA Disrupts Synthesis PlantGrowth PlantGrowth BCAA->PlantGrowth Stops This compound This compound This compound->ALS Inhibits Design Design App App Design->App RCBD DataCollect DataCollect App->DataCollect Post-treatment Analysis Analysis DataCollect->Analysis Weed & Yield Data

Important Limitations and Notes

  • Data Recency: The primary comparative data for MaisTer OD is from a 2015 study [1]. While the methodological insights from [2] are more recent (2025), they focus on nicosulfuron, not this compound.
  • Specificity of Results: The findings are from a single geographic location (Iran) and specific soil and climate conditions, which may limit direct extrapolation to other regions [1].
  • Focus on Broadleaves: The 2015 study emphasized MaisTer OD's performance on broadleaf weeds; its efficacy against grasses was less documented [1].

References

Experimental Protocol for Foramsulfuron Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This method uses a technique called QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis [1].

  • Sample Preparation (QuEChERS): The specific procedures for extraction and clean-up differ depending on the grain matrix [1].
    • Soybeans and Wheat: Acetonitrile is used as the extractant, and Octadecylsilane (C18) is used as a sorbent in the dispersive solid-phase extraction (dSPE) clean-up step.
    • Rice and Maize: An acetonitrile solution containing 1% formic acid is used as the extractant, and Primary Secondary Amine (PSA) is used as the sorbent for clean-up.
  • Instrumental Analysis (UPLC-MS/MS): The separation and detection of the compounds are achieved in a very short runtime of under 5.0 minutes [1].

The workflow of this method is illustrated below.

G Start Sample Material A Extraction Start->A B Matrix-specific Clean-up (dSPE) A->B Soybeans Soybeans/Wheat: Acetonitrile A->Soybeans Choose by matrix Rice Rice/Maize: Acetonitrile + 1% Formic Acid A->Rice C UPLC-MS/MS Analysis B->C Sorbent1 Sorbent: C18 B->Sorbent1 Choose by matrix Sorbent2 Sorbent: PSA B->Sorbent2 End Quantification C->End

Key Performance Data of the Analytical Method

The following table summarizes the validation parameters of the UPLC-MS/MS method for foramsulfuron as reported in the study [1].

Validation Parameter Result / Value
Analytical Technique UPLC-MS/MS
Limit of Quantification (LOQ) 0.005 mg kg⁻¹
Linearity (R²) > 0.9990
Average Recovery (%) 75.16 - 106.45
Inter-day Precision (RSD%) 4.08 - 15.95

References

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Color/Form

Light beige solid
Yellow-brownish solid, fine grained granule

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

452.11141817 Da

Monoisotopic Mass

452.11141817 Da

Heavy Atom Count

31

Density

1.44 at 20 °C

LogP

log Kow = -0.78

Odor

Weak aromatic odor

Melting Point

199.5 °C

UNII

4XJD212JQB

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 16 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 16 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Foramsulfuron inhibits the synthesis of amino acid in plants through inhibition of acetolactate synthase (ALS). This process results in slow or stunted plant growth and/or ultimate plant death.

Vapor Pressure

3.15X10-13 mm Hg at 20 °C

Other CAS

173159-57-4

Absorption Distribution and Excretion

12 Sprague Dawley CRL:(IGS) CD BR rats per sex received single daily oral (gavage) doses of [14C]-phenyl AE F130360 at 10 mg/kg for up to 14 days. 3 /rats/ per sex were sacrificed 24 hours after 1, 9, and 14 days of treatment. The majority of tissues were found to have residue levels below 0.01 ug AE F130360/g 24 hours after a single oral dose. Liver contained the highest concentrations of residues (0.079 ug/g and 0.114 ug/g for males and females respectively). 24 hours after the last of 14 daily doses, residues in tissues were mostly below 0.03 ug/g, except for testes (0.073 ug/g), skin (0.042 ug/g in males and 0.166 ug/g in females), and liver (0.222 ug/g and 0.280 ug/g for males and females respectively). Elimination of [14C]-phenyl AE F130360 and its metabolites 48 hours after repeated daily dosing for 14 days was mainly in the feces where 60.99 +/- 22.19% (males) and 88.4 +/- 5.21% (females) of recovered radioactivity was found. Urine was a minor route of elimination. 4.00% (males) and 5.27% (females) was present as parent compound, AE F130360, 48 hours after daily dosing for 14 days. Cleavage product AE F153745 (4-formylamino-N,N-dimethyl-2-sulfamoyl-benzamide) accounted for 4.08% (males) and 2.41% (females), and, the free amine, AE F130619 (4-amino-2-3[-(4, 6-dimethoxypyrimidin-2-yl)-ureidosulfonyl)-N,N dimethylbenzamide), made up 3.50% (males) and 1.65% (females) of recovered label.
6 bile duct cannulated male Sprague Dawley (Crl:CD BR) rats received a single oral (gavage) dose of AE F130360 [phenyl-U-14C] at 10 mg/kg. Four animals were selected for evaluation based on the production of bile. Urine and feces along with cage debris and cage washings were collected pre-dose, 24, and 48 hours post-dosing. Bile was collected at pre-dose, 2, 4, 6, 12, 24, and 48 hours post-treatment. Animals were then sacrificed and the radioactivity as percentage of administered dose was quantified for the carcass. Approximately 17% of the administered dose was absorbed. The largest part of that was found in the urine (12.67% +/- 3.7). Bile accounted for about a quarter (4.198% +/- 1.872). The majority of the administered dose was not absorbed, 75.63% +/- 10.64 was excreted in the feces.

Metabolism Metabolites

4 Sprague Dawley CRL:CD (SD) BR rats per sex per group received a single oral (gavage) dose of [14C]-phenyl labeled AE F130360 at 10 and 1000 mg/kg. Another 2 animals per sex were dosed by gavage with [14C]-pyrimidyl labeled AE F130360 at 10 mg/kg. Urine and feces were collected separately at 6 (urine only), 12 (urine only), 24, 48, and 72 hours post-dosing for quantification of radioactivity. Expired air was not sampled since preliminary work indicated this was a minor route of excretion. The majority of the administered dose irrespective of dose level, sex, or radiolabel was excreted as unchanged parent compound in the feces. Over the 72 hour period following dosing with [14C]-phenyl labeled AE F130360 at 10 mg/kg, 73.999% (males) and 72.337% (females) of the administered dose was found in feces as AE F130360. Cleavage product AE F153745 (4-formylamino-N,N-dimethyl-2-sulfamoyl-benzamide) accounted for 8.417% and 8.671% in males and females respectively, and, a polar unknown, made up 0.176% and 0.095% respectively. The majority was excreted during the first 24 hours, except for the polar unknown, most of which was found at 48 hours. Cleavage product AE F153745 was the most prevalent metabolite in urine, accounting for 2.250% (males) and 2.300% (females) of administered phenyl radiolabel (10 mg/kg) over 72 hours. Parent compound, AE F130360, was 1.723% (males) and 2.128% (females). Free amine, AE F130619 (4-amino-2-3[-(4, 6-dimethoxypyrimidin-2-yl)-ureidosulfonyl)-N,N dimethylbenzamide), was found as 0.831% (males) and 0.777% (females) of administered dose. The polar unknown was present at 0.023% for both sexes. The majority was excreted 6 hours post-dosing. The polar unknown was found at 48 hours. At 1000 mg/kg of [14C]-phenyl labeled AE F130360, 80.360% (males) and 77.732% (females) was excreted in feces as AE F130360 over 72 hours. The polar unknown accounted for 5.856% (males) and 5.637% (females); AE F153745 for 3.381% (males) and 1.264% (females); and AE F130619 for 0.489% (males) and 2.773% (females). The majority of each compound was excreted 24 hours post dosing. ...

Wikipedia

Foramsulfuron

Use Classification

Herbicides

Methods of Manufacturing

Foramsulfuron can be synthesized by reaction of N,N-dimethyl 2-sulfamoylchloride-4- formylamino benzamide with 2-amino-4,6-dimethoxypyrimidine in the presence of a base.

General Manufacturing Information

Option Corn Herbicide is a sulfonylurea herbicide. Option Corn Herbicide is intended for application as a foliar spray in corn for the control of annual and perennial grass and broadleaf weeds. Weed growth ceases within hours after Option Corn Herbicide is applied. Symptoms progress from yellowing to necrosis resulting in eventual plant death within 1-3 weeks after application. Sulfonylurea herbicides have been associated with temporary yellowing or stunting. Corn quickly outgrows these effects and develops normally.
When Option Corn Herbicide and organophosphate (OP) insecticides are applied to corn, the degradation of Option Corn Herbicide is slower and corn injury can occur. DO NOT USE Option Corn Herbicide in the same season as Counter 15G, Counter 20CR in furrow, Dyfonate or Thimet.

Analytic Laboratory Methods

Residues in plants are determined by hplc-ms. In water by hplc/uv. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Keep container tightly closed when not in use. Avoid cross contamination with other pesticides.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

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